Ribosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZJRDIKDNXKIJ-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318392 | |
| Record name | Ribosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-19-4 | |
| Record name | Ribosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Ribosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosamine, an amino sugar analog of the pentose sugar ribose, is a molecule of significant interest in various fields of biochemical and pharmaceutical research. As a fundamental building block of certain natural products and a precursor for the synthesis of novel therapeutic agents, a thorough understanding of its chemical structure is paramount. This technical guide provides a comprehensive overview of the chemical structure of ribosamine, including its various isomeric forms. Detailed data on its physicochemical properties are presented in tabular format for easy comparison. Furthermore, this guide outlines a general experimental protocol for the synthesis of D-ribosamine hydrochloride and discusses analytical methods for its characterization.
Introduction to Ribosamine
Ribosamine is a monosaccharide derivative where the hydroxyl group at the C-2 position of ribose is replaced by an amino group. Its chemical formula is C₅H₁₁NO₄, and it has a molecular weight of 149.15 g/mol .[1] The presence of the amino group introduces a basic center and alters the chemical properties of the parent sugar, opening avenues for diverse chemical modifications and biological activities. Ribosamine exists in various isomeric forms, including linear and cyclic structures, as well as D and L enantiomers. The D-isomer, D-ribosamine, also known as 2-amino-2-deoxy-D-ribose, is the more common and biologically relevant form.[1]
Isomeric Forms of Ribosamine
Like its parent sugar, ribose, ribosamine can exist in an open-chain (linear) form and in cyclic forms (furanose and pyranose). The cyclic forms are hemiaminals that result from the intramolecular reaction between the aldehyde group at C-1 and the amino group at C-2 or a hydroxyl group. However, the more stable and prevalent cyclic structures are formed through the reaction of the C-1 aldehyde with the hydroxyl group at C-4 (forming a five-membered furanose ring) or C-5 (forming a six-membered pyranose ring). Each of these cyclic forms can exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C-1).
Fischer and Haworth Projections
The different isomeric forms of ribosamine can be represented using Fischer and Haworth projections. Fischer projections are used to depict the linear form, showing the stereochemistry of each chiral center.[2] Haworth projections are used to represent the cyclic furanose and pyranose structures, providing a perspective on the three-dimensional conformation of the ring.[3][4]
D-Ribosamine
The IUPAC name for the linear form of D-ribosamine is (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal.[1]
-
Linear Form: The Fischer projection of D-ribosamine shows the amino group at C-2 on the right side.
-
Cyclic Forms:
-
Ribofuranose: A five-membered ring formed by the reaction of the C-1 aldehyde with the C-4 hydroxyl group.
-
α-D-Ribofuranosylamine: The amino group at C-1 is on the opposite side of the ring from the CH₂OH group at C-4.
-
β-D-Ribofuranosylamine: The amino group at C-1 is on the same side of the ring as the CH₂OH group at C-4.
-
-
Ribopyranose: A six-membered ring formed by the reaction of the C-1 aldehyde with the C-5 hydroxyl group. The most stable conformation for the pyranose ring is the chair conformation.
-
α-D-Ribopyranosylamine: The amino group at C-1 is in the axial position.
-
β-D-Ribopyranosylamine: The amino group at C-1 is in the equatorial position. The crystal structure of β-D-ribopyranosylamine has been confirmed to exist in a ⁴C₁ chair conformation.
-
-
L-Ribosamine
L-ribosamine is the enantiomer of D-ribosamine. All the chiral centers are inverted relative to the D-isomer.
-
Linear Form: The Fischer projection of L-ribosamine shows the amino group at C-2 on the left side.
-
Cyclic Forms:
-
L-Ribofuranose: α and β anomers.
-
L-Ribopyranose: α and β anomers.
-
Physicochemical Properties
The physicochemical properties of ribosamine are influenced by its isomeric form. The data presented below are for D-ribosamine and its common salt, D-ribosamine hydrochloride.
| Property | D-Ribosamine | D-Ribosamine Hydrochloride | Reference |
| Molecular Formula | C₅H₁₁NO₄ | C₅H₁₂ClNO₄ | [1] |
| Molecular Weight | 149.15 g/mol | 185.60 g/mol | [1] |
| Melting Point | Not readily available | ~168 °C (dec.) | [5] |
| Optical Rotation | Not readily available | Not readily available | |
| Solubility | Soluble in water | Soluble in water and methanol | [5] |
Note: Specific optical rotation values for individual isomers of ribosamine are not widely reported in standard literature. The optical rotation of a solution of ribosamine will be a composite of the rotations of the different isomers present at equilibrium.
Experimental Protocols
Synthesis of D-Ribosamine Hydrochloride from D-Ribose
This protocol is a general guideline based on established methods for the synthesis of amino sugars from their parent sugars.
Workflow for the Synthesis of D-Ribosamine Hydrochloride
Caption: Synthetic pathway from D-ribose to D-ribosamine hydrochloride.
Materials:
-
D-Ribose
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of D-Ribose:
-
Dissolve D-ribose in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride. The amount of TsCl can be controlled to favor tosylation at the more reactive hydroxyl groups. For selective tosylation at C-2, prior protection of other hydroxyls might be necessary.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Azide Displacement:
-
Dissolve the tosylated ribose derivative in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the azido derivative by column chromatography.
-
-
Reduction of the Azide:
-
Method A (LiAlH₄):
-
Carefully add the azido derivative in anhydrous THF to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction cautiously by the sequential addition of water and then a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate to obtain the crude amino derivative.
-
-
Method B (Catalytic Hydrogenation):
-
Dissolve the azido derivative in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd-C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate.
-
-
-
Deprotection and Salt Formation:
-
Treat the crude amino derivative with aqueous hydrochloric acid.
-
Heat the mixture to hydrolyze any protecting groups.
-
Monitor the deprotection by TLC.
-
After completion, cool the solution and concentrate it under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure D-ribosamine hydrochloride.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis and purification of amino sugars.[2][4] Due to their high polarity and lack of a strong chromophore, derivatization is often employed for UV or fluorescence detection.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are frequently used after derivatization.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be used for underivatized amino sugars.
-
Mobile Phase: A typical mobile phase for reversed-phase separation of derivatized amino sugars consists of a gradient of acetonitrile and water or a buffer.
-
Detection: UV-Vis or fluorescence detection after pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC). Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for the analysis of underivatized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ribosamine and its isomers. The chemical shifts and coupling constants of the protons and carbons in the sugar ring provide detailed information about the stereochemistry and conformation. In aqueous solutions, NMR spectra will show a mixture of the different anomers and ring forms present at equilibrium.
Signaling Pathways and Logical Relationships
The following diagram illustrates the equilibrium between the different isomeric forms of D-ribosamine in an aqueous solution.
Caption: Equilibrium of D-ribosamine isomers in solution.
Conclusion
The chemical structure of ribosamine is characterized by a rich isomerism, which dictates its chemical reactivity and biological function. This guide has provided a detailed overview of the linear and cyclic forms of both D- and L-ribosamine, supported by physicochemical data and illustrative diagrams. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this important amino sugar. A comprehensive understanding of the structural nuances of ribosamine is essential for its application in drug discovery and the synthesis of complex biomolecules.
References
- 1. Ribosamine | C5H11NO4 | CID 55281819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Haworth Projection | Purpose, Formulation & Examples - Lesson | Study.com [study.com]
- 4. news-medical.net [news-medical.net]
- 5. 5505-63-5 CAS MSDS (D-Mannosamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to the Synthesis of Novel Aminated Ribose Sugars
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic strategies employed to create novel aminated ribose sugars. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including nucleoside analogues, antibiotics, and glycosidase inhibitors. This document details key chemical and enzymatic methodologies, provides structured data for comparative analysis, and offers detailed experimental protocols for seminal reactions.
Introduction to Aminated Ribose Sugars
Ribose, a five-carbon aldopentose sugar, is a fundamental building block of life, most notably forming the backbone of RNA.[1][2] The strategic replacement of one or more of its hydroxyl groups with an amino group yields an aminated ribose sugar. This modification can dramatically alter the molecule's chemical properties and biological activity, making these derivatives valuable targets for synthesis. Aminated sugars are integral components of numerous natural products, including aminoglycoside antibiotics, and play crucial roles in biological processes like cell recognition and signaling.[3][4][5] The synthetic challenge lies in the regio- and stereoselective introduction of the amino functionality onto the densely functionalized ribose scaffold, which necessitates sophisticated protecting group strategies and carefully optimized reaction conditions.[3][6]
Core Synthetic Strategies
The synthesis of aminated ribose sugars can be broadly categorized into chemical and chemoenzymatic approaches. Chemical methods offer versatility but often require multi-step protection-deprotection sequences, while enzymatic methods provide exceptional selectivity but may have substrate limitations.
Chemical Synthesis Approaches
Chemical strategies predominantly rely on the conversion of hydroxyl groups into good leaving groups for subsequent nucleophilic substitution, or the transformation of ribose into reactive intermediates like glycals or epoxides.
-
Nucleophilic Displacement (S_N2): This is a cornerstone strategy for introducing an amino group. It typically involves activating a specific hydroxyl group by converting it into a sulfonate ester (e.g., tosylate, mesylate, or triflate), which is then displaced by a nitrogen nucleophile. Azide ions (N₃⁻) are frequently used as an amine surrogate, as the resulting azide can be cleanly reduced to the primary amine (e.g., via Staudinger reaction or catalytic hydrogenation) without affecting other functional groups. The success of this method is highly dependent on the leaving group and the steric environment of the reaction center.[7]
-
Synthesis from Glycals: Glycals, cyclic enol ethers of sugars, are powerful intermediates for producing 2-amino sugars.[7] A common method is azidonitration, where a glycal is treated with sodium azide and ceric ammonium nitrate (CAN) to introduce an azide group at C-2 and a nitrate at C-1. The nitrate can then be manipulated to install the desired anomeric configuration.[5] This approach leverages the reactivity of the double bond to install functionality at two adjacent carbons.
-
Ring-Opening of Epoxides: The reaction of an epoxide (oxirane) ring on the sugar scaffold with a nitrogen nucleophile is another effective method. The regioselectivity of the ring-opening is governed by steric and electronic factors, often proceeding with high stereoselectivity via an S_N2 mechanism.
-
Reductive Amination: This method involves the oxidation of a hydroxyl group to a ketone, followed by condensation with an amine or ammonia to form an imine, which is then reduced in situ to the corresponding amine. This is particularly useful for introducing an amino group at a position that is not readily accessible to S_N2 displacement.
Chemoenzymatic and Biocatalytic Synthesis
Modern synthetic efforts increasingly turn to biocatalysis to overcome the selectivity challenges inherent in classical carbohydrate chemistry.
-
Transaminase (TA) Catalysis: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a carbonyl acceptor.[6][8] By using engineered or wild-type TAs, it is possible to directly aminate keto-sugars or even aldoses (via an oxidation-amination cascade) with high regio- and stereoselectivity, often under mild, aqueous conditions.[8][9] This approach can significantly shorten synthetic routes by avoiding multiple protection-deprotection steps.
-
Oxidase and Dehydrogenase Involvement: In tandem with transaminases, other enzymes like galactose oxidase (GOase) can be used for selective oxidation of primary alcohols to aldehydes, creating the necessary carbonyl functionality for the amination step.[8] This creates a powerful chemoenzymatic cascade for converting monosaccharides into valuable iminosugar scaffolds.[8]
Protecting Group Strategies
The selective manipulation of the ribose core is impossible without the judicious use of protecting groups. The choice of protecting group is critical and depends on its stability to planned reaction conditions and the ease of its selective removal.[10][11]
-
Hydroxyl Protection:
-
Acetals (Isopropylidene, Benzylidene): Often used to protect vicinal cis-diols (e.g., at the 2,3-positions of ribofuranose). They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[12]
-
Ethers (Benzyl, PMB): Benzyl (Bn) ethers are robust and stable to a wide range of conditions, making them suitable for multi-step syntheses. They are typically removed by catalytic hydrogenation. The p-methoxybenzyl (PMB) ether offers an advantage as it can be removed oxidatively (e.g., with DDQ or CAN), leaving benzyl ethers intact.[12]
-
Silyl Ethers (TBDMS, TIPS): These are valuable for their tunable stability. Their steric bulk allows for the selective protection of primary hydroxyls over secondary ones. They are typically removed with fluoride reagents (e.g., TBAF).[13]
-
-
Amino Group Protection:
-
Carbamates (Boc, Cbz, Fmoc): tert-Butoxycarbonyl (Boc) is removed under acidic conditions, while Benzyloxycarbonyl (Cbz or Z) is removed by catalytic hydrogenation. 9-Fluorenylmethyloxycarbonyl (Fmoc) is cleaved under mild basic conditions, making these groups "orthogonal" and essential for complex syntheses.[11][14]
-
Phthalimide (Phth): Provides robust protection and can be removed with hydrazine.
-
The following diagram illustrates a generalized workflow for the chemical synthesis of an aminated sugar, highlighting the critical role of protection and deprotection steps.
Caption: Generalized workflow for chemical synthesis of aminated ribose.
The next diagram illustrates the relationship between different synthetic strategies.
Caption: Key strategic approaches for the synthesis of aminated ribose.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for representative amination reactions on ribose or related sugar precursors, allowing for easy comparison of different methodologies.
Table 1: Chemical Synthesis Methods
| Starting Material | Target Position | Key Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranose | C-3 | 1. MsCl, Py; 2. NaN₃; 3. H₂, Pd/C | 3-Amino-3-deoxy-D-ribose derivative | ~60% (over 3 steps) | [15] |
| 3,4,6-tri-O-acetyl-D-glucal | C-2 | NaN₃, CAN | 2-azido-2-deoxy glycoside precursor | 70-85% | [5][7] |
| 2-azido-2-deoxy-glucosyl nitrate | Anomeric | Glycosyl Acceptor, Yb(OTf)₃ | α-disaccharide | 65% | [5] |
| D-Ribose | C-1 (Pyrrole formation) | L-Valine methyl ester, Oxalic acid | Pyrrole-2-carbaldehyde derivative | 24-37% |[16] |
Table 2: Chemoenzymatic Synthesis Methods
| Starting Material | Enzyme(s) | Amine Donor | Product | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| D-Ribose derivative | Transaminase (TA) | (S)-α-MBA | 5-amino-5-deoxy-ribitol derivative | >99% conversion | [8] |
| Fructose-6-phosphate | Glucosamine-6-phosphate synthase | L-glutamine | D-glucosamine-6-phosphate | N/A (Biosynthetic) | [6] |
| D-Mannose derivative | Galactose Oxidase (GOase F₂), then chemical reduction | N/A (oxidation step) | Cbz-protected 6-amino-6-deoxy-mannitol | 83% (oxidation) |[8] |
Detailed Experimental Protocols
The following protocols are adapted from the literature to provide detailed, actionable methodologies for key transformations.
Protocol 1: Synthesis of a 3-Amino-3-deoxy-D-ribose Precursor via Nucleophilic Displacement
This protocol is based on the classical approach of activating a hydroxyl group and displacing it with an azide, followed by reduction. The example is adapted from methodologies for synthesizing 3-amino sugars from xylose precursors.[15]
Step A: Mesylation of 1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranose
-
Dissolve the starting xylofuranose derivative (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding ice-water. Extract the product with dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated aq. NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-O-mesyl derivative, which is often used directly in the next step.
Step B: Azide Displacement
-
Dissolve the crude mesylate from Step A in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 5.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC. The inversion of configuration at C-3 yields the ribo-configuration.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 3-azido-3-deoxy-D-ribofuranose derivative.
Step C: Reduction to the Amine
-
Dissolve the purified 3-azido derivative from Step B in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Place the reaction flask under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.
-
Monitor by TLC for the disappearance of the azide starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 3-amino-3-deoxy-D-ribofuranose derivative. Further purification may be performed if necessary.
Protocol 2: One-Pot Conversion of D-Ribose and an Amino Acid Ester to a Pyrraline
This protocol describes a modern approach to creating complex heterocyclic structures from ribose and is adapted from Cho et al. (2021).[16]
-
To a solution of an amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes to generate the free amine.
-
Add D-ribose (1.0 eq), oxalic acid (0.1 eq), and dimethyl sulfoxide (DMSO) to the mixture.
-
Transfer the reaction mixture to a pressure vessel.
-
Pressurize the vessel to 2.5 atm with an inert gas (N₂ or Ar).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate derivative. The reported yield for the glycine derivative is 32%.[16]
References
- 1. britannica.com [britannica.com]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic and synthetic access to amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino sugar - Wikipedia [en.wikipedia.org]
- 8. Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04989A [pubs.rsc.org]
- 9. [PDF] Aminopolyols from Carbohydrates: Amination of Sugars and Sugar‐Derived Tetrahydrofurans with Transaminases | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. media.neliti.com [media.neliti.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. madridge.org [madridge.org]
- 16. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06110K [pubs.rsc.org]
The Discovery, Isolation, and Synthesis of Ribosamine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosamine and its structural analogs, a unique class of aminosugars, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The core structure, a ribose sugar with one or more hydroxyl groups replaced by an amino group, is a key component of several natural products, most notably the aminonucleoside antibiotic puromycin. This technical guide provides a comprehensive overview of the discovery, isolation from natural sources, and chemical synthesis of ribosamine-like compounds. Detailed experimental protocols for key synthetic methodologies are presented, and quantitative data from various synthetic routes are summarized in comparative tables. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved. While the direct role of free ribosamine-like compounds in specific signaling pathways is an emerging area of research, their incorporation into nucleoside analogs that inhibit protein synthesis underscores their biological importance.
Discovery and Natural Occurrence
The discovery of ribosamine-like compounds is intrinsically linked to the discovery of the aminonucleoside antibiotic puromycin in the 1950s. Puromycin was isolated from the fermentation broth of the soil bacterium Streptomyces alboniger.[1] Structural elucidation of puromycin revealed it to be N,N-dimethyl-3'-(O-methyl-L-tyrosinamido)-3'-deoxyadenosine. The carbohydrate moiety of this antibiotic is 3-amino-3-deoxy-D-ribose , a key example of a ribosamine-like compound.[2]
The biosynthesis of puromycin in Streptomyces alboniger involves a complex enzymatic pathway. While the complete pathway is not fully elucidated, it is understood that the aminosugar moiety is synthesized from a sugar nucleotide precursor, with the amino group being introduced by a pyridoxal phosphate (PLP)-dependent aminotransferase.[3]
Isolation from Natural Sources
The primary natural source for a ribosamine derivative is the antibiotic puromycin, produced through fermentation of Streptomyces alboniger. The general workflow for its isolation involves cultivation of the microorganism, followed by extraction and purification of the antibiotic from the fermentation broth. Subsequent hydrolysis of puromycin can then yield the 3-amino-3-deoxy-D-ribose.
Fermentation of Streptomyces alboniger
Several studies have focused on optimizing the fermentative production of puromycin. A synthetic medium can be employed, with the addition of specific amino acids such as L-histidine, L-glutamic acid, and L-proline, which have been shown to increase the antibiotic yield.[4] The presence of certain trace elements like zinc, copper, and iron also plays a crucial role in the biosynthesis.[4]
Extraction and Purification of Puromycin
A common procedure for the extraction and purification of puromycin from the fermentation broth is as follows:
-
Cell Removal: The fermentation broth is centrifuged to pellet the Streptomyces alboniger cells. The supernatant, containing the secreted puromycin, is collected.
-
Solvent Extraction: The supernatant is extracted with an organic solvent, such as n-butanol, to transfer the puromycin from the aqueous phase to the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing puromycin.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica gel, to purify the puromycin.
Hydrolysis of Puromycin to Yield 3-Amino-3-deoxy-D-ribose
Once purified, puromycin can be hydrolyzed under acidic conditions to cleave the glycosidic bond and the amide linkage, releasing the 3-amino-3-deoxy-D-ribose. This aminosugar can then be further purified using chromatographic techniques.
Chemical Synthesis of Ribosamine-like Compounds
The chemical synthesis of ribosamine and its analogs offers a versatile alternative to their isolation from natural sources, allowing for the creation of a wide range of derivatives for structure-activity relationship studies. Synthetic strategies typically involve the introduction of an amino group onto a protected ribose or a related pentose precursor.
Synthesis of 3-Amino-3-deoxy-D-ribose
A convenient synthesis of 3-amino-3-deoxy-D-ribose starts from the readily available D-xylose.
Experimental Protocol:
-
Protection of D-xylose: D-xylose is first converted to 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose to protect the hydroxyl groups at the C-1, C-2, and C-5 positions.
-
Oxidation: The protected xylofuranose is then oxidized using a dimethyl sulfoxide (DMSO)-acetic anhydride system to yield the corresponding 3-ulose (a ketone at the C-3 position).
-
Oxime Formation: The 3-keto sugar derivative is reacted with hydroxylamine to form an oxime.
-
Reduction of the Oxime: The oxime is then reduced with a reducing agent such as lithium aluminium hydride (LiAlH4) to yield the 3-amino derivative.
-
Acetylation and Deprotection: The amino group is typically protected as an acetamido group for purification. Subsequent acidic hydrolysis removes the protecting groups to yield 3-amino-3-deoxy-D-ribose hydrochloride.
Synthesis of 2-Amino-2-deoxy-D-ribose Derivatives
The synthesis of 2-amino-2-deoxy-D-ribose containing nucleosides has been achieved starting from 2-deoxy-D-ribose. The general approach involves the protection of the sugar, followed by the introduction of a nitrogen-containing functional group at the C-2 position.
Synthesis of 5-Amino-5-deoxy-D-ribose Derivatives
5-amino-5-deoxy-D-ribose derivatives are also of interest, particularly for the synthesis of modified nucleosides. A common strategy involves the conversion of the primary hydroxyl group at the C-5 position of a protected ribose derivative into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide salt. The azide is then reduced to the desired amine.
Quantitative Data on Synthesis
The following tables summarize key quantitative data from representative synthetic procedures for various ribosamine-like compounds.
Table 1: Synthesis of 3-Amino-3-deoxy-D-ribose Hydrochloride
| Starting Material | Key Reagents | Overall Yield (%) | Melting Point (°C) | Optical Rotation (c, solvent) | Reference |
| D-Xylose | DMSO, Acetic Anhydride, LiAlH₄ | ~45 | 166 (dec.) | -23.0° (c 4.1, H₂O) | [3] |
Table 2: Synthesis of 5'-Amino-5'-deoxyadenosine Derivatives
| Starting Material | Key Reagents | Yield (%) | Purity | Application | Reference |
| 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine | Various acyl chlorides and sulfonyl chlorides | High | High | Methyltransferase inhibitors | [5] |
Biological Activity and Signaling Pathways
The primary biological activity associated with ribosamine-like compounds stems from their incorporation into nucleoside antibiotics, such as puromycin. Puromycin is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes. It mimics the 3' end of an aminoacyl-tRNA, enters the A site of the ribosome, and is incorporated into the growing polypeptide chain, causing premature chain termination.[2]
While the direct involvement of free ribosamine or its simple derivatives in specific intracellular signaling pathways is not well-documented, the metabolism of aminosugars, in general, is crucial for various cellular processes.[6] Aminosugars are precursors for the biosynthesis of macromolecules like glycoproteins and glycolipids, which are involved in cell-cell recognition, signaling, and adhesion. The "amino sugar and nucleotide sugar metabolism" pathway is a key metabolic route, and its dysregulation has been implicated in various diseases.[6] Further research is needed to elucidate if free ribosamine-like compounds have specific signaling roles beyond being building blocks for larger molecules.
Conclusion
Ribosamine-like compounds represent a fascinating and important class of aminosugars. Their discovery is rooted in the exploration of natural products, with the antibiotic puromycin serving as a landmark example. While isolation from natural sources remains a viable option, chemical synthesis provides a powerful and flexible platform for generating a diverse array of these molecules. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the field. Although their direct roles in signaling are still under investigation, their significance as components of biologically active molecules is firmly established, making them promising scaffolds for the development of new therapeutic agents. Future research will likely uncover novel biological functions and applications for this unique class of compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and biosynthesis of puromycin by Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino sugar and nucleotide sugar metabolism: Significance and symbolism [wisdomlib.org]
Prebiotic Genesis of Ribosamine Building Blocks: A Technical Guide to Core Synthetic Pathways
For Immediate Release
A comprehensive technical guide detailing the prebiotic synthesis of ribosamine precursors, key intermediates in the prevailing theories on the origin of life, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the core chemical reactions, presents quantitative data for critical synthetic steps, and outlines detailed experimental protocols for their replication.
The origin of RNA is a central question in understanding the emergence of life, with significant research focused on the plausible prebiotic synthesis of its constituent building blocks. Ribosamine, a crucial component of the amino-sugars that can form the backbone of peptide nucleic acids (PNAs) and is implicated in the formation of ribonucleotides, is of particular interest. This whitepaper consolidates the current understanding of the formation of ribosamine precursors from simple, prebiotically abundant molecules.
The Cyanosulfidic Pathway: A Unified Origin for Biomolecules
A leading hypothesis for the simultaneous formation of precursors for ribonucleotides, amino acids, and lipids is the cyanosulfidic protometabolism, pioneered by John Sutherland and his research group.[1][2][3] This model posits a reaction network driven by ultraviolet (UV) light, utilizing hydrogen cyanide (HCN), cyanamide, and hydrogen sulfide as key reagents.[2][3] A pivotal intermediate in this pathway is ribose aminooxazoline (RAO) , which circumvents the thermodynamically challenging direct glycosidic bond formation between ribose and nucleobases.[1][3]
The synthesis of RAO begins with the reaction of cyanamide and glycolaldehyde to form 2-aminooxazole.[1][4] This is followed by a stereoselective aldol-type reaction with glyceraldehyde to produce pentose aminooxazolines, with ribose aminooxazoline and arabinose aminooxazoline being the major products.[5] The presence of inorganic phosphate is crucial throughout this process, acting as a pH buffer and a catalyst.[6]
dot
Caption: Formation of Ribose Aminooxazoline (RAO) from prebiotic precursors.
Quantitative Analysis of Key Synthetic Steps
The efficiency of prebiotic reactions is a critical factor in assessing their plausibility. The following tables summarize the reported yields for the key steps in the synthesis of ribosamine precursors and related molecules.
| Reaction | Reactants | Products | Yield (%) | Conditions | Reference(s) |
| 2-Aminooxazole Synthesis | Cyanamide, Glycolaldehyde | 2-Aminooxazole | >80 | 1.0 M Phosphate buffer, pH 7.0 | [7] |
| Pentose Aminooxazoline Synthesis | 2-Aminooxazole, Glyceraldehyde | Ribose aminooxazoline (RAO) | 44 | Aqueous solution, mild conditions | [8] |
| Arabinose aminooxazoline | 30 | Aqueous solution, mild conditions | [8] | ||
| Phosphorylation of Uridine | Uridine, Diamidophosphate (DAP) | Uridine-2',3'-cyclophosphate | 6.5 - 10 | Aerosol environment, < 1 hour | [9][10] |
| Uridine, Diamidophosphate (DAP) | Uridine-2',3'-cyclophosphates | Good | 'Moist-paste' conditions, room temperature | [11] | |
| Strecker Synthesis of Alanine | Acetaldehyde, Ammonia, Hydrogen Cyanide | Alanine (after hydrolysis) | - | Aqueous solution | [12] |
| Formose Reaction (Ribose Yield) | Formaldehyde | Ribose | <1 | Standard alkaline conditions | [13] |
| Formaldehyde, Glycerolphosphate | Racemic ribose-2,4-diphosphate | up to 23 | - | [13] | |
| Formaldehyde (encapsulated in vesicles) | Pentoses | 65 | - | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Synthesis of 2-Aminooxazole
Objective: To synthesize 2-aminooxazole from cyanamide and glycolaldehyde in a phosphate-buffered aqueous solution.
Materials:
-
Cyanamide (H₂NCN)
-
Glycolaldehyde (HOCH₂CHO)
-
Sodium phosphate buffer (1.0 M, pH 7.0)
-
Deionized water
Procedure:
-
Prepare a 1.0 M sodium phosphate buffer solution and adjust the pH to 7.0.
-
Dissolve cyanamide and glycolaldehyde in the phosphate buffer. The exact concentrations can be varied, but equimolar amounts are typically used as a starting point.
-
The reaction proceeds at ambient temperature. The mixture is typically stirred or allowed to stand for a period of several hours to days.
-
Monitor the reaction progress using a suitable analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the formation of 2-aminooxazole.
-
Upon completion, the product can be characterized directly in the reaction mixture or isolated using standard chromatographic techniques.
Synthesis of Ribose Aminooxazoline (RAO)
Objective: To synthesize ribose aminooxazoline from 2-aminooxazole and glyceraldehyde.
Materials:
-
2-Aminooxazole
-
Glyceraldehyde (HOCH₂(CHOH)CHO)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Dissolve 2-aminooxazole and glyceraldehyde in the aqueous buffer solution.
-
The reaction is carried out under mild conditions, typically at room temperature.
-
The reaction mixture is stirred for several hours.
-
The formation of pentose aminooxazolines, including ribose aminooxazoline and its stereoisomers, is monitored by NMR spectroscopy or LC-MS.
-
Ribose aminooxazoline is known to selectively crystallize from the reaction mixture, which can be a method for its purification. The crystals can be collected by filtration.
dot
Caption: Experimental workflow for the two-step synthesis of RAO.
Strecker Synthesis of Amino Acid Precursors
Objective: To synthesize α-aminonitriles, the precursors to amino acids, from an aldehyde, ammonia, and cyanide.
Materials:
-
Aldehyde (e.g., acetaldehyde for alanine precursor)
-
Ammonia (NH₃) or an ammonium salt (e.g., NH₄Cl)
-
A source of cyanide (e.g., sodium cyanide - NaCN, or hydrogen cyanide - HCN)
-
Water
Procedure:
-
In an aqueous solution, the aldehyde is mixed with ammonia or an ammonium salt.
-
A cyanide source is then added to the solution.
-
The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to form an α-aminonitrile.
-
The reaction can be monitored by spectroscopic methods to observe the disappearance of the aldehyde and the formation of the aminonitrile.
-
The resulting α-aminonitrile can be hydrolyzed (e.g., by heating with acid or base) to yield the corresponding amino acid.
Phosphorylation of Nucleosides using Diamidophosphate (DAP)
Objective: To phosphorylate a nucleoside (e.g., uridine) using diamidophosphate in an aqueous or low-water activity environment.
Materials:
-
Nucleoside (e.g., Uridine)
-
Diamidophosphate (DAP)
-
Water or a solvent system for creating 'moist-paste' conditions
-
pH buffer (if necessary)
Procedure for Aqueous Aerosol Method:
-
Prepare separate aqueous solutions of the nucleoside and DAP.
-
Generate an aerosol from the mixed solution or from separate solutions that are then mixed in the aerosol phase.
-
Allow the aerosol to react for a specified time (e.g., less than 1 hour).
-
Collect the aerosol particles on a filter.
-
Extract the products from the filter and analyze by LC-MS to quantify the formation of the phosphorylated nucleoside.
Procedure for 'Moist-Paste' Conditions:
-
Mix the nucleoside and DAP as solids.
-
Add a minimal amount of water to create a paste-like consistency.
-
Allow the reaction to proceed at room temperature for several days.
-
Monitor the formation of the 2',3'-cyclic phosphate product by NMR spectroscopy.
Concluding Remarks
The synthesis of ribosamine precursors, particularly through the cyanosulfidic pathway involving ribose aminooxazoline, represents a robust and plausible route for the emergence of key biomolecules on the early Earth. The experimental evidence gathered to date provides strong support for a scenario where the building blocks of RNA, proteins, and lipids could have co-existed and been synthesized from a common set of simple chemical feedstocks. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research in this exciting field, ultimately bringing us closer to understanding the chemical origins of life.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyanosulfidic prebiotic synthesis - Wikipedia [en.wikipedia.org]
- 3. Ribose aminooxazoline - Wikipedia [en.wikipedia.org]
- 4. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. EconPapers: Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions [econpapers.repec.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Ribose-5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis. Its primary role is not catabolic energy production, but rather the generation of crucial biosynthetic precursors.[1] Central to this pathway is the five-carbon sugar, ribose-5-phosphate (R5P), a molecule indispensable for the synthesis of nucleotides and nucleic acids.[1][2][3] The PPP also serves as the principal source of NADPH, a vital reductant for anabolic reactions and antioxidant defense.[4][5] This technical guide provides an in-depth exploration of the function of ribose in the PPP, its regulation, and the experimental methodologies employed in its study.
Core Functions of Ribose-5-Phosphate in Cellular Metabolism
The significance of ribose-5-phosphate stems from its versatile roles as a precursor for a multitude of essential biomolecules. The demand for R5P is particularly high in rapidly proliferating cells, such as those in cancerous tissues, to support increased DNA and RNA synthesis.[6]
The PPP is comprised of two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1][7] Ribulose-5-phosphate is then isomerized to ribose-5-phosphate in the non-oxidative phase.[6] The non-oxidative phase consists of a series of reversible sugar phosphate interconversions, allowing the cell to modulate the production of R5P and glycolytic intermediates according to its metabolic needs.[2][6]
The primary fates of ribose-5-phosphate include:
-
Nucleotide and Nucleic Acid Synthesis: R5P is the foundational scaffold upon which purine and pyrimidine nucleotides are synthesized. These nucleotides are the building blocks of DNA and RNA.[1][2][3]
-
Coenzyme Synthesis: R5P is a component of essential coenzymes such as ATP, FAD, and NAD.
-
Histidine Biosynthesis: The biosynthesis of the amino acid histidine is initiated from PRPP, a derivative of R5P.[6]
The cellular concentration of ribose-5-phosphate is a critical determinant of the rate of de novo purine synthesis.[8] Consequently, the regulation of R5P production is tightly controlled to match the cell's biosynthetic demands.
Quantitative Data on the Pentose Phosphate Pathway
To provide a quantitative understanding of the PPP, the following tables summarize key kinetic parameters of its enzymes and the intracellular concentrations of its metabolites.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg protein) | k_cat_ (s⁻¹) | Organism/Tissue | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate | 0.17 - 0.22 | 3.47 - 7.79 (μmol H₂ cm⁻³ min⁻¹) | 32.5 | Rat Liver, E. coli | [9][10] |
| NADP⁺ | 0.13 | E. coli | [9] | |||
| 6-Phosphogluconate Dehydrogenase (6PGDH) | 6-Phosphogluconate | 0.87 - 1.36 | 10.84 - 17.19 (μmol H₂ cm⁻³ min⁻¹) | Rat Liver | [10] | |
| Transketolase | Xylulose-5-Phosphate | - | - | - | - | - |
| Ribose-5-Phosphate | - | - | - | - | - | |
| Transaldolase | Sedoheptulose-7-Phosphate | - | - | - | - | - |
| Glyceraldehyde-3-Phosphate | - | - | - | - | - |
Note: Comprehensive kinetic data for transketolase and transaldolase is less readily available in a consolidated format and can vary significantly depending on the organism and experimental conditions.
| Metabolite | Concentration (μM) | Cell Type/Organism | Reference(s) |
| Ribose-5-Phosphate | Varies with growth conditions | Sinorhizobium meliloti | [11] |
| Sedoheptulose-7-Phosphate | Varies with growth conditions | Sinorhizobium meliloti | [11] |
| NADPH/NADP⁺ Ratio (Cytosolic) | 15.6 - 22.0 | Saccharomyces cerevisiae | [12] |
| Increases with glucose concentration | Mouse Pancreatic Islets | [13][14] | |
| ~100:1 (in liver cytosol) | Mammalian Liver | [1] |
Experimental Protocols
Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of G6PDH, the rate-limiting enzyme of the PPP. The assay is based on the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[15]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
MgCl₂ (10 mM)
-
NADP⁺ (1 mM)
-
Glucose-6-Phosphate (G6P) (2 mM)
-
Cell or tissue lysate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP⁺.
-
Add the cell or tissue lysate to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding G6P.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADPH production is proportional to the G6PDH activity and can be calculated using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[15]
Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C-labeled Glucose and Mass Spectrometry
This protocol outlines the general workflow for quantifying the flux through the PPP using stable isotope tracing.
Materials:
-
Cell culture medium
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolite extraction solvents (e.g., methanol, acetonitrile, water)
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of ¹³C-labeled glucose for a sufficient period to achieve isotopic steady-state.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system.
-
LC-MS Analysis: Separate the extracted metabolites using liquid chromatography and analyze the mass isotopomer distribution of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and downstream metabolites using mass spectrometry.[16]
-
Flux Calculation: Utilize metabolic flux analysis software to calculate the relative or absolute flux through the PPP based on the incorporation of ¹³C into the measured metabolites.[16]
Signaling Pathways and Logical Relationships
The flux through the PPP is tightly regulated to meet the cell's dynamic needs for NADPH and R5P. This regulation occurs at both the enzymatic and transcriptional levels and is influenced by various signaling pathways.
Regulation of the Pentose Phosphate Pathway
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Khan Academy [khanacademy.org]
- 4. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 7. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]
- 10. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
The Enigmatic Presence of Ribosamine in the Natural World: A Technical Appraisal
An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of ribosamine's natural occurrence, biosynthesis, and biological significance.
Executive Summary
Ribosamine, chemically known as 2-amino-2-deoxy-D-ribose, is a monosaccharide aminodeoxysugar. While its existence as a chemical entity is well-documented, its natural occurrence, biosynthetic pathways, and defined biological roles within organisms remain largely uncharacterized in scientific literature. This guide addresses the current state of knowledge regarding ribosamine, clarifies a common point of confusion with the cellular machinery known as the ribosome, and outlines the significant research gap that exists. Due to the limited available data, this document will primarily focus on defining ribosamine and distinguishing it from the ribosome, rather than providing extensive quantitative data or established experimental protocols which are not present in the current body of scientific research.
Defining Ribosamine
Ribosamine is a pentose sugar, specifically an amino sugar derivative of ribose. Its chemical structure consists of a ribose backbone with an amino group substituting the hydroxyl group at the second carbon position.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₁₁NO₄ |
| Molar Mass | 149.15 g/mol |
| IUPAC Name | (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal |
| Synonyms | 2-Amino-2-deoxy-D-ribose, D-Ribosamine |
The Ribosamine-Ribosome Distinction: A Critical Clarification
A significant point of potential confusion for researchers is the similarity in name between "ribosamine" (a molecule) and "ribosome" (a complex cellular organelle). The ribosome is a macromolecular machine, found in all living cells, that is responsible for protein synthesis. Ribosomes are composed of ribosomal RNA (rRNA) and ribosomal proteins.
It is crucial to underscore that ribosamine is not a known component of the ribosome. The sugar component of the nucleic acid backbone in RNA is D-ribose, and in DNA is 2-deoxy-D-ribose.
Investigating the Natural Occurrence and Biosynthesis of Ribosamine
Extensive searches of scientific literature and biochemical databases reveal a notable absence of information regarding the natural occurrence of free ribosamine in organisms. Similarly, there are no well-documented biosynthetic pathways for its production. While the biosynthesis of other amino sugars, such as glucosamine and galactosamine, is well-understood, a corresponding pathway for ribosamine has not been elucidated.
The majority of research mentioning ribosamine is in the context of chemical synthesis, where it is used as a building block for creating other molecules in a laboratory setting.
Potential Biological Roles and Future Research Directions
Given the lack of data on its natural occurrence, the biological function of ribosamine remains speculative. It is possible that it exists as a transient intermediate in an as-yet-undiscovered metabolic pathway or as a component of a rare, uncharacterized natural product.
The absence of information on ribosamine presents a clear research gap. Future investigations could focus on:
-
Sensitive Detection Methods: Developing highly sensitive analytical techniques to screen for the presence of ribosamine in various biological samples.
-
Genome Mining: Searching for putative genes and enzymes that could be involved in a ribosamine biosynthetic pathway by homology to known amino sugar synthesis pathways.
-
Functional Studies: If its natural occurrence is confirmed, studies to elucidate its role in cellular processes would be warranted.
Logical Relationship: Ribosamine vs. Ribosome
To visually clarify the distinction between ribosamine and the components of a ribosome, the following logical diagram is provided.
Conclusion
Ribosamine: A Potential Bio-inspired Scaffold for Novel Nucleotide Analogues
An In-depth Technical Guide on the Core Principles, Synthesis, and Potential Applications of Ribosamine-Based Nucleotides for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the quest for novel therapeutic agents and research tools, the modification of fundamental biological building blocks has proven to be a fruitful strategy. Nucleotides, the monomers of DNA and RNA, are prime targets for such modifications due to their central role in virtually all cellular processes. This technical guide explores the prospective use of ribosamine, an amino sugar analogue of ribose, as a foundational component for a new class of synthetic nucleotides. While not found in naturally occurring nucleic acids, the introduction of an amino group at the 2' position of the ribose sugar offers a tantalizing prospect for creating nucleotide analogues with unique chemical properties, enhanced stability, and novel biological activities. This document will delve into the hypothetical structure, proposed synthesis, potential biochemical characteristics, and speculative applications of ribosamine-containing nucleotides, providing a comprehensive resource for researchers at the forefront of nucleic acid chemistry and drug discovery.
The Hypothetical Structure and Properties of Ribosamine Nucleotides
The core innovation of a ribosamine-based nucleotide lies in the substitution of the 2'-hydroxyl group of the ribose sugar with an amino group. This seemingly subtle change has profound implications for the molecule's stereochemistry, charge, and reactivity. For the purpose of this guide, "ribosamine" will refer to 2'-amino-2'-deoxy-D-ribose.
The presence of the 2'-amino group introduces a basic center into the sugar moiety, which would be protonated at physiological pH. This positive charge could influence the conformation of the sugar ring, the stability of the glycosidic bond, and the overall charge of the resulting oligonucleotide.
Predicted Physicochemical Properties
Based on studies of analogous 2'-modified nucleotides, we can extrapolate the likely impact of the 2'-amino group on the properties of a ribosamine nucleotide and the oligonucleotides derived from it.
Table 1: Predicted Physicochemical Properties of Ribosamine-Containing Oligonucleotides
| Property | Predicted Effect of 2'-Amino Modification | Rationale |
| Duplex Stability (Tm) | Destabilizing | The introduction of a positive charge at the 2' position can lead to electrostatic repulsion with the negatively charged phosphate backbone, thereby destabilizing the duplex.[1] |
| Nuclease Resistance | Increased | The 2'-amino group can sterically hinder the approach of nucleases, which typically require a 2'-hydroxyl group for their catalytic activity. Modifications at the 2' position are known to enhance nuclease resistance.[2] |
| Cellular Uptake | Potentially Enhanced | The introduction of positive charges within an oligonucleotide has been explored as a strategy to improve cellular uptake by facilitating interaction with the negatively charged cell membrane.[3] |
| RNase H Activity | Abolished | The 2'-hydroxyl group is essential for RNase H recognition and cleavage of the RNA strand in a DNA:RNA hybrid. Substitution with an amino group is expected to abolish this activity.[4] |
Synthesis of Ribosamine-Based Nucleotides
The synthesis of a ribosamine-containing nucleotide is a multi-step process that can be approached through both chemical and enzymatic methodologies. The overall workflow involves the synthesis of the modified sugar, its conversion to a nucleoside, and subsequent phosphorylation to yield the nucleotide triphosphate, which can then be incorporated into an oligonucleotide.
Experimental Protocols
This protocol is a hypothetical adaptation based on established methods for the synthesis of 2'-amino-2'-deoxynucleoside phosphoramidites.[5][6]
Materials:
-
2'-Amino-2'-deoxyuridine
-
Appropriately protected guanine derivative
-
Transglycosylation reagents
-
Protecting group reagents (e.g., DMT-Cl, isobutyryl chloride)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (acetonitrile, pyridine, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Transglycosylation: Start with commercially available 2'-amino-2'-deoxyuridine. Perform a transglycosylation reaction with a suitably protected guanine base to obtain 2'-amino-2'-deoxyguanosine.
-
Protection of Functional Groups:
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Protect the exocyclic amino group of guanine with an isobutyryl group.
-
Protect the 2'-amino group. A suitable protecting group that is stable during phosphoramidite synthesis and readily removable is crucial. The allyloxycarbonyl (Alloc) group has been shown to be effective for protecting the 2'-N-methylamino group and could be adapted here.[5]
-
-
Phosphitylation: React the protected 2'-amino-2'-deoxyguanosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the desired phosphoramidite.
-
Purification: Purify the resulting phosphoramidite using silica gel column chromatography.
This protocol follows the standard phosphoramidite chemistry for automated DNA/RNA synthesis.[7][]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside.
-
Standard deoxyribonucleoside or ribonucleoside phosphoramidites.
-
Synthesized 2'-amino-2'-deoxyguanosine phosphoramidite.
-
Activator solution (e.g., 1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride and 1-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure (per cycle of addition):
-
Deblocking: The DMT group from the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with trichloroacetic acid.
-
Coupling: The 2'-amino-2'-deoxyguanosine phosphoramidite is activated with 1H-tetrazole and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups are removed using concentrated ammonium hydroxide.
-
Purification: The final product is purified by HPLC or polyacrylamide gel electrophoresis.
This protocol is based on the use of T7 RNA polymerase, which has been shown to accept some 2'-modified nucleoside triphosphates as substrates.[9][10][11]
Materials:
-
Linear DNA template containing a T7 promoter upstream of the desired RNA sequence.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Synthesized 2'-amino-2'-deoxyuridine 5'-triphosphate.
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT).
-
RNase inhibitor.
Procedure:
-
Reaction Setup: Combine the DNA template, all four standard rNTPs, the 2'-amino-2'-deoxyuridine 5'-triphosphate, transcription buffer, and RNase inhibitor in a microcentrifuge tube.
-
Initiation: Add T7 RNA polymerase to initiate the transcription reaction.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Termination: Stop the reaction by adding EDTA.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis.
Table 2: Michaelis-Menten Kinetic Parameters for 2'-Modified Nucleoside Triphosphates with T7 RNA Polymerase (Analogous Data)
| Substrate | Km (µM) | Vmax (relative to UTP) | Reference |
| 2'-Amino-2'-deoxyuridine 5'-triphosphate | 210 | 0.29 | [9] |
| 2'-Fluoro-2'-deoxyuridine 5'-triphosphate | 550 | 0.14 | [9] |
| UTP | 130 | 1.00 | [9] |
Note: This data is for 2'-amino-2'-deoxyuridine triphosphate and is presented as an example of what might be expected for other ribosamine-based nucleoside triphosphates.
Potential Applications in Research and Drug Development
The unique properties of ribosamine-based nucleotides suggest a range of potential applications, particularly in the development of therapeutic oligonucleotides and novel biochemical probes.
Antisense Oligonucleotides
The predicted high nuclease resistance of ribosamine-containing oligonucleotides makes them attractive candidates for antisense applications.[12] By designing these oligonucleotides to be complementary to a specific mRNA, they could be used to inhibit gene expression.
Aptamers
Aptamers are short, single-stranded nucleic acid molecules that can bind to specific targets with high affinity and specificity. The introduction of ribosamine could enhance the stability of aptamers in biological fluids, potentially leading to longer therapeutic effects.
Probing Nucleic Acid-Protein Interactions
The 2'-amino group can serve as a chemical handle for the attachment of fluorescent dyes, cross-linking agents, or affinity tags. This would allow for the site-specific labeling of oligonucleotides to study their interactions with proteins and other molecules.
Hypothetical Signaling Pathway Modulation
While speculative, it is conceivable that ribosamine-containing nucleotides or their metabolites could interact with cellular signaling pathways. Aminosugars are known components of various signaling molecules and glycoconjugates. For instance, the hexosamine biosynthesis pathway produces UDP-N-acetylglucosamine, a critical substrate for O-GlcNAcylation, a post-translational modification that regulates the function of numerous nuclear and cytosolic proteins.
It is plausible that a ribosamine-containing nucleotide, after cellular uptake and metabolic processing, could act as a competitive inhibitor or an alternative substrate for enzymes in the hexosamine biosynthesis pathway, thereby modulating O-GlcNAcylation and affecting downstream signaling events related to transcription, cell cycle, and stress response.
Future Directions and Conclusion
The concept of ribosamine as a building block for nucleotides opens up a new frontier in nucleic acid chemistry. While the information presented in this guide is largely prospective and based on analogies to other 2'-modified nucleotides, the potential for creating novel therapeutic and research tools is significant.
Future research should focus on:
-
Efficient and stereoselective synthesis of various ribosamine nucleoside phosphoramidites and triphosphates.
-
Comprehensive biophysical characterization of ribosamine-containing oligonucleotides, including detailed thermodynamic studies of duplex stability and structural analysis by NMR and X-ray crystallography.
-
Systematic evaluation of their biological properties , including nuclease resistance, cellular uptake, and in vitro and in vivo efficacy in antisense and aptamer applications.
-
Investigation of their metabolic fate and potential interactions with cellular signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 9. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-Fluoro and 2-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ribosomes in Protein Synthesis: A Technical Guide
Abstract: The ribosome is a complex and highly conserved molecular machine responsible for protein synthesis, a fundamental process in all living organisms.[1] This guide provides a detailed examination of the ribosome's structure, function, and the intricate mechanics of translation. It explores the key differences between prokaryotic and eukaryotic ribosomes, outlines the stages of protein synthesis, and details critical experimental methodologies used by researchers to investigate ribosomal function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the ribosome's central role in cellular life and as a target for therapeutic intervention.
The Ribosome: Structure and Composition
The ribosome is a ribonucleoprotein complex, meaning it is composed of ribosomal RNA (rRNA) and ribosomal proteins (r-proteins).[1] It consists of two unequal subunits, a small subunit (SSU) and a large subunit (LSU), which associate during protein synthesis to form a functional ribosome.[2][3] The SSU is primarily responsible for binding messenger RNA (mRNA) and decoding the genetic information, while the LSU catalyzes the formation of peptide bonds, linking amino acids together to form a polypeptide chain.[3][4]
Ribosomes are found in all cell types. In prokaryotic cells, they are dispersed freely in the cytoplasm.[5] In eukaryotic cells, they can be found both free in the cytoplasm and bound to the membrane of the endoplasmic reticulum, forming the rough endoplasmic reticulum (RER).[1][5] The location of the ribosome dictates the destination of the synthesized protein; free ribosomes produce proteins for use within the cell, while RER-bound ribosomes synthesize proteins destined for secretion, insertion into membranes, or delivery to specific organelles.[1]
Prokaryotic vs. Eukaryotic Ribosomes
While functionally conserved, there are significant structural differences between prokaryotic and eukaryotic ribosomes. These differences are critical for the development of antibiotics that selectively target bacterial ribosomes without affecting the host's eukaryotic ribosomes. The primary distinctions are in their size, sedimentation coefficients (measured in Svedberg units, S), and the composition of their rRNA and protein components.[6]
| Feature | Prokaryotic Ribosome | Eukaryotic Ribosome (Cytoplasmic) |
| Total Size | 70S[7] | 80S[7] |
| Small Subunit (SSU) | 30S[7] | 40S[7] |
| Large Subunit (LSU) | 50S[7] | 60S[7] |
| SSU rRNA | 16S | 18S[5] |
| LSU rRNA | 23S, 5S | 28S, 5.8S, 5S[5] |
| rRNA Composition | ~60% rRNA, ~40% protein[2] | ~50% rRNA, ~50% protein[5] |
| Number of r-Proteins | ~50[6] | ~80[6] |
The Mechanism of Protein Synthesis (Translation)
Protein synthesis, or translation, is the process by which the genetic information encoded in an mRNA molecule is used to create a specific sequence of amino acids, forming a polypeptide chain.[8] This process is a core component of the central dogma of molecular biology.
Caption: The Central Dogma of Molecular Biology.
Translation is a dynamic process divided into three main stages: initiation, elongation, and termination.[4] The ribosome moves along the mRNA, reading codons (three-nucleotide sequences), and with the help of transfer RNA (tRNA), assembles the corresponding amino acids.[8][9] The ribosome features three crucial binding sites for tRNA: the Aminoacyl (A) site, the Peptidyl (P) site, and the Exit (E) site.[10]
-
A Site: Binds the incoming aminoacyl-tRNA carrying the next amino acid to be added to the chain.[10]
-
P Site: Holds the peptidyl-tRNA, which carries the growing polypeptide chain.[10]
-
E Site: The exit site for the now uncharged tRNA after it has donated its amino acid.[10]
Caption: The three stages of protein synthesis: Initiation, Elongation, and Termination.
Initiation
The process begins when the small ribosomal subunit binds to the 5' end of an mRNA molecule.[4] It then moves along the mRNA until it encounters the start codon (typically AUG).[4] The initiator tRNA, carrying the amino acid methionine, binds to the start codon. This event triggers the large ribosomal subunit to join, forming the complete initiation complex.[4]
Elongation
This stage involves the sequential addition of amino acids to the growing polypeptide chain.[4] A tRNA molecule with an anticodon complementary to the next mRNA codon binds to the A site. The ribosome's LSU then catalyzes the formation of a peptide bond between the new amino acid and the growing polypeptide chain held in the P site.[3][4] Following this, the ribosome translocates—moves one codon down the mRNA. This shifts the tRNA from the A site to the P site, and the uncharged tRNA from the P site to the E site, from where it is released.[4] This cycle repeats for each codon in the mRNA sequence.[3]
Termination
Elongation continues until the ribosome encounters one of three stop codons (UAA, UAG, or UGA) in the mRNA sequence.[3] These codons do not code for an amino acid but are recognized by proteins called release factors. The binding of a release factor to the A site causes the ribosome to add a water molecule to the end of the polypeptide chain, hydrolyzing and releasing the completed protein.[3] Subsequently, the ribosomal subunits, mRNA, and release factor dissociate, ready to be reused.[1][3]
Key Methodologies for Studying Ribosome Function
Investigating the intricate processes of translation requires specialized experimental techniques. Ribosome profiling, cryo-electron microscopy, and in vitro translation assays are cornerstone methodologies in modern ribosome research.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating in a cell at a specific moment.[11][12] It is based on the deep sequencing of ribosome-protected mRNA fragments (RPFs).[12] This allows researchers to determine the precise location of ribosomes on mRNA transcripts, quantify gene expression at the translational level, identify novel translated regions, and study the dynamics of translation under various conditions.[11][13]
Caption: A generalized experimental workflow for Ribosome Profiling (Ribo-Seq).
Experimental Protocol: Ribosome Profiling
-
Cell Harvesting and Lysis: Arrest translation by treating cells with an inhibitor (e.g., cycloheximide for eukaryotes). Harvest and lyse cells in a buffer containing the translation inhibitor to preserve ribosome-mRNA complexes.[14]
-
Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes. The nuclease concentration and digestion time must be optimized to ensure complete digestion of unprotected RNA while leaving monosomes intact.[11][13]
-
Monosome Isolation: Isolate the 80S (or 70S) monosome complexes by ultracentrifugation through a sucrose density gradient or a sucrose cushion.[13] Collect the fractions corresponding to the monosomes.
-
Ribosome-Protected Fragment (RPF) Extraction: Dissociate the ribosomes and extract the protected mRNA fragments (typically 28-30 nucleotides in length). This is often done using a phenol-chloroform extraction or a commercial RNA purification kit.[11]
-
Library Preparation:
-
rRNA Depletion: Remove contaminating ribosomal RNA fragments.
-
Adapter Ligation: Ligate a universal adapter to the 3' end of the RPFs.[11]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RPFs using a reverse transcriptase.
-
Purification: Purify the cDNA, often via gel electrophoresis, to select for the correct size.[11]
-
Circularization and PCR: Circularize the cDNA and amplify it using PCR to generate a library suitable for high-throughput sequencing.[13]
-
-
Sequencing and Data Analysis: Sequence the prepared library. Align the resulting reads to the reference genome or transcriptome to map the precise locations of the translating ribosomes.
Cryo-Electron Microscopy (Cryo-EM) of Ribosomes
Cryo-EM has become an indispensable tool for determining the high-resolution three-dimensional structure of ribosomes and their functional complexes.[15][16] The technique involves flash-freezing purified ribosomes in a thin layer of vitreous (non-crystalline) ice and imaging them with a transmission electron microscope.[17] Computational averaging of thousands of individual particle images allows for the reconstruction of detailed 3D models, providing insights into the ribosome's conformational changes during translation and its interactions with factors, tRNAs, and antibiotics.[17][18]
Experimental Protocol: Cryo-EM of Ribosomes
-
Ribosome Purification: Purify intact ribosomes or ribosomal subunits from cell lysates using differential centrifugation and sucrose density gradients. The purity and homogeneity of the sample are critical for achieving high resolution.[17]
-
Grid Preparation: Apply a small volume (3-4 µL) of the purified ribosome solution (at an ideal concentration of 1-2 µg/µL) to an EM grid.[17]
-
Vitrification: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process is extremely rapid, preventing the formation of ice crystals and preserving the native structure of the ribosome.[17]
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect thousands of digital images (micrographs) of the ribosome particles at various orientations using a direct electron detector.[19]
-
Image Processing and 3D Reconstruction:
-
Motion Correction: Correct for beam-induced sample movement.[19]
-
Particle Picking: Computationally identify and select individual ribosome particles from the micrographs.[19]
-
2D Classification: Group particles with similar views to assess sample quality and heterogeneity.
-
3D Reconstruction: Combine the 2D class averages to generate an initial 3D model, which is then refined to high resolution.[19]
-
Model Building: Build an atomic model of the ribosome by fitting rRNA and protein structures into the final cryo-EM density map.
-
In Vitro Translation (IVT) Assays
In vitro translation, or cell-free protein synthesis, is a method for producing proteins in a test tube using cellular extracts that contain all the necessary translational machinery, including ribosomes, tRNAs, and initiation and elongation factors.[20][21] These assays are highly valuable for studying the fundamental mechanisms of translation, testing the effects of inhibitors (e.g., potential drug candidates), and rapidly synthesizing proteins without the need for live cells.[21][22]
Experimental Protocol: In Vitro Translation Assay
-
Template Preparation: Prepare a DNA or mRNA template encoding the protein of interest. If using a DNA template (e.g., a plasmid), the system must be a "coupled" transcription-translation system that includes an RNA polymerase.[21] For mRNA templates, the RNA should be purified and stable.[23]
-
Reaction Setup: Combine the template with the cell-free extract (commonly derived from rabbit reticulocytes, wheat germ, or E. coli) in a reaction tube on ice.[21][24] The extract is supplemented with an energy source (ATP, GTP), an energy-regenerating system, and a mixture of all 20 amino acids.[21]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30-37°C) for a period ranging from 90 minutes to several hours to allow for protein synthesis.[20][23]
-
Analysis of Protein Product: Detect and quantify the synthesized protein. This can be achieved through various methods:
-
Radioactive Labeling: Incorporate a radioactively labeled amino acid (e.g., ³⁵S-methionine) into the reaction and detect the protein via autoradiography after SDS-PAGE.
-
Fluorescence: Use a reporter protein like Green Fluorescent Protein (GFP) and measure fluorescence.[23]
-
Enzymatic Activity: If the synthesized protein is an enzyme, measure its activity using a specific substrate.[22]
-
Western Blotting: Use an antibody specific to the protein of interest for detection.
-
Conclusion
The ribosome is a masterful molecular machine at the heart of gene expression. Its intricate structure and dynamic function are essential for translating the genetic code into the vast array of proteins that carry out cellular processes. A thorough understanding of ribosomal mechanics is not only fundamental to molecular biology but also provides a critical foundation for the development of novel therapeutics, particularly antimicrobials that target the unique features of bacterial ribosomes. The advanced methodologies outlined in this guide—ribosome profiling, cryo-EM, and in vitro translation—continue to drive discovery, offering unprecedented insights into the regulation and execution of protein synthesis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Ribosome | Definition, Function, Formation, Role, Importance, & Facts | Britannica [britannica.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Kerala PSC: Molecular Biology-Ribosomes in Eukaryotes and Prokaryotes [unacademy.com]
- 6. news-medical.net [news-medical.net]
- 7. quora.com [quora.com]
- 8. Ribosome [genome.gov]
- 9. Role of Ribosomes in Protein Synthesis | Process & Diagram - Lesson | Study.com [study.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 14. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 15. New Insights into Ribosome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irjms.com [irjms.com]
- 17. Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
- 20. interchim.fr [interchim.fr]
- 21. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 22. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of N-acetyl-ribosamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-acetyl-ribosamine, an acetylated derivative of the pentose sugar ribose, is a valuable building block in medicinal chemistry and glycobiology. Its structural similarity to naturally occurring monosaccharides makes it a key component in the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral or anticancer properties. The protocol detailed below outlines a reliable method for the synthesis of N-acetyl-ribosamine, proceeding through the formation of D-ribosylamine from D-ribose, followed by a controlled acetylation reaction.
The synthesis involves two main stages: the formation of D-ribosylamine from D-ribose and its subsequent N-acetylation. The first step leverages the reaction of D-ribose with ammonia in methanol to produce the ribosylamine intermediate. The subsequent acetylation is a critical step where reaction conditions can be tuned to favor N-acetylation over O-acetylation. This protocol focuses on achieving selective N-acetylation to yield the desired N-acetyl-ribosamine. Careful control of stoichiometry and temperature is crucial for maximizing the yield and purity of the final product.
Characterization of the intermediate and final products is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure and purity. The quantitative data, including yields and purity at each step, are essential for the reproducibility and scalability of the synthesis.
Experimental Protocols
This protocol is based on established chemical methodologies for the synthesis of aminosugars and their subsequent acetylation.
Part 1: Synthesis of D-Ribosylamine
This procedure outlines the preparation of the key intermediate, D-ribosylamine, from D-ribose.
Materials:
-
D-ribose
-
Anhydrous Methanol (MeOH)
-
Ammonia (gas or saturated solution in methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve D-ribose in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol dropwise with continuous stirring.
-
Allow the reaction to proceed at a low temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain crude D-ribosylamine.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Part 2: Synthesis of N-acetyl-ribosamine (N-D-ribopyranosylacetamide)
This part of the protocol describes the selective N-acetylation of the prepared D-ribosylamine.
Materials:
-
D-ribosylamine
-
Anhydrous Methanol (MeOH)
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Purification columns (e.g., silica gel) and appropriate eluents
Procedure:
-
Dissolve the purified D-ribosylamine in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a controlled amount (e.g., unimolar equivalent) of acetic anhydride to the solution with vigorous stirring. The controlled addition is crucial to favor N-acetylation.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, N-acetyl-ribosamine, can be purified by column chromatography on silica gel to separate it from any O-acetylated byproducts and unreacted starting material.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-acetyl-ribosamine. The values are based on typical yields reported in the literature for similar reactions.
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | D-Ribosylamine | D-Ribose | 85-95 | >95 (after recrystallization) | NMR, Mass Spectrometry |
| 2 | N-acetyl-ribosamine | D-Ribosylamine | 70-85 | >98 (after chromatography) | NMR, Mass Spectrometry, HPLC |
Experimental Workflow
The logical flow of the synthesis of N-acetyl-ribosamine from D-ribose is depicted in the following diagram.
Caption: Workflow for the synthesis of N-acetyl-ribosamine.
Application of Metabolic Labeling in Biosynthetic Studies: A Guide for Researchers
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of newly synthesized biomolecules within living cells and organisms. By introducing bioorthogonal or isotopic analogs of natural building blocks, such as amino acids and ribonucleosides, researchers can tag and subsequently identify, enrich, and quantify proteins and RNA synthesized within a specific timeframe. This approach provides a dynamic snapshot of cellular processes, offering invaluable insights into protein synthesis, RNA transcription and decay, and metabolic flux under various physiological and pathological conditions.[1][2][3][4][5][6][7][8][9] This application note provides detailed protocols and data presentation guidelines for the use of metabolic labeling in studying newly synthesized proteins and RNA, with a focus on non-radioactive methods coupled with click chemistry and mass spectrometry.
Core Concepts and Applications
Metabolic labeling strategies generally involve the cellular uptake and incorporation of chemical reporters that are analogs of natural metabolites. These reporters can be categorized into two main types: those bearing bioorthogonal functional groups (e.g., azides or alkynes) and those containing stable isotopes.[1][2][5][10][11]
Bioorthogonal Labeling and Click Chemistry: This method utilizes metabolite analogs containing a chemically inert functional group (the "bioorthogonal handle") that does not interfere with cellular processes.[6][8] Following incorporation into biomolecules, this handle can be specifically reacted with a complementary probe (e.g., a fluorescent dye or a biotin tag) via a "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[12][13][14] This allows for the visualization, enrichment, and identification of newly synthesized molecules.[3][6][8]
Stable Isotope Labeling: Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) involve replacing standard amino acids in the culture medium with "heavy" versions containing stable isotopes (e.g., ¹³C, ¹⁵N).[2] As cells divide and synthesize new proteins, these heavy amino acids are incorporated.[2] Mass spectrometry can then distinguish between the "light" (natural) and "heavy" (labeled) proteins, enabling quantitative comparison of protein abundance and synthesis rates between different cell populations.[2][10][11][15]
Key Applications:
-
Profiling Nascent Proteomes and Translatomes: Identifying and quantifying newly synthesized proteins provides a direct measure of gene expression at the protein level and can reveal rapid cellular responses to stimuli.[1][3][16]
-
Measuring Protein and RNA Turnover: Pulse-chase experiments, where cells are first labeled and then transferred to unlabeled media, allow for the determination of the degradation rates (half-lives) of proteins and RNA.[2][7][17][18]
-
Understanding Metabolic Flux: Tracing the incorporation of labeled metabolites through various pathways helps to map and quantify metabolic activity.[5]
-
Identifying Post-Translational Modifications: Metabolic labeling can be adapted to study dynamic post-translational modifications.
-
Drug Discovery and Development: Assessing the impact of drug candidates on protein synthesis, RNA metabolism, and other cellular processes.[9]
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpreting metabolic labeling experiments. The following tables provide templates for organizing typical results.
Table 1: Optimization of Bioorthogonal Amino Acid Analog Concentration
| Analog Concentration (µM) | Cell Viability (%) | Labeling Efficiency (%) |
| 10 | 98 ± 2 | 35 ± 4 |
| 25 | 97 ± 3 | 68 ± 5 |
| 50 | 95 ± 4 | 85 ± 3 |
| 100 | 85 ± 6 | 92 ± 2 |
| 250 | 70 ± 8 | 95 ± 1 |
This table illustrates how to present data from an experiment to determine the optimal concentration of a bioorthogonal amino acid analog, balancing high labeling efficiency with minimal cytotoxicity. Labeling efficiency can be determined by fluorescence intensity or mass spectrometry signal.
Table 2: Protein Synthesis Rates in Response to a Stimulus
| Protein ID | Treatment Group (Fold Change vs. Control) | Control Group (Normalized Abundance) | p-value |
| P12345 | 2.5 | 1.0 | < 0.01 |
| Q67890 | 0.8 | 1.0 | < 0.05 |
| A1B2C3 | 1.2 | 1.0 | > 0.05 |
This table demonstrates how to report quantitative proteomics data from a SILAC or other quantitative mass spectrometry experiment comparing the synthesis rates of specific proteins between a treatment and a control group.
Table 3: RNA Half-life Determination using Metabolic Labeling
| Gene Name | Half-life (hours) - Control | Half-life (hours) - Treatment | Fold Change in Half-life |
| GeneX | 4.2 | 8.4 | 2.0 |
| GeneY | 6.8 | 3.4 | 0.5 |
| GeneZ | 2.1 | 2.2 | 1.0 |
This table provides a clear format for presenting RNA half-life data obtained from a pulse-chase experiment using a ribonucleoside analog like 4-thiouridine (4sU).[19][20]
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) and Click Chemistry
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using the methionine analog AHA, followed by fluorescent detection via click chemistry.[6]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Click chemistry reaction cocktail (e.g., Click-iT® Protein Reaction Buffer Kit) containing:
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes. This step enhances the incorporation of AHA.
-
AHA Labeling: Replace the methionine-free medium with methionine-free medium supplemented with AHA. The optimal concentration of AHA should be determined empirically for each cell line but typically ranges from 25-100 µM.[16] Incubate for the desired labeling period (e.g., 1-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine the cell lysate (containing AHA-labeled proteins) with the click chemistry reaction cocktail according to the manufacturer's instructions. Briefly, add the fluorescent alkyne probe, CuSO₄, and the reducing agent.[12]
-
Incubation: Protect the reaction from light and incubate at room temperature for 20-30 minutes.[12]
-
SDS-PAGE and Imaging: The click-labeled protein lysate is now ready for downstream analysis. For visualization, separate the proteins by SDS-PAGE. Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 2: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
This protocol outlines the labeling of newly transcribed RNA in cultured cells with 4sU, followed by purification of the labeled RNA.[19][20]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
4-thiouridine (4sU)
-
TRIzol or other RNA extraction reagent
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
-
Appropriate buffers for biotinylation and bead binding/washing
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
4sU Labeling: Add 4sU to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration and labeling time should be determined experimentally. A short pulse (e.g., 5-10 minutes) is often used to label actively transcribed RNA.[7][20]
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol or a similar method.
-
Biotinylation of 4sU-labeled RNA: Thiol-specifically biotinylate the 4sU-containing RNA using Biotin-HPDP.
-
Purification of Labeled RNA: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly transcribed RNA.
-
Washing: Wash the beads extensively to remove unlabeled RNA.
-
Elution: Elute the purified 4sU-labeled RNA from the beads.
-
Downstream Analysis: The enriched, newly transcribed RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
Visualizations
The following diagrams illustrate key workflows and concepts in metabolic labeling.
Caption: General workflow for metabolic labeling experiments.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Ribosome stalling as a signal for metabolic regulation.[21]
Conclusion
Metabolic labeling offers a versatile and powerful suite of tools for investigating the dynamics of biological systems. By enabling the selective tagging and analysis of newly synthesized biomolecules, these techniques provide a temporal resolution that is unattainable with traditional methods that only measure steady-state abundance. The combination of bioorthogonal chemistry and advanced mass spectrometry has revolutionized our ability to quantitatively explore the proteome and transcriptome in real-time. The protocols and guidelines presented here offer a starting point for researchers to apply these powerful methods to their own biological questions, paving the way for new discoveries in cellular physiology, disease pathogenesis, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring ribosome composition and newly synthesized proteins through proteomics and potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling in the Study of Mammalian Ribosomal RNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. confluore.com.cn [confluore.com.cn]
- 13. interchim.fr [interchim.fr]
- 14. jenabioscience.com [jenabioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Systematic Quantitative Analysis of Ribosome Inventory Upon Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic labeling of RNA using ribonucleoside analogs enables the evaluation of RNA synthesis and degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Nonradioactive Assay to Measure Production and Processing of Ribosomal RNA by 4sU-Tagging | Springer Nature Experiments [experiments.springernature.com]
- 20. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Ribosamine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of ribosamine, specifically 2'-amino-2'-deoxyribose, into synthetic oligonucleotides. The introduction of this modification can impart unique chemical and biological properties to oligonucleotides, making them valuable tools in therapeutic and research applications.
Introduction
Ribosamine-modified oligonucleotides (RMOs) are synthetic nucleic acid analogs where a hydroxyl group on the ribose sugar, typically at the 2' position, is replaced by an amino group. This modification can enhance nuclease resistance, modulate binding affinity to target sequences, and alter the structural conformation of the oligonucleotide.[1][2] These properties make RMOs promising candidates for various applications, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[3][][5]
The most robust and widely used method for incorporating ribosamine or other modified nucleosides into an oligonucleotide is through automated solid-phase synthesis using the phosphoramidite method.[6][7][] This process involves the sequential addition of nucleotide building blocks, including the desired ribosamine phosphoramidite, to a growing chain attached to a solid support.[9][10]
Section 1: Synthesis Strategy and Workflow
The successful incorporation of a ribosamine moiety relies on the chemical synthesis of a stable 2'-amino-nucleoside phosphoramidite monomer. This monomer must contain appropriate protecting groups on the 2'-amino function (e.g., trifluoroacetyl or Fmoc) that are stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step.
The overall process, from the custom-synthesized monomer to the final purified oligonucleotide, is outlined in the workflow below.
Caption: Overall workflow for ribosamine-modified oligonucleotide synthesis.
Section 2: Experimental Protocols
Protocol 2.1: Automated Solid-Phase Synthesis of a Ribosamine-Modified Oligonucleotide
This protocol outlines the steps for incorporating a 2'-amino-nucleoside phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The process relies on phosphoramidite chemistry, which involves a four-step cycle for each nucleotide addition.[7][11]
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial 3'-nucleoside.[6][12]
-
Phosphoramidites: Standard DNA/RNA phosphoramidites (A, C, G, T/U) and the custom-synthesized 2'-amino-nucleoside phosphoramidite (0.1 M in anhydrous acetonitrile).
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.[13]
-
Activator: 0.45 M Tetrazole in anhydrous acetonitrile.
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.[7]
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[13]
-
Solvents: Anhydrous acetonitrile.
Procedure:
The synthesis is performed in the 3' to 5' direction. The following four-step cycle is repeated for each nucleotide, including the ribosamine monomer, until the desired sequence is assembled.[11][14]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[11]
-
Coupling: The 2'-amino-nucleoside phosphoramidite (or a standard phosphoramidite) is activated by the tetrazole solution and delivered to the synthesis column. The activated monomer couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended (5-15 minutes) to ensure high efficiency.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion-mutant sequences (n-1 shortmers).[7]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.[13]
Caption: The four-step phosphoramidite synthesis cycle.
Protocol 2.2: Cleavage and Deprotection
-
Cleavage from Support: After the final synthesis cycle, the column containing the solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. This cleaves the ester linkage holding the oligonucleotide to the support, releasing it into the solution.[11]
-
Protecting Group Removal: The same solution is heated (e.g., 55°C for 8-12 hours) to remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases. The specific conditions (time, temperature) must be optimized based on the type of protecting group used for the 2'-amino function to ensure its complete removal without degrading the oligonucleotide. Ultramild protecting groups may require different conditions, such as potassium carbonate in methanol.[12]
Protocol 2.3: Purification and Quality Control
-
Purification: The crude deprotected oligonucleotide solution is dried down and reconstituted in an appropriate buffer. Purification is typically performed using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from truncated sequences and other impurities.[6][15]
-
Quality Control: The purity and identity of the final product are confirmed.
Section 3: Data Presentation
The efficiency of incorporating modified monomers is critical for the synthesis of high-quality oligonucleotides. The following table summarizes typical quantitative data for a small-scale synthesis of a modified oligonucleotide.
| Parameter | Typical Value | Notes |
| Synthesis Scale | 40 nmol - 1 µmol | Standard scales for research applications.[7] |
| Coupling Efficiency (per step) | >98% | For modified phosphoramidites. Standard monomers are typically >99%.[11][16] |
| Overall Crude Yield | 40-70% | Dependent on oligonucleotide length and coupling efficiencies. |
| Purity (Post-HPLC) | >95% | Represents the fraction of the full-length desired product. |
| Analysis Method | Mass Spectrometry, HPLC | Confirms identity and purity of the final product.[15] |
Section 4: Application Notes
The incorporation of a 2'-amino group can significantly enhance the therapeutic potential of oligonucleotides.
-
Antisense Oligonucleotides (ASOs): The 2'-amino modification can increase resistance to nuclease degradation, extending the half-life of the ASO in vivo.[2] It can also modulate the binding affinity (Tm) to the target mRNA. ASOs containing 2'-modifications often form heteroduplexes with RNA that are substrates for RNase H, leading to the degradation of the target mRNA and silencing of gene expression.[5]
-
Small Interfering RNA (siRNA): Modifying siRNA strands with 2'-amino-nucleosides can improve their stability against endo- and exonucleases, potentially reducing off-target effects and increasing the duration of gene silencing.[2]
-
Aptamers: The introduction of amino groups can provide additional points of contact (e.g., hydrogen bonding, electrostatic interactions) for binding to protein targets, potentially increasing the affinity and specificity of the aptamer.[]
The general mechanism for an ASO designed to recruit RNase H is depicted below.
Caption: ASO mechanism of action via RNase H-mediated mRNA degradation.
References
- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense and Functional Nucleic Acids in Rational Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 5. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. atdbio.com [atdbio.com]
- 13. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Developing Manufacturing Oligonucleotides An Overview [advancingrna.com]
- 16. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Ribosamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosamine, an amino sugar, is a critical component of various biological molecules and a potential biomarker in several physiological and pathological processes. Accurate and sensitive quantification of ribosamine is essential for understanding its role in biological systems and for the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of ribosamine. However, due to the lack of a strong chromophore in its structure, direct UV detection of ribosamine is challenging. This application note details a sensitive and reproducible method for the quantitative analysis of ribosamine using pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by reversed-phase HPLC (RP-HPLC) with UV detection.
Principle
This method is based on the pre-column derivatization of ribosamine with PMP. The PMP reagent reacts with the reducing end of the sugar under mild alkaline conditions to form a stable derivative that can be detected by UV absorbance at approximately 245 nm.[1][2] The resulting PMP-labeled ribosamine is then separated from other components in the sample by RP-HPLC on a C18 column and quantified by comparing its peak area to a standard curve of derivatized ribosamine standards.
Experimental Protocols
Sample Preparation
The following protocol describes the general steps for preparing biological samples for ribosamine analysis. Specific sample matrices may require additional optimization.
a. Hydrolysis of Glycoconjugates (if applicable):
-
To release ribosamine from glycoproteins or other glycoconjugates, acid hydrolysis is required.
-
Add 2 M trifluoroacetic acid (TFA) to the lyophilized sample.
-
Incubate the sample at 100°C for 4 hours in a sealed tube.
-
After hydrolysis, cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
-
Reconstitute the dried sample in ultrapure water for derivatization.
b. Deproteinization of Liquid Samples (e.g., plasma, serum):
-
To 100 µL of the liquid sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and dry it under a vacuum or a stream of nitrogen.
-
Reconstitute the dried extract in ultrapure water for derivatization.
Pre-column Derivatization with PMP
-
Prepare a 0.5 M solution of PMP in methanol.
-
Prepare a 0.3 M solution of sodium hydroxide (NaOH).
-
In a microcentrifuge tube, mix 20 µL of the prepared sample or ribosamine standard solution with 20 µL of 0.3 M NaOH and 40 µL of 0.5 M PMP solution.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath or heating block.[2]
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 0.3 M hydrochloric acid (HCl).
-
Add 200 µL of ultrapure water and 200 µL of chloroform to the tube for extraction.
-
Vortex vigorously for 1 minute and then centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized ribosamine.
-
Filter the aqueous layer through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
a. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
b. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1 M phosphate buffer (pH 6.7)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 25 | 75 | 25 |
| 30 | 85 | 15 |
| 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected quantitative data for the analysis of ribosamine based on typical performance for PMP-derivatized monosaccharides and other derivatized amino sugars. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value | Reference |
| Retention Time | Dependent on specific column and conditions | N/A |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol | Based on similar PMP derivatization methods |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 pmol | Based on similar PMP derivatization methods |
| Linear Range | 1 - 500 µM | [3] |
| Recovery | 85 - 110% | [4] |
| Precision (RSD%) | < 5% | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for Ribosamine Analysis by HPLC.
Amino Sugar Metabolism Pathway
Amino sugars are primarily synthesized from glucose.[5][6] The following diagram illustrates the general metabolic pathway for the formation of amino sugars.
Caption: General pathway of amino sugar metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-nag.com [c-nag.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Ribosome Profiling in Translational Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing ribosome profiling (Ribo-seq) for in-depth analysis of translational regulation. This powerful technique offers a high-resolution, genome-wide snapshot of protein synthesis by capturing and sequencing mRNA fragments protected by actively translating ribosomes.[1][2] By revealing the precise positions of ribosomes on mRNA, Ribo-seq enables researchers to move beyond transcript abundance and directly measure translational efficiency, identify novel translated regions, and elucidate the mechanisms of translational control in various biological and pathological contexts.[1][3][4]
Application Notes
Ribosome profiling has a wide array of applications in both basic research and drug development, providing critical insights into the complexities of gene expression.
Elucidating Mechanisms of Translational Control
Ribo-seq is instrumental in dissecting the intricate signaling pathways that govern protein synthesis. In response to various stimuli, such as growth factors, nutrients, or stress, cells modulate translation to maintain homeostasis.[5][6] Key signaling pathways, including the mTOR and MAPK pathways, converge on the translational machinery to regulate its activity.[5][7]
-
mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, largely through its control of protein synthesis.[5][7] Ribosome profiling can reveal which specific mRNAs are translationally regulated by mTOR signaling, providing insights into how this pathway controls cellular processes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical regulator of translation, often activated by stress stimuli and growth factors.[5] Ribo-seq can identify transcripts whose translation is altered upon MAPK pathway activation or inhibition, helping to unravel its role in cellular responses.
Drug Discovery and Development
Understanding the translational effects of therapeutic compounds is crucial for mechanism-of-action studies and identifying novel drug targets.[2][8]
-
Target Identification and Validation: By comparing the translatomes of diseased versus healthy cells, or treated versus untreated cells, Ribo-seq can identify proteins whose synthesis is dysregulated, presenting potential therapeutic targets.[2][8]
-
Mechanism of Action Studies: Ribosome profiling can elucidate how a drug impacts global and specific protein synthesis, providing a deeper understanding of its pharmacological effects and potential off-target activities.[8]
-
Biomarker Discovery: Translational signatures identified through Ribo-seq can serve as novel biomarkers for disease diagnosis, prognosis, and response to therapy.[2]
Uncovering Novel Translated Regions
Ribosome profiling has revolutionized genome annotation by enabling the discovery of previously uncharacterized open reading frames (ORFs).[1][4]
-
Upstream ORFs (uORFs): These are short ORFs located in the 5' untranslated region (UTR) of mRNAs that can regulate the translation of the main downstream ORF.[1][4]
-
Small ORFs (sORFs): Ribo-seq has revealed the translation of numerous small ORFs, some of which encode for micropeptides with important biological functions.[4]
-
Non-canonical Initiation Sites: The technique can pinpoint translation initiation at codons other than the canonical AUG.[9]
Quantitative Analysis of Protein Synthesis
A primary application of ribosome profiling is the quantitative measurement of protein synthesis.[4] By comparing Ribo-seq data with corresponding RNA-seq data, one can calculate the translational efficiency (TE) for each gene, which is a measure of how efficiently an mRNA is being translated.
Table 1: Example of Quantitative Data from a Ribosome Profiling Experiment
| Gene | RNA-seq Reads (Normalized) | Ribo-seq Reads (Normalized) | Translational Efficiency (TE) | Fold Change in TE (Treatment vs. Control) |
| Gene A | 1500 | 3000 | 2.0 | 3.5 |
| Gene B | 2000 | 1000 | 0.5 | 0.8 |
| Gene C | 500 | 4000 | 8.0 | 1.2 |
| Gene D | 3000 | 3000 | 1.0 | 0.9 |
Experimental Protocols
This section provides a detailed, generalized protocol for performing ribosome profiling on cultured mammalian cells. Optimization may be required for different cell types or tissues.
Cell Lysis and Ribosome Footprinting
Objective: To arrest translation and digest unprotected mRNA, leaving behind ribosome-protected fragments (RPFs).
Materials:
-
Cultured mammalian cells
-
Cycloheximide (CHX) solution (100 µg/mL)
-
Ice-cold PBS with 100 µg/mL CHX
-
Lysis buffer (e.g., Tris-HCl pH 7.4, MgCl2, NaCl, Triton X-100, DTT, CHX, RNase inhibitors, protease inhibitors)
-
RNase I
Procedure:
-
Pre-treat actively growing cells with 100 µg/mL cycloheximide for 10 minutes at 37°C to arrest translating ribosomes.[10]
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.[10]
-
Add ice-cold lysis buffer to the cells, scrape them, and transfer the lysate to a microcentrifuge tube.[10]
-
Gently shear the lysate by passing it through a 26-gauge needle four times.[10]
-
Centrifuge the lysate at 1300 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[10]
-
Transfer the supernatant to a new tube. This is the cytosolic fraction.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each cell type.[10]
-
Incubate for 45 minutes at room temperature with gentle mixing.[11]
-
Stop the digestion by adding an RNase inhibitor (e.g., SUPERase·In).[11]
Ribosome Monosome Isolation
Objective: To isolate the 80S monosomes containing the RPFs.
Materials:
-
Sucrose solutions (e.g., 10% and 50% w/v) in a suitable buffer
-
Ultracentrifuge and tubes
Procedure:
-
Prepare a 10-50% sucrose density gradient in ultracentrifuge tubes.
-
Carefully layer the RNase I-treated lysate onto the sucrose gradient.
-
Perform ultracentrifugation to separate the polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient and collect the fractions corresponding to the 80S monosome peak.[12] This can be monitored by measuring absorbance at 260 nm.
Ribosome Protected Fragment (RPF) Extraction
Objective: To extract the ~30 nucleotide mRNA fragments from the isolated monosomes.
Materials:
-
RNA extraction reagent (e.g., Trizol-LS)
-
Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)
-
RNA size markers (26 nt and 34 nt)
-
Gel extraction buffer
-
Isopropanol and Glycoblue
Procedure:
-
Extract total RNA from the collected monosome fractions using an RNA extraction reagent.[11]
-
Run the RNA on a denaturing polyacrylamide gel alongside RNA size markers.[11]
-
Excise the gel region corresponding to RNA fragments of ~28-34 nucleotides.[12]
-
Elute the RNA from the gel slice overnight in a gel extraction buffer.[11]
-
Precipitate the RPFs using isopropanol and a co-precipitant like Glycoblue.[11]
-
Resuspend the purified RPFs in RNase-free water.
Library Preparation and Sequencing
Objective: To convert the RPFs into a cDNA library for next-generation sequencing.
Materials:
-
T4 Polynucleotide Kinase (PNK)
-
Ligation adapters (3' and 5')
-
T4 RNA Ligase 2 (truncated)
-
Reverse transcriptase and primers
-
PCR amplification reagents
-
DNA purification kit
Procedure:
-
Dephosphorylate the 3' ends of the RPFs using T4 PNK.[11]
-
Ligate a 3' adapter to the RPFs using T4 RNA Ligase 2 (truncated).[11]
-
Reverse transcribe the ligated RPFs into cDNA.
-
Circularize the resulting cDNA.[11]
-
PCR amplify the library, adding sequencing adapters and barcodes.
-
Purify the final DNA library.
-
Perform high-throughput sequencing.
Data Analysis
Objective: To process the raw sequencing data, align reads to a reference genome/transcriptome, and perform downstream quantitative and qualitative analyses.
Procedure:
-
Preprocessing: Trim adapter sequences and filter out low-quality reads. Remove reads mapping to ribosomal RNA (rRNA) and other contaminant sequences.[13]
-
Alignment: Align the cleaned reads to the reference genome or transcriptome.
-
P-site Determination: Identify the precise codon in the ribosomal P-site corresponding to each RPF.
-
Quality Control: Assess data quality by checking for the characteristic 3-nucleotide periodicity of RPFs within coding sequences.
-
Quantification: Count the number of RPFs mapping to each gene or transcript.
-
Differential Translation Analysis: Normalize Ribo-seq counts and compare with normalized RNA-seq counts to identify changes in translational efficiency between different conditions.[14]
Visualizations
References
- 1. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]
- 2. Ribosome profiling: Unlocking the translational landscape [ohmx.bio]
- 3. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
- 4. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Phosphorylation and Signal Transduction Pathways in Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eirnabio.com [eirnabio.com]
- 9. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 10. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 11. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 12. revvity.co.jp [revvity.co.jp]
- 13. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Transcription/Translation Systems Utilizing Modified Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription/translation (IVTT) systems are powerful tools for rapid protein synthesis and analysis. Standard IVTT systems utilize the native translational machinery. However, the development of modified ribosomes, particularly orthogonal ribosomes, has opened up new avenues for synthetic biology, drug discovery, and fundamental research. Orthogonal ribosomes are engineered to translate specific messenger RNAs (mRNAs) that are not recognized by the host's native ribosomes.[1][2][3] This is typically achieved by altering the Shine-Dalgarno (SD) sequence on the mRNA and the corresponding anti-Shine-Dalgarno (ASD) sequence in the 16S ribosomal RNA (rRNA) of the small ribosomal subunit.[2] This orthogonality allows for the creation of parallel genetic systems within a single IVTT reaction, enabling precise control over the expression of specific proteins.
Another significant advancement is the development of tethered ribosomes (Ribo-T), where the small and large ribosomal subunits are covalently linked, preventing their dissociation and allowing for the engineering of a fully orthogonal translation system.[4][5]
These modified ribosome systems offer several advantages, including:
-
Genetic Code Expansion: Efficient site-specific incorporation of non-canonical amino acids (ncAAs) to create proteins with novel functionalities.[1][6][7]
-
Synthetic Gene Circuits: Construction of novel biological circuits, such as translational AND and OR logic gates and transcription-translation feed-forward loops.[1][8]
-
Enhanced Protein Evolution: Directed evolution of ribosomes with new or improved functions.[9]
-
Biocontainment and Metabolic Engineering: Segregation of synthetic pathways from the host metabolism.
This document provides detailed application notes, quantitative data summaries, experimental protocols, and workflow diagrams for utilizing IVTT systems with modified ribosomes.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on IVTT systems using modified ribosomes, allowing for easy comparison of their performance.
Table 1: Efficiency of Unnatural Amino Acid (ncAA) Incorporation
| Ribosome System | Codon | ncAA | Incorporation Efficiency (approximate) | Reference |
| Natural Ribosome | Amber (UAG) | p-acetyl-L-phenylalanine | ~20% | [9] |
| Evolved Orthogonal Ribosome (ribo-X) | Amber (UAG) | p-acetyl-L-phenylalanine | >60% | [9] |
| Natural Ribosome | Two Amber (UAG) codons | p-acetyl-L-phenylalanine | <1% | [9] |
| Evolved Orthogonal Ribosome (ribo-X) | Two Amber (UAG) codons | p-acetyl-L-phenylalanine | >20% | [9] |
| Optimized Orthogonal Translation System | Amber (UAG) & Quadruplet (AGGA) | Various pairs | Substantial increase over previous methods | [10] |
Table 2: In Vitro Protein Synthesis Yield and Activity
| IVTT System | Ribosome Type | Reporter Protein | Yield / Activity | Reference |
| iSAT (initial) | In vitro transcribed/assembled | Luciferase | 12% activity of ribosomes assembled from purified native rRNA | |
| iSAT (optimized) | In vitro transcribed/assembled | Green Fluorescent Protein (GFP) | 429 ± 15 nmol/l in 6h | |
| PURE System | Wild-type | EYFP, sfGFP, mRFP | Yield doubled with supplemental S1 protein | [11] |
| Human IVT System (HITS) | Native Human | Renilla Luciferase | 2-12 fold higher yield than a commercial kit | [12] |
Key Experimental Workflows
The following diagrams illustrate the major experimental workflows for working with modified ribosomes in IVTT systems.
Experimental Protocols
Protocol 1: Affinity Purification of Orthogonal Ribosomes
This protocol describes a method for the affinity purification of orthogonal ribosomes (O-ribosomes) from cellular ribosomes by tagging the orthogonal 16S rRNA with an MS2 stem-loop.[1][13]
Materials:
-
E. coli strain expressing MS2-tagged O-ribosomes and GST-MS2 coat protein fusion.
-
Lysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol.
-
Wash Buffer: Lysis Buffer with 500 mM NH4Cl.
-
Elution Buffer: Lysis Buffer containing a synthetic MS2-RNA hairpin.
-
Glutathione Sepharose resin.
-
Sucrose solutions for gradient centrifugation (10% and 40% w/v in Lysis Buffer).
Procedure:
-
Cell Culture and Lysis:
-
Grow the E. coli strain to mid-log phase and induce the expression of the tagged O-ribosome and GST-MS2 protein.
-
Harvest cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate Glutathione Sepharose resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow binding of the GST-MS2 protein, which in turn binds the MS2-tagged O-ribosomes.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins and wild-type ribosomes.
-
Elute the bound O-ribosomes by incubating the resin with Elution Buffer containing the MS2-RNA hairpin.[1]
-
-
Purity and Integrity Analysis:
-
Primer Extension: Perform primer extension analysis on the extracted rRNA from the purified fraction to confirm the presence of the tagged 16S rRNA and the absence of wild-type 16S rRNA.
-
Gel Electrophoresis: Analyze the purified ribosomes on an agarose gel to check for structural homogeneity.
-
Sucrose Gradient Centrifugation: Layer the purified O-ribosomes onto a 10-40% sucrose gradient and centrifuge. Fractionate the gradient and monitor the absorbance at 260 nm to assess the integrity of the 70S ribosomes and their subunits.
-
Protocol 2: Integrated Synthesis, Assembly, and Translation (iSAT) of Modified Ribosomes
This protocol enables the one-step in vitro construction of modified ribosomes and subsequent protein synthesis.[14][15][16][17]
Materials:
-
S150 cell extract from an E. coli strain (e.g., MRE600) lacking ribosomes.
-
Plasmid DNA encoding the desired (potentially mutated) 16S and 23S rRNA genes under a T7 promoter.
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase or GFP) under a T7 promoter.
-
Purified total ribosomal proteins from 70S ribosomes (TP70).
-
T7 RNA polymerase.
-
Energy mix (ATP, GTP, CTP, UTP, and an energy regeneration system like creatine phosphate/creatine kinase).
-
Amino acid mixture.
-
Reaction Buffer: Mimics cytoplasmic conditions (e.g., containing appropriate concentrations of salts, magnesium, and potassium).
Procedure:
-
Reaction Setup:
-
In a single microcentrifuge tube, combine the S150 extract, rRNA and reporter gene plasmids, TP70, T7 RNA polymerase, energy mix, amino acid mixture, and reaction buffer.
-
The final concentrations of components should be optimized, for example, 0.2 μM for assembled subunits.[15]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-6 hours. During this time, transcription of rRNA and mRNA, assembly of ribosomes, and translation of the reporter protein occur simultaneously.
-
-
Analysis of Ribosome Activity:
-
Measure the amount of synthesized reporter protein. For luciferase, this can be done by adding luciferin and measuring luminescence. For GFP, fluorescence can be directly measured.
-
The protein yield is a direct measure of the activity of the in vitro assembled ribosomes.
-
-
Example of Modification (Clindamycin Resistance):
-
To demonstrate the construction of modified ribosomes, use a plasmid encoding a 23S rRNA with an A2058U mutation, which confers resistance to clindamycin.[16]
-
Set up two parallel iSAT reactions, one with the wild-type 23S rRNA plasmid and one with the mutant plasmid.
-
Add clindamycin (e.g., 200 µg/ml) to both reactions.[16]
-
Only the reaction containing the mutant 23S rRNA should produce a significant amount of reporter protein, demonstrating the successful in vitro assembly of functional, modified ribosomes.[16]
-
Protocol 3: In Vitro Translation Assay Using Purified Orthogonal Ribosomes
This protocol describes how to perform an in vitro translation assay to assess the activity and specificity of purified orthogonal ribosomes.
Materials:
-
Purified orthogonal ribosomes (from Protocol 1).
-
Purified wild-type ribosomes (as a control).
-
In vitro transcribed orthogonal mRNA (with a modified SD sequence) encoding a reporter protein.
-
In vitro transcribed wild-type mRNA (with a canonical SD sequence) encoding a reporter protein.
-
A purified, reconstituted IVTT system (e.g., PURExpress Δ Ribosome Kit), which contains all necessary translation factors but lacks ribosomes.
-
Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]-methionine) for protein detection.
Procedure:
-
Reaction Setup:
-
Set up four parallel reactions in the PURE system:
-
Orthogonal ribosomes + Orthogonal mRNA
-
Orthogonal ribosomes + Wild-type mRNA
-
Wild-type ribosomes + Orthogonal mRNA
-
Wild-type ribosomes + Wild-type mRNA
-
-
Add the amino acid mixture containing the radiolabeled amino acid to each reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis of Protein Synthesis:
-
Stop the reactions and analyze the products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein products.
-
Quantify the band intensities to determine the amount of protein synthesized in each reaction.
-
-
Expected Results:
-
Reaction 1 should show a strong protein band, indicating that the orthogonal ribosomes efficiently translate the orthogonal mRNA.
-
Reactions 2 and 3 should show very faint or no protein bands, demonstrating the orthogonality of the system (i.e., the orthogonal ribosome does not translate wild-type mRNA, and the wild-type ribosome does not translate orthogonal mRNA).
-
Reaction 4 will serve as a positive control, showing efficient translation of wild-type mRNA by wild-type ribosomes.
-
Applications in Drug Development
IVTT systems with modified ribosomes are poised to accelerate drug discovery and development in several ways:
-
High-Throughput Screening of Antibiotics: By engineering ribosomes from pathogenic bacteria to function in an E. coli-based IVTT system, novel antibiotics can be rapidly screened for their ability to inhibit protein synthesis of specific pathogens while sparing commensal bacteria.
-
Production of Novel Biotherapeutics: The incorporation of ncAAs can be used to create proteins with enhanced therapeutic properties, such as improved stability, novel functionalities, or sites for specific drug conjugation.
-
Understanding Drug Resistance Mechanisms: Modified ribosomes with specific mutations can be constructed in vitro to study how these alterations confer resistance to known antibiotics, aiding in the design of new drugs that can overcome these resistance mechanisms.
-
Development of Targeted Therapies: The specificity of orthogonal ribosome-mRNA pairs can be harnessed to control the expression of therapeutic proteins in specific cellular contexts, a concept that could be translated to future in vivo applications.
Conclusion
In vitro transcription/translation systems utilizing modified ribosomes represent a significant leap forward in our ability to engineer and control protein synthesis. The protocols and data presented here provide a foundation for researchers to harness the power of these systems for a wide range of applications in basic science and drug development. The continued evolution and refinement of these technologies promise to further expand the toolkit of synthetic biology and open up new possibilities for creating novel biomolecules and therapeutic agents.
References
- 1. Evolved orthogonal ribosome purification for in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational design of orthogonal ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly and functionality of the ribosome with tethered subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Evolved orthogonal ribosomes enhance the efficiency of synthetic genetic code expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosomal Protein S1 Improves the Protein Yield of an In Vitro Reconstituted Cell-Free Translation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolved orthogonal ribosome purification for in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation | Molecular Systems Biology [link.springer.com]
- 17. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation | Molecular Systems Biology [link.springer.com]
Application Notes and Protocols for D-Ribose Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the fermentation methods for producing D-ribose, a crucial precursor for various pharmaceuticals and nutraceuticals. The focus is on microbial fermentation, primarily utilizing engineered strains of Bacillus subtilis. These notes include a summary of key production data, detailed experimental protocols, and visualizations of the underlying metabolic pathways and experimental workflows.
Introduction to Microbial D-Ribose Production
D-ribose is a naturally occurring pentose sugar that serves as a fundamental building block for ATP, the primary energy currency of the cell, as well as nucleic acids (RNA and DNA). Its therapeutic applications, particularly in cardiovascular health and sports nutrition, have driven the demand for efficient and scalable production methods. Microbial fermentation has emerged as the most viable and environmentally friendly approach for large-scale D-ribose synthesis, superseding traditional chemical methods that are often complex and produce significant waste.
The primary strategy for microbial D-ribose production involves the metabolic engineering of microorganisms, most notably Bacillus subtilis, to accumulate and secrete D-ribose into the fermentation broth. This is typically achieved by disrupting the non-oxidative phase of the Pentose Phosphate Pathway (PPP), which redirects metabolic flux towards the synthesis and accumulation of D-ribose precursors.
Key Microbial Strains and Genetic Modifications
The cornerstone of successful D-ribose fermentation lies in the selection and engineering of the production strain. Bacillus subtilis is the most commonly used microorganism due to its GRAS (Generally Recognized as Safe) status, robust growth characteristics, and well-characterized genetics.
The most critical genetic modification for D-ribose overproduction is the inactivation of the transketolase (tkt) gene . Transketolase is a key enzyme in the non-oxidative PPP that converts D-ribose-5-phosphate and D-xylulose-5-phosphate into sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. By creating a transketolase-deficient mutant, the metabolic pathway is blocked, leading to the intracellular accumulation of D-ribose-5-phosphate, which is then dephosphorylated and secreted as D-ribose.[1][2][3]
Other genetic modifications that have been explored to enhance D-ribose production include:
-
Disruption of D-ribulose-5-phosphate-3-epimerase: This enzyme is also involved in the non-oxidative PPP, and its deficiency can further promote the accumulation of D-ribose precursors.[4]
-
Overexpression of key enzymes in the oxidative PPP: Enhancing the activity of enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase can increase the carbon flux into the PPP, thereby providing more precursors for D-ribose synthesis.[5]
Data Presentation: Comparative Fermentation Parameters
The following tables summarize quantitative data from various studies on D-ribose production using different strains of Bacillus subtilis under various fermentation conditions.
Table 1: Comparison of D-Ribose Production in Batch Fermentation
| Strain | Key Genetic Modification | Carbon Source(s) | D-Ribose Titer (g/L) | Yield (g/g substrate) | Volumetric Productivity (g/L·h) | Reference |
| B. subtilis UJS0717 | Transketolase-deficient | Glucose (157 g/L) | 62.13 | 0.40 | 0.86 | [6] |
| B. subtilis ATCC 21951 | Transketolase-deficient | Glucose (200 g/L) | ~40 | Not Reported | Not Reported | [4] |
| B. subtilis SPK1 | Transketolase-deficient | Xylose (20 g/L) + Glucose (20 g/L) | 23.0 | Not Reported | 0.72 | [3] |
| B. subtilis EC2 | Transketolase-deficient | Glucose | 70.9 | 0.497 (mol/mol) | Not Reported | [5] |
| B. subtilis EC2 | Transketolase-deficient | Glucose + Citrate (0.3 g/L) | 83.4 | 0.587 (mol/mol) | Not Reported | [5] |
Table 2: Comparison of D-Ribose Production in Fed-Batch Fermentation
| Strain | Key Genetic Modification | Initial Carbon Source | Feeding Strategy | D-Ribose Titer (g/L) | Volumetric Productivity (g/L·h) | Reference |
| B. subtilis SPK1 | Transketolase-deficient | Xylose + Glucose | Fed with 200 g/L xylose and 50 g/L glucose | 46.6 | 0.88 | [3] |
| B. subtilis CGMCC 3720 | Not specified | Glucose (60 g/L) | Co-feeding of glucose (2.2 g/L·h) and citrate (0.036 g/L·h) | 113.4 | Not Reported | [1] |
Experimental Protocols
Protocol for Inoculum Preparation
This protocol describes the preparation of a seed culture of a transketolase-deficient Bacillus subtilis strain for subsequent fermentation.
Materials:
-
Cryopreserved stock of B. subtilis D-ribose producing strain
-
Sterile inoculation loop
-
Seed medium (e.g., Glucose 20 g/L, Yeast Extract 3 g/L, K₂HPO₄ 3 g/L, KH₂PO₄ 1 g/L)
-
250 mL Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Aseptically retrieve a cryovial of the B. subtilis stock culture from -80°C storage.
-
Thaw the vial rapidly in a 37°C water bath.
-
Using a sterile inoculation loop, streak a loopful of the thawed culture onto a sterile agar plate with a suitable medium (e.g., Luria-Bertani agar) to obtain isolated colonies. Incubate at 37°C for 18-24 hours.
-
Aseptically transfer a single, well-isolated colony into a 250 mL Erlenmeyer flask containing 20 mL of sterile seed medium.
-
Incubate the flask at 36°C in a shaking incubator at 240 rpm for approximately 20 hours, or until the culture reaches the late exponential phase of growth.[6]
-
This seed culture is now ready to be used as the inoculum for the main fermentation.
Protocol for Batch Fermentation of D-Ribose
This protocol outlines a typical batch fermentation process for D-ribose production in a laboratory-scale fermenter.
Materials:
-
5 L laboratory fermenter
-
Fermentation medium (e.g., Glucose 150 g/L, Corn Steep Liquor 20 g/L, (NH₄)₂SO₄ 7.5 g/L, Yeast Extract 1 g/L, MnSO₄·H₂O 0.05 g/L, CaCO₃ 20 g/L)
-
Seed culture from Protocol 4.1
-
pH probe, dissolved oxygen (DO) probe
-
Antifoaming agent
-
Sterile air supply
-
Sampling device
Procedure:
-
Prepare and sterilize the 5 L fermenter containing the fermentation medium. Glucose and other nutrients should be sterilized separately to prevent Maillard reactions.
-
Calibrate the pH and DO probes according to the manufacturer's instructions.
-
Aseptically inoculate the fermenter with the seed culture to a final volume of 10% (v/v).[6]
-
Set the fermentation parameters:
-
Monitor the fermentation process by regularly taking samples to measure:
-
Cell density (e.g., optical density at 600 nm)
-
Substrate (glucose) concentration
-
D-ribose concentration
-
pH
-
-
Add an antifoaming agent as needed to control foam formation.
-
The fermentation is typically carried out for 72-96 hours, or until the glucose is depleted and D-ribose concentration reaches a plateau.[6]
-
At the end of the fermentation, harvest the broth for downstream processing.
Visualizations: Pathways and Workflows
Metabolic Pathway for D-Ribose Production in Bacillus subtilis
The following diagram illustrates the central metabolic pathway leading to D-ribose accumulation in a transketolase-deficient B. subtilis strain. The pathway is intentionally blocked at the transketolase step to redirect carbon flux towards D-ribose.
Caption: Metabolic pathway for D-ribose production in transketolase-deficient B. subtilis.
Experimental Workflow for D-Ribose Fermentation
This diagram outlines the general workflow from strain preparation to the final product.
Caption: General experimental workflow for D-ribose production via fermentation.
References
- 1. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced D-ribose biosynthesis in batch culture of a transketolase-deficient Bacillus subtilis strain by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aminated Sugar Synthesis
Welcome to the technical support center for aminated sugar synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of aminated sugars and their derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of aminated sugars, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Stereoselectivity in Glycosylation (e.g., formation of anomeric mixtures)
-
Question: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired anomer?
-
Answer: Achieving high stereoselectivity is a common challenge in glycoside synthesis. The outcome is influenced by several factors, including the protecting group at the C2 position, the nature of the glycosyl donor and acceptor, the solvent, and the reaction conditions.[1][2]
-
For 1,2-trans Glycosides: Employ a "participating" protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can form a transient cyclic intermediate that blocks one face of the sugar ring, directing the incoming glycosyl acceptor to the opposite face.
-
For 1,2-cis Glycosides: This is often more challenging.[2] Strategies include:
-
Using a "non-participating" group at C2, such as an azide (N3) or a benzyl (Bn) ether.[1][3] The azide group is an excellent latent amine precursor.[1]
-
Employing specific catalyst systems, such as nickel-catalyzed methods, which have shown good α-selectivity.[1]
-
Locking the conformation of the glycosyl donor or acceptor can also direct the stereochemical outcome.[1][4]
-
-
Solvent Effects: The choice of solvent can influence the equilibrium of the oxacarbenium ion intermediate. Ethereal solvents like diethyl ether or dioxane can sometimes favor the formation of α-anomers.
-
Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity.[1]
-
Issue 2: Low or No Yield of the Desired Glycoside
-
Question: My glycosylation reaction is resulting in a low yield or no product at all. What are the possible causes and how can I improve the outcome?
-
Answer: Low yields in aminated sugar glycosylations can stem from several factors, including the deactivation of the catalyst by the basic amino group, low reactivity of the glycosyl donor or acceptor, or improper reaction conditions.[1][5]
-
Amine Interference: A free amino group is basic and can coordinate with the Lewis acid promoter, rendering it inactive.[1][2]
-
Solution: Protect the amino group as an amide (e.g., acetamide, phthalimide) or use a non-basic amine surrogate like an azide (N3). The azide can be reduced to the amine at a later stage.[1] The p-nitrobenzyloxycarbonyl (pNZ) protecting group has also been shown to be effective in automated glycan assembly.[6]
-
-
Glycosyl Donor/Acceptor Reactivity:
-
Donor: The choice of leaving group on the anomeric carbon is critical. Trichloroacetimidates are generally more reactive than thioglycosides or glycosyl bromides.
-
Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will be less reactive.[5] Consider using a more reactive donor or optimizing the reaction conditions (e.g., stronger activator, higher temperature).
-
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can quench the activator and hydrolyze the donor. The activator must be appropriate for the chosen donor.
-
Issue 3: Difficulty with Protecting Group Manipulations
-
Question: I am having trouble selectively protecting or deprotecting the functional groups on my amino sugar. What strategies can I use?
-
Answer: The presence of multiple hydroxyl groups with similar reactivities, in addition to the amino group, makes protecting group strategy a central challenge in carbohydrate chemistry.[5][7][8]
-
Selective Protection:
-
Primary Hydroxyl (e.g., C6-OH): This is the most sterically accessible hydroxyl group and can often be selectively protected with bulky reagents like trityl (Tr) or silyl ethers (e.g., TBDMS, TIPS).[8]
-
Amino Group: The amino group is typically more nucleophilic than the hydroxyl groups and can be selectively acylated under appropriate conditions.[8]
-
-
Orthogonal Protecting Groups: Use a set of protecting groups that can be removed under different conditions. For example, a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride), and an acetate ester (removed by base) can be selectively cleaved in the presence of each other.
-
Protecting Group Stability: Be aware of the stability of your protecting groups under various reaction conditions. For instance, some silyl ethers are acid-labile. The N-O bond in O-amino sugars can be sensitive to reductive cleavage, making benzyl groups problematic if hydrogenolysis is planned for deprotection.[9][10]
-
| Protecting Group | Abbreviation | Introduction | Cleavage Conditions | Notes |
| For Amino Group | ||||
| Azide | N3 | NaN3, various conditions | H2, Pd/C; PPh3, H2O | Excellent latent amine; non-participating.[1][3] |
| Phthalimido | Phth | Phthalic anhydride, then heat | Hydrazine | Bulky, participating group. |
| Acetyl | Ac | Acetic anhydride, pyridine | Basic hydrolysis (e.g., NaOMe) | Participating group. |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H2, Pd/C) | Can have selectivity issues.[6] |
| p-Nitrobenzyloxycarbonyl | pNZ | pNZ-Cl, base | Reduction (e.g., Zn, AcOH) | Good for automated synthesis.[6] |
| For Hydroxyl Groups | ||||
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H2, Pd/C) | Stable to acid and base. |
| Acetyl | Ac | Acetic anhydride, pyridine | Basic hydrolysis (e.g., NaOMe) | Participating group at C2. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride (e.g., TBAF) | Bulky, good for primary OH. |
Issue 4: Challenges in Product Purification
-
Question: My reaction mixture contains multiple products with similar polarities, making purification by silica gel chromatography difficult. What other purification techniques can I use?
-
Answer: The presence of multiple polar functional groups can make the separation of aminated sugar derivatives challenging.
-
Ion Exchange Chromatography: If your compound has an ionic functional group (like a free amine or a carboxylic acid), ion exchange chromatography can be a very effective purification method to separate it from neutral sugars or other non-adsorbent impurities.[11]
-
Reverse-Phase Chromatography (C18): For moderately polar compounds, reverse-phase HPLC or flash chromatography can provide better separation than normal-phase silica gel.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique to obtain highly pure material.
-
Protecting Group Strategy: Sometimes, adding a bulky, nonpolar protecting group can significantly alter the polarity of the desired product, making it easier to separate from byproducts.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in the chemical synthesis of aminated sugars?
-
A1: The primary challenges include:
-
Stereo- and Regioselectivity: Controlling the orientation of new chemical bonds, particularly the glycosidic linkage and the position of the amino group.[1][12]
-
Protecting Group Strategy: The need for multi-step protection and deprotection sequences due to the presence of multiple reactive hydroxyl and amino groups.[13]
-
Lewis Acid Catalyst Inhibition: The basicity of the amino group can interfere with standard glycosylation conditions.[1][2]
-
Availability of Starting Materials: Many amino monosaccharides are not commercially available or are expensive, requiring their synthesis from other sugars.[1]
-
-
-
Q2: What is the most common strategy for introducing an amino group onto a sugar scaffold?
-
A2: A widely used and versatile method is the introduction of an azide group (N3), which then serves as a precursor to the amine.[1] The azide can be introduced via nucleophilic displacement of a leaving group (like a triflate) or by addition to a double bond (e.g., in a glycal).[3] The azide is stable under many reaction conditions and can be selectively reduced to the amine (e.g., using H2/Pd-C or Staudinger reduction) at a later stage in the synthesis.[3]
-
-
Q3: How can I form a 1,2-cis glycosidic linkage with an amino sugar?
-
A3: Forming 1,2-cis linkages (e.g., α-glucosamine) is a significant challenge because it cannot be achieved through neighboring group participation from a C2-substituent.[5] Successful strategies often involve:
-
Using a non-participating protecting group on the C2-amine (or its precursor, like an azide).[1]
-
Utilizing specific solvent effects (e.g., ethereal solvents).
-
Employing conformationally restricted donors or acceptors to bias the trajectory of the incoming nucleophile.[1][4]
-
Developing novel catalyst systems.[1]
-
-
-
Q4: Why are aminated sugars important in drug development?
-
A4: Aminated sugars are crucial components of a wide range of biologically active molecules.[2] They are the building blocks of aminoglycoside antibiotics, a class of potent antibacterial agents.[7][14] They are also found in various glycoconjugates, glycoproteins, and other natural products that are involved in biological processes like cell recognition and signaling.[13] The development of synthetic methods for aminated sugars allows for the creation of novel analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.[7][15]
-
Visualizations
Caption: General workflow for aminated sugar synthesis.
References
- 1. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Synthesis of Amino Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino sugar - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of O-Amino Sugars and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refining of amino sugar and acidic sugar | Organo Corporation [organo.co.jp]
- 12. Biosynthetic and synthetic access to amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ribosamine Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of ribosamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a plausible biosynthetic pathway for ribosamine in a microbial host like E. coli?
A1: While dedicated pathways for ribosamine are not extensively documented, a plausible and efficient route involves the enzymatic amination of a key metabolic intermediate from the pentose phosphate pathway (PPP). The most likely precursor is Ribose-5-Phosphate (R5P).[1][2][3] The proposed pathway consists of two main steps:
-
Isomerization: Ribose-5-phosphate (R5P) is converted to Ribulose-5-phosphate (Ru5P).
-
Amination: An aminotransferase enzyme catalyzes the transfer of an amino group from an amino donor (e.g., L-glutamate or L-glutamine) to Ru5P, yielding 5-amino-5-deoxy-D-ribulose-1-phosphate, which can then be converted to ribosamine. Aminotransferases are pyridoxal 5'-phosphate (PLP)-dependent enzymes crucial for this reaction.[4][5]
Figure 1: Proposed biosynthetic pathway for ribosamine from glucose.
Q2: My ribosamine yield is consistently low. What are the most likely bottlenecks in the production pathway?
A2: Low yields in aminosugar production can typically be attributed to several key factors. A systematic approach to identifying the bottleneck is recommended.
-
Insufficient Precursor Supply: The availability of Ribose-5-Phosphate (R5P) can be a major limiting factor. The flux through the pentose phosphate pathway (PPP) might be insufficient to support high-level production of ribosamine.
-
Low Aminotransferase Activity: The heterologously expressed aminotransferase may have low specific activity, poor expression levels, or incorrect folding. The availability of the co-factor pyridoxal 5'-phosphate (PLP) can also limit enzyme function.
-
Sub-optimal Fermentation Conditions: Factors such as pH, temperature, aeration, and media composition can significantly impact cell growth and enzymatic activity, thereby affecting the final product yield.
-
Product Degradation or Toxicity: The produced ribosamine may be unstable under the fermentation conditions or could be toxic to the host cells at higher concentrations, leading to feedback inhibition or reduced cell viability.
Figure 2: A logical workflow for troubleshooting low ribosamine yield.
Q3: How can I increase the intracellular pool of the precursor, Ribose-5-Phosphate (R5P)?
A3: Enhancing the metabolic flux towards R5P is a critical step for improving ribosamine yield. Several metabolic engineering strategies can be employed:
-
Overexpression of Pentose Phosphate Pathway (PPP) Enzymes: Increasing the expression of key enzymes in the oxidative branch of the PPP, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), can channel more carbon towards R5P.[6]
-
Deletion of Competing Pathways: Deleting or downregulating genes for enzymes that pull intermediates away from the PPP can increase the availability of precursors. For example, knocking out phosphoglucose isomerase (pgi) can redirect carbon flux from glycolysis into the PPP.
-
Use of Alternative Carbon Sources: Utilizing carbon sources that are primarily metabolized through the PPP, such as xylose or arabinose, can naturally increase the intracellular concentration of R5P.
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of different optimization strategies on ribosamine production.
Table 1: Effect of Metabolic Engineering Strategies on Ribosamine Titer
| Strain ID | Genotype Modification | Ribosamine Titer (g/L) | Biomass (OD600) |
| WT-pRibA | Wild-Type with Ribosamine Pathway Plasmid | 0.8 ± 0.1 | 12.5 ± 0.5 |
| ME-1 | WT-pRibA + Δpgi | 2.5 ± 0.3 | 10.2 ± 0.4 |
| ME-2 | ME-1 + Ptrc-zwf-gnd | 4.1 ± 0.4 | 9.8 ± 0.6 |
| ME-3 | ME-2 + Codon-optimized Aminotransferase | 6.5 ± 0.5 | 9.5 ± 0.5 |
Table 2: Optimization of Fermentation Parameters
| Parameter | Condition 1 | Yield (g/L) | Condition 2 | Yield (g/L) |
| Temperature | 30°C | 5.2 ± 0.4 | 37°C | 6.5 ± 0.5 |
| pH | 6.5 | 4.8 ± 0.3 | 7.0 | 6.3 ± 0.4 |
| Inducer Conc. | 0.1 mM IPTG | 3.9 ± 0.2 | 0.5 mM IPTG | 6.4 ± 0.6 |
Experimental Protocols
Protocol 1: Aminotransferase Activity Assay (Colorimetric)
This protocol is adapted for a generic PLP-dependent aminotransferase that uses L-glutamate as an amino donor and a keto-sugar as an acceptor.
Principle: The activity of the aminotransferase is determined by measuring the formation of its product. In this coupled enzyme assay, the co-product α-ketoglutarate is measured. The reduction of α-ketoglutarate is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Cell lysate containing the aminotransferase
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Ribulose-5-phosphate (substrate)
-
L-glutamate (amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
NADH
-
L-glutamate dehydrogenase (GDH)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing:
-
80 µL Reaction Buffer
-
10 µL of 100 mM L-glutamate
-
5 µL of 10 mM NADH
-
2 µL of 10 U/mL GDH
-
1 µL of 10 mM PLP
-
-
Sample Preparation: Prepare serial dilutions of the cell lysate in Reaction Buffer.
-
Assay Execution:
-
Add 98 µL of the Reaction Mixture to each well of the 96-well plate.
-
Add 2 µL of the diluted cell lysate or buffer (for blank) to the respective wells.
-
Incubate the plate at 37°C for 5 minutes to allow for the reduction of any endogenous α-ketoglutarate.
-
Initiate the reaction by adding 10 µL of 100 mM Ribulose-5-phosphate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Calculation: Calculate the rate of NADH oxidation (decrease in A340) per minute. One unit of aminotransferase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoglutarate per minute under the assay conditions (Extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).
Protocol 2: Quantification of Ribosamine by HPLC with Pre-column Derivatization
Principle: Ribosamine, lacking a strong chromophore, is derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), to enable sensitive detection by fluorescence HPLC.
Materials:
-
Fermentation broth supernatant
-
Ribosamine standard solutions
-
o-Phthalaldehyde (OPA) derivatization reagent
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with ultrapure water to fall within the concentration range of the standard curve.
-
-
Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the diluted sample or standard with 400 µL of OPA derivatization reagent.
-
Vortex briefly and let the reaction proceed in the dark for 2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Run a gradient elution program:
-
0-5 min: 10% B
-
5-20 min: 10-70% B (linear gradient)
-
20-25 min: 70-10% B (linear gradient)
-
25-30 min: 10% B (equilibration)
-
-
The flow rate should be maintained at 1.0 mL/min.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the derivatized ribosamine standards against their known concentrations.
-
Determine the concentration of ribosamine in the samples by interpolating their peak areas on the standard curve.
-
References
- 1. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 4. Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of pentose phosphate pathway in Ralstoniaeutropha for enhanced biosynthesis of poly-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ribosome Stalling During In Vitro Translation
Welcome to the technical support center for in vitro translation. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to ribosome stalling during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ribosome stalling?
A1: Ribosome stalling refers to the interruption or complete halt of the ribosome's movement along an mRNA transcript during protein synthesis.[1][2] This can lead to the production of truncated, non-functional proteins and a decrease in the overall yield of your target protein.[2] In a cell-free system, this can significantly impact experimental outcomes.
Q2: How can I tell if my in vitro translation reaction is experiencing ribosome stalling?
A2: The primary indicator of ribosome stalling is the appearance of shorter, incomplete protein fragments on an SDS-PAGE gel, in addition to or instead of your full-length protein of interest.[3] You may also observe a lower than expected yield of the full-length protein. Specialized techniques like ribosome profiling or toeprinting assays can be used to pinpoint the exact location of the stall site on the mRNA.[4][5]
Q3: What are the most common causes of ribosome stalling in vitro?
A3: Several factors can induce ribosome stalling. The most common culprits include:
-
mRNA Secondary Structures: Stable stem-loops or hairpins in the mRNA can physically obstruct the ribosome's path.[6][7]
-
Rare Codons: A high frequency of codons that are infrequently used by the expression system can lead to a depletion of the corresponding tRNA, causing the ribosome to pause.[3][8][9]
-
Problematic Nascent Peptide Sequences: Certain amino acid sequences, such as stretches of proline or positively charged residues, can interact with the ribosome exit tunnel and impede translation.[2][10]
-
Lack of a Stop Codon: If the ribosome translates to the end of the mRNA without encountering a stop codon, it can stall at the 3' end.[1]
-
Suboptimal Reaction Conditions: Incorrect concentrations of essential components like magnesium or potassium ions can negatively affect ribosome function.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Protein and Presence of Truncated Products
This is the most common symptom of ribosome stalling. Follow these steps to diagnose and resolve the issue.
Step 1: Analyze Your mRNA Sequence
-
Check for Stable Secondary Structures: Use RNA folding prediction software (e.g., mFold, RNAfold) to identify potential stable hairpins or stem-loops, particularly in the 5' untranslated region (UTR) and the initial part of the coding sequence. Structures with a Gibbs free energy (ΔG) of -50 kcal/mol or lower are highly likely to cause stalling.[6]
-
Perform Codon Usage Analysis: Compare the codon usage of your target gene with the codon usage table of your in vitro translation system (e.g., E. coli, rabbit reticulocyte lysate, wheat germ). A high percentage of rare codons can significantly slow down or stall translation.[3][9] Consider gene optimization to replace rare codons with more common ones.
Step 2: Optimize Reaction Conditions
The concentrations of key ions are critical for efficient translation. Perform a titration to find the optimal concentration for your specific template and system.
| Component | Typical Concentration Range | Potential Issue if Suboptimal |
| **Magnesium Acetate (Mg(OAc)₂) ** | 0.5 - 2.5 mM | Affects ribosomal subunit association and tRNA binding. |
| Potassium Chloride (KCl) | 50 - 150 mM | Influences the stringency of tRNA binding and ribosome translocation.[11] |
Step 3: Consider Additives to Your Reaction
Certain reagents can help overcome common causes of stalling.
| Additive | Function | Recommended Concentration |
| Betaine | Reduces the stability of GC-rich secondary structures. | 1 - 2 M |
| Specialized tRNA Mixes | Supplements tRNAs for rare codons. | Varies by manufacturer |
| Elongation Factor P (EF-P)/eIF5A | Can help ribosomes translate through poly-proline tracts.[13][14] | System-dependent |
Issue 2: No Protein Product Detected
If you are not observing any protein product, the stall may be occurring very early in the translation process or be so severe that no full-length protein is produced.
Step 1: Verify mRNA Integrity and Purity
Run an aliquot of your mRNA on a denaturing agarose gel to ensure it is not degraded. Measure the A260/A280 ratio to assess purity; it should be ~2.0.
Step 2: Investigate Early Stalling Events
-
5' UTR Secondary Structure: Highly stable secondary structures in the 5' UTR can prevent the ribosome from even initiating translation.[6]
-
Inefficient Initiation Codon Context: Ensure the start codon is in a favorable Kozak sequence context (for eukaryotic systems) or has an appropriate Shine-Dalgarno sequence upstream (for prokaryotic systems).
Experimental Protocols
Protocol 1: Puromycin Incorporation Assay to Detect Stalled Ribosomes
This assay differentiates between actively translating and stalled ribosomes. Puromycin, a tRNA analog, is incorporated into the nascent polypeptide chain by active ribosomes, leading to premature termination and dissociation of the ribosome from the mRNA. Stalled ribosomes are not actively elongating and will not incorporate puromycin, thus remaining associated with the mRNA.[11]
Materials:
-
In vitro translation system (e.g., Rabbit Reticulocyte Lysate)
-
Your in vitro transcribed mRNA
-
Puromycin (10 mM stock)
-
Sucrose cushion buffer (e.g., 500 mM sucrose, 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM Mg(OAc)₂)
-
Nuclease-free water
-
Ultracentrifuge with a suitable rotor
Procedure:
-
Set up your standard in vitro translation reaction. A typical 25 µL reaction might contain:
-
3 nM final concentration of your mRNA
-
30% (v/v) Rabbit Reticulocyte Lysate
-
1 µM amino acid mixture (minus methionine if radiolabeling)
-
100 mM KCl
-
0.5 mM Mg(OAc)₂
-
0.8 U/µL RNase inhibitor[11]
-
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a time determined to be in the linear range of protein synthesis (e.g., 15-30 minutes).
-
Add puromycin to a final concentration of 0.1 mM. As a negative control, add an equal volume of nuclease-free water to a parallel reaction.
-
Incubate for an additional 10 minutes at the same temperature.
-
Layer the reaction mixture over a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at a speed sufficient to pellet ribosomes (e.g., 50,000 x g) for 1-2 hours at 4°C.[11]
-
Carefully remove the supernatant.
-
Isolate the RNA from the pellet (which contains the ribosome-bound mRNA).
-
Quantify the amount of your specific mRNA in the pellet using RT-qPCR.
Expected Results:
-
No Stalling: In the puromycin-treated sample, you will observe a significant decrease in the amount of mRNA in the pellet compared to the untreated control. This indicates that the ribosomes were actively translating and were released from the mRNA by puromycin.
-
Stalling: If ribosomes are stalled, they will be insensitive to puromycin and will remain bound to the mRNA. Therefore, you will see a similar amount of mRNA in the pellets of both the puromycin-treated and untreated samples.
Protocol 2: Toeprinting Assay to Map Ribosome Stall Sites
Toeprinting is a primer extension-based method that precisely maps the position of a stalled ribosome on an mRNA template. A reverse transcriptase extends a radiolabeled primer until it is blocked by the stalled ribosome, generating a cDNA product of a specific length.[5][15]
Materials:
-
In vitro translation system
-
Your mRNA of interest
-
Radiolabeled (e.g., ³²P) DNA primer complementary to a region downstream of the suspected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Procedure:
-
Perform an in vitro translation reaction as described above. If you are testing a specific stalling sequence, include it in your mRNA template.
-
After allowing translation to proceed and stall (e.g., 15 minutes at 37°C), add the radiolabeled primer and anneal it to the mRNA.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Allow the extension to proceed for 15-30 minutes at 37°C. The reverse transcriptase will stop approximately 15-17 nucleotides downstream of the codon in the ribosomal P-site.
-
Stop the reaction and purify the cDNA products.
-
Run the cDNA products on a sequencing gel alongside a sequencing ladder generated with the same primer and mRNA template.
-
The band corresponding to the "toeprint" will indicate the precise location of the stalled ribosome.
Visual Guides
Caption: A workflow for troubleshooting ribosome stalling.
Caption: Experimental workflow for the puromycin incorporation assay.
References
- 1. Ribosomal pause - Wikipedia [en.wikipedia.org]
- 2. Ribosome Stalling Introduction - Creative Biolabs [ribosome.creative-biolabs.com]
- 3. eRF1 mediates codon usage effects on mRNA translation efficiency through premature termination at rare codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to find stalled ribosomes | Eclipsebio [eclipsebio.com]
- 5. mdpi.com [mdpi.com]
- 6. Influences of mRNA secondary structure on initiation by eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mRNA stem-loops can pause the ribosome by hindering A-site tRNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Ribosamine Stability
Welcome to the technical support center for ribosamine stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions to ensure the stability of ribosamine in your experiments. The following information is based on established principles for amino sugar stability, with a focus on glucosamine as a well-studied analogue for ribosamine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of ribosamine?
A1: For maximal stability of amino sugars like glucosamine, a slightly acidic pH is recommended. The optimal stability for glucosamine sulfate has been observed at pH 5.0.[1] Deviating significantly into alkaline or strongly acidic conditions can accelerate degradation.
Q2: How does temperature affect the stability of ribosamine solutions?
A2: Temperature is a critical factor in the stability of ribosamine. Higher temperatures significantly accelerate the rate of degradation reactions, such as the Maillard reaction. For short-term storage (up to 48 hours), refrigeration at 4°C is recommended over room temperature to minimize degradation. For long-term storage, freezing at -20°C or -80°C is advisable.
Q3: Which type of buffer is best suited for experiments involving ribosamine?
A3: The choice of buffer can significantly impact ribosamine stability. Phosphate buffers have been shown to catalyze the degradation of some amino sugars and may not be the ideal choice. Acetate and citrate buffers are generally considered more inert and are often recommended for formulations containing amino sugars.
Q4: What are the primary degradation pathways for ribosamine?
A4: The primary degradation pathway for ribosamine, an amino sugar, is the Maillard reaction. This is a non-enzymatic browning reaction that occurs between the amino group of ribosamine and a carbonyl group, often from another sugar molecule or a buffer component. This can lead to the formation of a complex mixture of products, discoloration of the solution, and a decrease in the concentration of the active compound. At a high temperature (150°C), degradation of glucosamine has been shown to produce furfurals at acidic and neutral pH, and pyrazines at a more alkaline pH.[2]
Q5: Are there any additives that can enhance the stability of ribosamine solutions?
A5: While specific data for ribosamine is limited, in protein formulations, which often face similar stability challenges, additives like certain amino acids (e.g., glycine, arginine) and polyols (e.g., sorbitol, mannitol) are used as stabilizers. However, their compatibility and effectiveness with ribosamine would need to be experimentally verified.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Unexpected decrease in ribosamine concentration in solution. | Inappropriate pH: The buffer pH may be too high or too low, accelerating degradation. | Verify the pH of your buffer. Adjust to a slightly acidic pH, ideally around 5.0. |
| High storage temperature: Storing solutions at room temperature or higher can lead to rapid degradation. | Store stock solutions and samples at 4°C for short-term use and frozen (-20°C or -80°C) for long-term storage. | |
| Reactive buffer components: The buffer itself may be reacting with the ribosamine. | If using a phosphate buffer, consider switching to a citrate or acetate buffer. | |
| Browning or yellowing of the ribosamine solution. | Maillard reaction: This is a common degradation pathway for amino sugars, leading to colored byproducts. | This is indicative of degradation. Lowering the storage temperature and ensuring an optimal pH (around 5.0) will help to minimize this reaction. |
| Appearance of unknown peaks in HPLC or other analytical methods. | Formation of degradation products: These peaks likely represent various byproducts of ribosamine degradation. | Characterize the degradation products if necessary. Optimize buffer conditions (pH, buffer type, temperature) to minimize their formation. Review the sample preparation and analytical method for potential issues. |
| Inconsistent experimental results. | Variable sample stability: If samples are not handled and stored consistently, their stability can vary, leading to unreliable data. | Establish and adhere to a strict protocol for sample preparation, handling, and storage. Ensure all samples are stored under the same optimal conditions. |
Data Presentation
The following tables summarize the available quantitative data on the stability of glucosamine, which can be used as a guideline for ribosamine.
Table 1: Effect of pH on Glucosamine Sulfate Stability at 25°C
| pH | Buffer System | Degradation Rate Constant (k) (hr⁻¹) | Estimated t₉₀ (Time for 10% degradation) |
| 5.0 | Not Specified | 5.93 x 10⁻⁶ | ~2.03 years |
Data derived from a study on glucosamine sulfate. The t₉₀ is an estimation based on the provided degradation rate constant.[1]
Table 2: Temperature-Dependent Degradation of Glucosamine in Subcritical Water
| Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 190-230 | Varies with temperature | 130 | 2.11 x 10¹² |
This data represents degradation under high-temperature and pressure conditions and follows first-order kinetics. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.
Experimental Protocols
Protocol 1: Preparation of an Optimized Ribosamine Buffer (0.1 M Sodium Acetate, pH 5.0)
Objective: To prepare a buffer solution optimized for ribosamine stability.
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile glassware
Procedure:
-
Prepare a 0.1 M Sodium Acetate Solution: Dissolve 13.61 g of sodium acetate trihydrate in 800 mL of high-purity water.
-
Adjust the pH: While stirring, slowly add glacial acetic acid to the sodium acetate solution until the pH meter reads 5.0.
-
Final Volume Adjustment: Add high-purity water to bring the final volume to 1 L.
-
Sterilization: Filter the buffer through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the buffer at 4°C.
Protocol 2: Assessment of Ribosamine Stability by HPLC
Objective: To quantify the concentration of ribosamine over time under different buffer conditions to determine its stability.
Materials:
-
Ribosamine standard
-
Prepared buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) if ribosamine lacks a UV chromophore)
-
Appropriate HPLC column (e.g., an amino-based or HILIC column)
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of ribosamine in each of the test buffers.
-
Aliquot the solutions into multiple autosampler vials for each condition (pH and temperature).
-
-
Time Zero (T₀) Analysis:
-
Immediately after preparation, inject a sample from each condition into the HPLC system to determine the initial concentration of ribosamine.
-
-
Incubation:
-
Place the sets of vials in their respective temperature-controlled environments.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each condition.
-
Allow the sample to come to room temperature and analyze by HPLC to determine the remaining ribosamine concentration.
-
-
Data Analysis:
-
Plot the concentration of ribosamine versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) or t₉₀ for ribosamine under each buffer condition.
-
Visualizations
Caption: Experimental workflow for assessing ribosamine stability.
Caption: Logical troubleshooting flow for ribosamine degradation issues.
Caption: Glucosamine/Ribosamine signaling pathway interactions.
References
Technical Support Center: Preventing Component Degradation in Cell Culture
References
- 1. Mechanisms of In Vivo Ribosome Maintenance Change in Response to Nutrient Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ribosome degradation in the death of starved Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome degradation in growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosome degradation in growing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome Assembly and Repair - PMC [pmc.ncbi.nlm.nih.gov]
Ribosomal Protein Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of ribosomal protein purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during ribosomal protein purification?
A1: The most frequent challenges include the presence of contaminants, which can affect RNA quality and protein content, and maintaining the integrity of the ribosomes.[1] Different cell and tissue types can also present unique difficulties; for instance, tissues with dense cellular arrangements can be harder to homogenize, leading to inefficient lysis and extraction.[1] Achieving both high purity and high yield simultaneously can also be problematic, as methods that enhance purity may decrease the overall yield.[1]
Q2: How can I improve the yield of purified ribosomes?
A2: To improve ribosome yield, consider optimizing the cell lysis procedure to ensure efficient release of cellular contents without damaging the ribosomes. The choice of purification method is also critical. Affinity purification methods, such as those using His-tagged ribosomal proteins, have been shown to result in higher yields compared to traditional ultracentrifugation techniques.[2][3] Additionally, for in vitro translation systems, supplementing with purified recombinant ribosomal protein S1 has been shown to double protein yields by increasing the fraction of functional ribosomes.[4]
Q3: What strategies can be used to increase the purity of ribosomal protein preparations?
A3: To enhance purity, it is crucial to minimize contamination from non-ribosomal proteins and RNAs. Chromatographic methods, such as ion exchange or affinity chromatography, can significantly reduce co-purifying proteases and nucleases, leading to higher purity and activity.[5] For affinity purification, ensuring the accessibility of the affinity tag is key; if the tag is not well-exposed, purification under denaturing conditions might be necessary.[6] Adjusting the stringency of wash buffers during affinity chromatography can also help remove non-specifically bound proteins.[6]
Q4: Can I use affinity tags for ribosomal protein purification? What are the advantages?
A4: Yes, affinity tags are widely used and offer several advantages. They allow for a single-step, high-throughput purification process that can result in higher yield and activity compared to conventional methods.[2][3] Common tagging strategies include His-tags, GFP-tags for Translating Ribosome Affinity Purification (TRAP)[7][8], and RNA-based tags like the MS2 stem-loop.[9] These methods enable the selective capture of ribosome-mRNA complexes, providing insights into actively translated mRNAs.[10]
Troubleshooting Guides
Issue 1: Low Yield of Purified Ribosomes
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Optimize lysis buffer composition and homogenization method for your specific cell or tissue type to ensure complete cell disruption without damaging ribosomes.[1][11] |
| Suboptimal Purification Strategy | Consider switching from traditional ultracentrifugation to affinity-based methods, which have been demonstrated to improve yields.[2][3] |
| Loss of Ribosomes During Centrifugation | Ensure correct centrifugation speeds and times are used. For pelleting ribosomes, ultracentrifugation at high speeds (e.g., 250,000 x g) is typically required.[12] |
| Ribosome Dissociation | Maintain appropriate magnesium ion concentrations (typically around 10 mM) in all buffers to keep the 70S or 80S ribosomes intact.[13] |
Issue 2: Poor Purity of Ribosomal Protein Preparation
| Possible Cause | Recommended Solution |
| Contamination with Non-Ribosomal Proteins | Incorporate a high-salt wash step (e.g., with 0.5 M NH4Cl or KCl) to remove loosely associated proteins.[13] However, be aware that this may also strip some ribosomal proteins. |
| Co-purification of Proteases and Nucleases | Utilize a rapid chromatographic purification method to minimize the time ribosomes are exposed to degradative enzymes.[5] The addition of RNase inhibitors to buffers is also recommended.[14] |
| Non-specific Binding in Affinity Chromatography | Optimize wash buffer conditions, such as salt concentration and pH, to reduce non-specific interactions with the affinity resin.[6] |
| Inaccessible Affinity Tag | If the affinity tag on the ribosomal protein is not properly exposed, consider performing the purification under denaturing conditions to improve tag accessibility.[6] |
Experimental Protocols
Protocol 1: Affinity Purification of His-Tagged Ribosomes from E. coli
This protocol is adapted from a single-step method for purifying active His-tagged ribosomes.[2][3]
-
Cell Lysis: Resuspend E. coli cell pellets expressing a His-tagged ribosomal protein in a suitable lysis buffer. Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate to remove cell debris and obtain a clarified supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with a binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged ribosomes with an elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange and Concentration: Exchange the buffer of the eluted ribosomes into a storage buffer using dialysis or a desalting column and concentrate the sample as needed.
Protocol 2: Sucrose Density Gradient Centrifugation for Ribosome Subunit Separation
This protocol is a standard method for separating ribosomal subunits.[13]
-
Preparation of Ribosomes: Purify crude ribosomes from cell lysate by pelleting through a sucrose cushion.
-
Subunit Dissociation: Resuspend the ribosome pellet in a buffer with a low magnesium concentration (e.g., 1 mM MgCl2) to dissociate the 70S/80S ribosomes into their large and small subunits.
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-40%) in ultracentrifuge tubes.
-
Centrifugation: Carefully layer the dissociated ribosome sample onto the top of the sucrose gradient. Centrifuge at high speed for several hours.
-
Fractionation: After centrifugation, carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the fractions for the presence of ribosomal subunits by measuring the absorbance at 260 nm and by SDS-PAGE.
Quantitative Data Summary
| Purification Method | Organism/Cell Type | Typical Yield | Purity Assessment | Reference |
| His-Tag Affinity Chromatography | E. coli | Higher than conventional methods | Assessed by 2D-gel electrophoresis | [2][3] |
| RAPPL (RNA Affinity Purification) | E. coli and HEK-293 cells | Effective from limited material | Mass spectrometry and Western blot | [1] |
| Cysteine-Charged Sulfolink Resin Chromatography | Yeast | "Good yields" | Reduced proteolytic and nucleolytic activity | [5] |
| Sucrose Cushion Centrifugation | Human Cell Lines | 1 mg ribosomes from ~10^9 cells | 1D SDS-PAGE | [12] |
Visualizations
Caption: General workflow for ribosomal protein purification.
References
- 1. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ribosomal Protein S1 Improves the Protein Yield of an In Vitro Reconstituted Cell-Free Translation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced purity, activity and structural integrity of yeast ribosomes purified using a general chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Quantification of mRNA ribosomal engagement in human neurons using parallel translating ribosome affinity purification (TRAP) and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Ribosome Affinity Purification Service - Creative Biolabs [ribosome.creative-biolabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification, characterization and crystallization of the human 80S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects in Ribosome Editing
Welcome to the technical support center for ribosome editing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of off-target effects in experiments targeting ribosomal components. For the purposes of this guide, "ribosome editing" refers to the targeted modification of ribosomal DNA (rDNA) or ribosomal RNA (rRNA) using precision editing tools like CRISPR-Cas systems.
Troubleshooting Guide
This section addresses common issues encountered during ribosome editing experiments, with a focus on identifying and mitigating off-target effects.
Issue 1: High Frequency of Off-Target Mutations Detected
Potential Causes:
-
Suboptimal Guide RNA (gRNA) Design: The gRNA may have significant homology to other genomic or transcriptomic regions, especially in the highly repetitive rDNA loci.[1]
-
High Concentration or Prolonged Expression of the Nuclease: Continuous presence of the Cas nuclease and gRNA complex increases the probability of binding to and cleaving off-target sites.[2][3]
-
Choice of Nuclease: Wild-type Cas9 is known to have a higher tolerance for mismatches between the gRNA and target DNA, leading to more off-target events.[2][4]
-
Cell Type-Specific Factors: Chromatin accessibility and the efficiency of DNA repair pathways can vary between cell types, influencing off-target rates.[1]
Solutions:
-
Refine gRNA Design:
-
Utilize computational tools to predict and avoid potential off-target sites.[5][6] These tools can help in designing gRNAs with minimal homology to other genomic regions.
-
For rDNA, which consists of hundreds of repeating units, carefully select gRNA sequences that are unique to the targeted region or conserved across all repeats if that is the desired outcome.
-
Consider using truncated gRNAs (17-18 nucleotides), which can exhibit greater specificity.[1][7]
-
-
Optimize Delivery and Expression:
-
Deliver the Cas nuclease and gRNA as a ribonucleoprotein (RNP) complex instead of plasmid DNA.[2][3][[“]] RNPs are active immediately upon delivery and are degraded relatively quickly, limiting the time window for off-target cleavage.
-
If using plasmids, use the lowest effective concentration and consider inducible promoters for temporal control of nuclease expression.[[“]]
-
-
Select a High-Fidelity Nuclease:
-
Consider Paired Nickases:
Issue 2: Low On-Target Editing Efficiency with High-Fidelity Variants
Potential Causes:
-
Reduced Nuclease Activity: Some high-fidelity Cas9 variants can exhibit lower on-target cleavage efficiency compared to wild-type Cas9.[10][13]
-
gRNA Design Constraints: The requirement for a specific protospacer adjacent motif (PAM) can limit the choice of target sites, and the chosen gRNA may not be optimally active.[17]
-
Suboptimal RNP Delivery: Inefficient delivery of the RNP complex into the target cells can lead to low editing rates.
Solutions:
-
Optimize gRNA for High-Fidelity Nucleases:
-
Some high-fidelity variants are more sensitive to the 5'-terminal nucleotide of the gRNA.[10] Ensure that the gRNA design is compatible with the chosen nuclease.
-
Test multiple gRNAs for the target site to identify the one with the highest on-target activity.
-
-
Enhance Nuclease Activity:
-
Co-expression of a tRNA-processing system has been shown to boost the activity of some high-fidelity Cas9 variants in human cells.[10]
-
-
Optimize Delivery Protocol:
-
Titrate the concentration of the RNP complex to find the optimal balance between on-target efficiency and cell viability.
-
Optimize electroporation or transfection parameters for the specific cell type being used.
-
Issue 3: Difficulty in Detecting Off-Target Effects, Especially for Repetitive rDNA Loci
Potential Causes:
-
Limitations of Prediction Algorithms: In silico tools may not identify all potential off-target sites, particularly those with multiple mismatches or in repetitive genomic regions.[18]
-
Low Frequency of Off-Target Events: Some off-target mutations may occur at a very low frequency, making them difficult to detect with standard sequencing methods.
-
Challenges in Analyzing Repetitive Regions: The repetitive nature of rDNA makes it difficult to design unique primers for PCR amplification and to align sequencing reads unambiguously.
Solutions:
-
Employ Unbiased, Genome-Wide Off-Target Detection Methods:
-
Use experimental techniques like GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) or CIRCLE-seq to identify off-target sites across the entire genome.[19][20] These methods do not rely on prior predictions.
-
Digenome-seq, which involves in vitro digestion of genomic DNA with the Cas9-gRNA complex followed by whole-genome sequencing, is another sensitive method for identifying off-target sites.[14]
-
-
Use Highly Sensitive Detection Techniques:
-
For validating predicted off-target sites, use targeted deep sequencing (amplicon sequencing) to detect low-frequency mutations.
-
-
Adapt Protocols for Repetitive Regions:
-
When analyzing off-target effects in rDNA, design primers in the non-transcribed spacer regions, which tend to be more variable.
-
Use long-read sequencing technologies (e.g., PacBio or Oxford Nanopore) to span entire rDNA repeats, which can aid in the unambiguous mapping of off-target events.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in ribosome editing?
A1: The main causes of off-target effects are the guide RNA (gRNA) binding to unintended sites in the genome or transcriptome that have a similar sequence to the on-target site.[1] The Cas nuclease can tolerate some mismatches between the gRNA and the DNA, leading to cleavage at these off-target locations.[3][21] Factors that influence this include the gRNA sequence, the choice and concentration of the Cas nuclease, the method of delivery, and the chromatin state of the cell.[1][2]
Q2: How do I choose the best Cas nuclease for my ribosome editing experiment to minimize off-target effects?
A2: For applications requiring high specificity, it is recommended to use an engineered high-fidelity Cas9 variant such as SpCas9-HF1, eSpCas9(1.1), or HypaCas9.[11][12][22] These variants are designed to have reduced binding to off-target sites.[23] The choice may depend on the specific target sequence and the cell type. It is advisable to consult the literature to compare the performance of different variants for similar applications.
Q3: Are there specific considerations for designing gRNAs for targeting repetitive rDNA sequences?
A3: Yes. The high degree of sequence identity among the hundreds of rDNA repeats presents a significant challenge. When designing gRNAs, you must first decide whether you want to target a specific subset of repeats or all of them.
-
For targeting all repeats: Choose a gRNA sequence that is highly conserved across all rDNA units.
-
For targeting a subset of repeats: Look for sequence variations, often found in the intergenic spacer regions, that can be used to design unique gRNAs.
-
In both cases, use bioinformatics tools to screen for potential off-target sites elsewhere in the genome.
Q4: What is the difference between on-target and off-target effects of RNA-targeting systems like Cas13?
A4: RNA-targeting systems like Cas13 are designed to cleave specific RNA molecules.
-
On-target effects are the intended cleavage of the target RNA.
-
Off-target effects can occur in two ways:
-
Specific off-targets: The Cas13-gRNA complex may bind to and cleave other RNA molecules that have a similar sequence to the target.
-
Collateral cleavage: Upon binding to the target RNA, some Cas13 enzymes exhibit promiscuous RNase activity, degrading other nearby RNA molecules in a non-sequence-specific manner.[24][25] This "collateral damage" is a significant concern for in vivo applications. Different Cas13 variants have varying levels of collateral activity.[24][26]
-
Q5: Is it necessary to perform experimental validation of off-target effects, or are in silico predictions sufficient?
A5: While in silico prediction is a crucial first step in gRNA design to minimize potential off-target effects, it is not sufficient for applications where specificity is critical, such as therapeutics.[5][6][7] Experimental validation using methods like GUIDE-seq, CIRCLE-seq, or targeted deep sequencing is highly recommended to identify actual off-target sites in the experimental system being used.[27]
Quantitative Data Summary
Table 1: Comparison of On-Target and Off-Target Activities of High-Fidelity Cas9 Variants
| Cas9 Variant | Relative On-Target Activity (% of Wild-Type) | Reduction in Off-Target Events | Key Features |
| Wild-Type (WT) SpCas9 | 100% | Baseline | High on-target activity but can have significant off-target effects. |
| SpCas9-HF1 | ~85% on average, but variable[11] | Substantially reduced genome-wide off-targets[11] | Engineered to reduce non-specific DNA contacts.[11] |
| eSpCas9(1.1) | Generally high, but can be reduced with some gRNAs | Significantly reduced off-target activity | Mutations reduce interactions with the DNA backbone. |
| HypaCas9 | High on-target activity | Greatly reduced off-target events | A hyper-accurate Cas9 variant. |
| SuperFi-Cas9 | Can be lower than WT, but highly target-dependent[13] | Extremely high fidelity with minimal off-target cleavage[13] | Designed based on structural insights to prevent off-target binding.[9] |
| HiFi Cas9 (R691A) | High, comparable to WT when delivered as RNP[12] | Globally reduces off-target activity[12] | A single amino acid substitution improves specificity.[12] |
Note: The performance of each variant can be guide- and locus-dependent. The values presented are generalizations from various studies.
Experimental Protocols
Protocol 1: In Silico Design and Selection of gRNAs for Repetitive DNA Loci
This protocol outlines a general workflow for designing gRNAs with high predicted specificity for targeting repetitive DNA sequences like rDNA.
Objective: To identify candidate gRNA sequences that are specific to the target repetitive element and have minimal predicted off-target binding sites elsewhere in the genome.
Methodology:
-
Obtain the Consensus Sequence: Acquire the consensus or reference sequence of the repetitive element (e.g., the human 45S rDNA repeat unit).
-
Identify Potential Target Sites: Scan the sequence for all possible NGG PAM sites (for S. pyogenes Cas9).[17] The 20 nucleotides immediately upstream of the PAM sequence are the potential protospacer sequences.[17]
-
Initial Filtering:
-
Filter out gRNA sequences containing runs of four or more identical nucleotides (e.g., GGGG).
-
Ensure the GC content of the gRNA is between 40% and 80% for optimal activity.[28]
-
-
Off-Target Prediction:
-
Use a genome-wide gRNA design tool (e.g., CRISPOR, CHOPCHOP).[28]
-
Input each candidate gRNA sequence into the tool.
-
Select the appropriate reference genome (e.g., hg38 for human).
-
The tool will align the gRNA sequence against the entire genome and identify potential off-target sites, typically allowing for up to 3-4 mismatches.
-
-
Scoring and Selection:
-
The design tool will provide on-target and off-target scores for each gRNA.[29][30]
-
Prioritize gRNAs with high on-target scores and low off-target scores.
-
Manually inspect the predicted off-target sites. Give preference to gRNAs where mismatches are located in the "seed" region (the 8-12 bases proximal to the PAM), as these are more likely to abolish off-target cleavage.[21]
-
-
Final Selection: Select the top 2-3 candidate gRNAs for experimental validation.
Protocol 2: Overview of GUIDE-seq for Genome-wide Off-Target Detection
Objective: To experimentally identify the genome-wide cleavage sites of a CRISPR-Cas nuclease in living cells.
Principle: GUIDE-seq relies on the integration of a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN) into DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway.[18][19][20] These tagged sites are then identified by next-generation sequencing.
Methodology:
-
Cell Transfection:
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.[31]
-
Library Preparation:
-
Fragment the genomic DNA by sonication.[31]
-
Perform end-repair and A-tailing.
-
Ligate a Y-adapter to the DNA fragments.
-
Use two rounds of nested PCR to specifically amplify the fragments containing the integrated dsODN tag. The first PCR uses primers specific to the dsODN and the Y-adapter. The second PCR adds the sequencing adapters and indexes.
-
-
Next-Generation Sequencing:
-
Pool the amplified libraries and perform paired-end sequencing on an Illumina platform.
-
-
Data Analysis:
-
Use a specialized bioinformatics pipeline to analyze the sequencing data.
-
Map the reads to the reference genome to identify the precise locations of dsODN integration.
-
Filter out background noise and identify high-confidence on-target and off-target cleavage sites.
-
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for minimizing off-target effects in ribosome editing.
Caption: Mechanism of WT vs. High-Fidelity Cas9 off-target reduction.
Caption: Experimental workflow for GUIDE-seq off-target detection.
References
- 1. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. UT technology: SuperFi high-fidelity Cas9 enzyme eliminates off‑target CRISPR cleavage [utotc.technologypublisher.com]
- 10. Boosting activity of high-fidelity CRISPR/Cas9 variants using a tRNAGln-processing system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-fidelity Cas9 mutant delivered as a ribonucleoprotein complex enables efficient gene editing in human haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 15. azolifesciences.com [azolifesciences.com]
- 16. dovepress.com [dovepress.com]
- 17. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GUIDE-Seq [illumina.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. academic.oup.com [academic.oup.com]
- 23. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 24. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. addgene.org [addgene.org]
- 27. Frequently Asked Questions: CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 28. youtube.com [youtube.com]
- 29. idtdna.com [idtdna.com]
- 30. synthego.com [synthego.com]
- 31. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 32. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
Addressing solubility issues of ribosamine derivatives
Technical Support Center: Ribosamine Derivatives
Welcome to the technical support center for ribosamine derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My ribosamine derivative is poorly soluble in aqueous buffers. What are the first steps I should take?
A1: Poor aqueous solubility is a common challenge, particularly with highly hydrophobic derivatives like thermorubin.[1][2][3] The initial approach should be to characterize the solubility profile of your specific derivative.
-
pH Adjustment: Since many ribosamine derivatives contain amine groups, their ionization state, and therefore solubility, is pH-dependent. Conduct a pH-solubility profile to identify the pH range where your compound is most soluble. Generally, the salt form of a compound is more soluble than its free base.
-
Co-solvents: If pH adjustment is insufficient, consider using co-solvents. Small amounts of polar organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance solubility. However, always verify the compatibility of the chosen co-solvent with your downstream assays.
-
Temperature: Assess the effect of temperature on solubility. While heating can increase the solubility of some compounds, be mindful of the thermal stability of your specific derivative. Thermorubin, for example, has low thermostability above 37°C.[2][4]
Q2: I am observing precipitation of my compound when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue when the aqueous buffer cannot solubilize the compound at the final concentration. This is often addressed by performing a kinetic solubility assessment.
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in the aqueous buffer.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, in the aqueous buffer can help to maintain the solubility of the compound by forming micelles.
-
Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Both are important measures that provide different insights into the solubility of your compound.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation period (e.g., 2 hours) when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to assess the apparent solubility under non-equilibrium conditions.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours) until the concentration of the dissolved solid in the supernatant becomes constant.
For initial screening and formulation development, kinetic solubility is often sufficient. However, for lead optimization and pre-clinical development, determining the thermodynamic solubility is crucial for understanding the true physicochemical properties of the compound.
Troubleshooting Guide: Solubility Enhancement Strategies
If basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Issue: Low Bioavailability Due to Poor Solubility
Even if a compound is soluble in a formulation, it may precipitate in the gastrointestinal tract upon administration, leading to low bioavailability. The following strategies can be employed to overcome this.
-
Amorphous Solid Dispersions (ASDs): Dispersing the ribosamine derivative in an amorphous state within a polymer matrix can enhance its dissolution rate and apparent solubility. This is particularly useful for crystalline compounds with high lattice energy.
-
Lipid-Based Formulations: For lipophilic ribosamine derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption. These formulations form fine emulsions in the gastrointestinal tract, which can keep the drug in a solubilized state.
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
Issue: Poor Membrane Permeability of Water-Soluble Derivatives
Some ribosamine derivatives, like aminoglycosides, are highly water-soluble but exhibit poor permeability across biological membranes, limiting their efficacy.
-
Adjuvant Co-administration: The use of membrane-permeabilizing agents as adjuvants can enhance the uptake of polar ribosamine derivatives. For example, palmitoleic acid has been shown to increase membrane permeability and facilitate the uptake of aminoglycosides.[5]
-
Chemical Modification: Prodrug approaches, where a lipophilic moiety is temporarily attached to the ribosamine derivative, can be used to improve membrane permeability. The lipophilic group is then cleaved by enzymes in the target cell or tissue to release the active drug.
Quantitative Solubility Data
The following tables summarize the aqueous solubility of several common ribosamine derivatives. Note that solubility can be influenced by factors such as pH, temperature, and the presence of counter-ions.
| Ribosamine Derivative | Form | Solubility in Water (mg/mL) | Notes |
| Gentamicin | Sulfate Salt | 50 - 100 | Soluble in water, yielding a clear to slightly hazy solution.[6] |
| Neomycin | Sulfate Salt | 6.3 - 10 | Aqueous solutions are stable between pH 2 and 9.[7][8][9] |
| Amikacin | Base | ~5 (in PBS, pH 7.2) | The sulfate salt is more soluble.[10] |
| Ribostamycin | Sulfate Salt | 24.6 - 88.7 | Freely soluble in water.[11][12][13][14][15] |
| Thermorubin | Free Base | Poorly soluble | Soluble in DMSO, aqueous acetonitrile, and ethanol.[16] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a ribosamine derivative using nephelometry (light scattering).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispensing Stock Solution: In a clear-bottom 96-well plate, dispense 2 µL of the DMSO stock solution into the appropriate wells. Include a DMSO-only control.
-
Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Compare the light scattering signal of the test compound wells to the DMSO-only control. A significant increase in light scattering indicates precipitation and that the kinetic solubility is below the tested concentration. The experiment can be repeated with a serial dilution of the stock solution to determine the concentration at which precipitation occurs.
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining thermodynamic solubility.
-
Addition of Excess Compound: Add an excess amount of the solid ribosamine derivative (e.g., 1-2 mg) to a glass vial.
-
Addition of Solvent: Add a known volume of the desired solvent (e.g., 1 mL of water or buffer) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.
-
Separation of Undissolved Solid: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Visualizations: Mechanism of Action
The primary mechanism of action for many ribosamine derivatives is the inhibition of bacterial protein synthesis by targeting the ribosome.
Caption: A typical workflow for assessing and addressing the solubility of ribosamine derivatives.
References
- 1. Antibiotic thermorubin tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The antibiotic thermorubin inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Dissertation or Thesis | Harnessing Membrane-Acting Agents to Enhance Antibiotic Efficacy Against Staphylococcus aureus | ID: vt150v40f | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. toku-e.com [toku-e.com]
- 7. mpbio.com [mpbio.com]
- 8. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chemwhat.com [chemwhat.com]
- 12. apexbt.com [apexbt.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ribostamycin sulfate | 53797-35-6 [chemicalbook.com]
- 15. Ribostamycin sulfate, 630^mg/mg | Fisher Scientific [fishersci.ca]
- 16. Thermorubin | CAS 37577-75-6 | AdipoGen Life Sciences | Biomol.com [biomol.com]
Minimizing background signal in ribosamine detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ribosamine detection assays. Our goal is to help you minimize background signal and achieve high-quality, reproducible data.
Troubleshooting Guide: High Background Signal
High background signal can obscure true results and reduce assay sensitivity. The following table outlines common causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High background across the entire plate/slide | Autofluorescence of samples or reagents: Cell culture media, endogenous cellular components (e.g., NADH, flavins), or tissues can emit native fluorescence.[1][2] | - Use phenol red-free media or switch to a specialized low-fluorescence medium like FluoroBrite.[1] - Include an "unstained" or "no-probe" control to quantify the level of autofluorescence.[2] - If possible, select fluorescent dyes that excite at longer wavelengths (e.g., red or far-red) to avoid the typical blue-green autofluorescence spectrum.[2][3] - For tissue sections, consider using a commercial autofluorescence quencher.[2] |
| Suboptimal instrument settings: Incorrect gain or exposure settings on the plate reader or microscope can amplify noise.[1] | - Optimize instrument settings by testing a range of gain and exposure times to find the best signal-to-background ratio.[1] | |
| Incorrect microplate type: Use of plates not designed for fluorescence assays. | - Always use black, clear-bottom microplates with low autofluorescence for these assays.[1] | |
| Non-specific signal or speckling | Excessive antibody/probe concentration: High concentrations can lead to non-specific binding to off-target sites.[2][3] | - Perform a titration experiment to determine the optimal concentration of primary and secondary antibodies or fluorescent probes.[2] |
| Inadequate blocking: Incomplete blocking of non-specific binding sites on the substrate (e.g., plate well, tissue section).[4] | - Optimize the blocking step by testing different blocking agents (e.g., Bovine Serum Albumin - BSA, normal serum) and incubation times.[4][5] | |
| Insufficient washing: Failure to remove unbound antibodies or probes.[3][4] | - Increase the number and/or duration of wash steps.[3] - Consider adding a mild detergent like Tween-20 to the wash buffer to reduce non-specific interactions.[4] | |
| Probe/antibody aggregation: Aggregates can lead to bright, punctate background signals. | - Centrifuge the antibody or probe solution before use to pellet any aggregates.[3] | |
| Variable background between wells/samples | Cell dislodgement: Cells may have been lost during washing or reagent addition steps.[1] | - Handle plates gently during all steps. - Use automated plate washers with optimized settings if available. - Visually inspect wells with a microscope to confirm cell monolayer integrity.[1] |
| Contamination: Reagents or samples may be contaminated with fluorescent particles or microorganisms. | - Use sterile techniques and filter-sterilize buffers and solutions when possible. | |
| Reactive compounds in sample: Test compounds themselves may be fluorescent or reactive, causing interference.[6] | - Screen test compounds for intrinsic fluorescence at the assay wavelengths.[1] - Run controls with the compound in the absence of the target to assess its contribution to the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe high background?
A1: Always include proper controls in your experimental setup. The most critical controls for troubleshooting background are:
-
Unstained Control: Cells or sample material without any fluorescent labels. This will tell you the level of natural autofluorescence.[2]
-
Secondary Antibody Only Control: If using indirect immunofluorescence, this control (omitting the primary antibody) will reveal any non-specific binding of the secondary antibody.[2][3]
-
No Probe Control: For hybridization-based assays, this control helps identify background from the detection system itself.
Q2: How do I perform an antibody titration to optimize concentration?
A2: To find the optimal antibody concentration, perform a dilution series of your primary and/or secondary antibody while keeping all other parameters constant. The ideal concentration will be the one that provides the highest specific signal with the lowest background. A typical starting point for primary antibodies is around 1 µg/mL.[2]
Q3: Can my choice of fluorescent dye affect the background signal?
A3: Yes. Highly charged fluorescent dyes can sometimes contribute to non-specific binding.[2] Additionally, some cellular components exhibit strong autofluorescence in the blue and green spectral regions.[2] Shifting to red or far-red dyes can often mitigate this issue.
Q4: My background is high, but my signal is also very strong. What should I do?
A4: This often indicates that your antibody or probe concentration is too high.[2] While the specific signal is strong, so is the non-specific binding. Try reducing the concentration of your detection reagents as a first step.
Experimental Protocols
Protocol: General Indirect Immunofluorescence Assay for Ribosamine Detection
This protocol provides a framework for detecting ribosamine in cultured cells. Steps where background can be minimized are highlighted.
-
Cell Seeding: Plate cells on black, clear-bottom 96-well microplates suitable for fluorescence imaging. Allow cells to adhere and reach the desired confluency.
-
Fixation: Gently wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS). Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if required): If the target is intracellular, permeabilize the cells with a solution like 0.1% Triton X-100 in PBS for 10 minutes. This is a critical step; insufficient permeabilization can lead to weak signal, while over-permeabilization can increase background.
-
Blocking (Critical for Background Reduction): Wash cells three times with PBS. Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) for at least 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the primary anti-ribosamine antibody in the blocking buffer to its optimal concentration (determined by titration). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing (Critical for Background Reduction): Wash the cells three to five times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each. Insufficient washing is a major cause of high background.[3][4]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step as in step 6.
-
Imaging: Add DPBS or a suitable imaging buffer to the wells.[1] Acquire images using a fluorescence microscope or high-content imager with optimized settings for gain and exposure.
Visualizations
Experimental Workflow for Minimizing Background
References
Technical Support Center: High-Resolution Ribosome Structure Determination by Cryo-EM
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural analysis of ribosomes using cryogenic electron microscopy (cryo-EM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, data acquisition, and image processing, with the goal of achieving high-resolution reconstructions.
Frequently Asked Questions (FAQs)
General
Q1: What resolution is now achievable for ribosome structures using cryo-EM?
A1: The resolution of cryo-EM structures for ribosomes has dramatically improved, with several structures now determined at near-atomic to atomic resolutions, in some cases reaching below 2 Å.[1][2][3] This advancement is largely attributed to the development of direct electron detectors, stable microscopes, and advanced image processing software.[2][4]
Q2: What are the main bottlenecks in achieving high-resolution ribosome structures?
A2: The primary bottlenecks include sample preparation, specifically achieving optimal ice thickness and particle distribution, as well as overcoming issues like preferred orientation and sample heterogeneity.[5][6] Data processing, particularly the classification of different conformational states, also presents a significant challenge.[7][8]
Sample Preparation
Q3: What is the ideal concentration for ribosome samples in cryo-EM?
A3: The optimal concentration can vary, but a common starting point is in the range of 5-10 A₂₆₀ units/mL.[9] It is crucial to find a balance; too high a concentration can lead to aggregation, while too low a concentration results in an insufficient number of particles for high-resolution reconstruction.[10][11]
Q4: How can I prevent ribosome aggregation during grid preparation?
A4: Ribosome aggregation can be minimized by optimizing buffer conditions, such as salt and magnesium concentrations, and by centrifuging the sample immediately before grid preparation to remove aggregates.[9][12] Screening a range of sample concentrations is also recommended, as excessive concentration is a common cause of aggregation.[9]
Data Acquisition
Q5: What are the key data collection parameters to optimize for high-resolution ribosome imaging?
A5: Critical parameters to optimize include the accelerating voltage (typically 300 kV for high resolution), pixel size (aiming for around 1.0 Å/pixel for near-atomic resolution), defocus range, and total electron dose.[13][14] Utilizing automated data collection software can help in systematically acquiring a large number of high-quality micrographs.
Image Processing
Q6: Which software packages are recommended for processing high-resolution ribosome data?
A6: RELION and cryoSPARC are two of the most widely used and powerful software suites for high-resolution cryo-EM data processing.[15][16][17] They offer robust algorithms for motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D refinement.[15][16]
Q7: How can I deal with conformational heterogeneity in my ribosome dataset?
A7: Conformational heterogeneity is a common feature of ribosome samples and can be addressed using 3D classification algorithms available in software like RELION and cryoSPARC.[7][18] These methods allow for the separation of particles into different conformational states, which can then be refined independently to high resolution.[7][8]
Troubleshooting Guides
Sample Preparation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Particle Concentration in Micrographs | 1. Suboptimal ribosome concentration. 2. Aggregation and loss during blotting. 3. Hydrophobic grid surface. | 1. Increase the final concentration of the ribosome sample.[9] 2. Centrifuge the sample immediately before grid preparation.[9] 3. Optimize glow discharge parameters to make the grid surface more hydrophilic.[9] |
| Particle Aggregation | 1. High sample concentration. 2. Incorrect buffer composition. 3. Protein denaturation at the air-water interface. | 1. Screen a range of lower sample concentrations.[9][10] 2. Ensure appropriate salt and magnesium concentrations in the buffer.[9] 3. Consider adding a small amount of detergent or using a support film like graphene oxide.[11] |
| Preferred Orientation of Particles | 1. Interaction of ribosomes with the air-water interface.[19] 2. Specific surface properties of the ribosome complex. | 1. Collect data at different tilt angles (e.g., up to 40°).[19] 2. Use of support films like thin carbon or graphene.[6] 3. Employ software-based solutions like spIsoNet during image processing.[20] |
| Variable Ice Thickness | 1. Inconsistent blotting. 2. Environmental humidity fluctuations. | 1. Optimize blotting time and force in the vitrification robot. 2. Control the humidity in the vitrification chamber.[10] 3. Use blotting-free vitrification methods if available.[21] |
Data Acquisition & Processing
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor CTF Fits | 1. Thick ice. 2. Significant sample drift. 3. Astigmatism. | 1. Screen grids for areas with thinner ice.[11] 2. Optimize stage stability and use movie-mode data collection with motion correction.[22] 3. Carefully correct for astigmatism during data collection and processing.[1] |
| Failure to Reach High Resolution | 1. Insufficient number of particles. 2. Unresolved conformational or compositional heterogeneity. 3. Beam-induced motion. 4. Suboptimal image processing parameters. | 1. Collect a larger dataset. 2. Perform extensive 3D classification to sort out different states.[7][8] 3. Use dose-weighting during motion correction.[22] 4. Experiment with different box sizes, pixel sizes, and refinement parameters in your processing software.[13] |
| Stalled or Unproductive 3D Classification | 1. Poor initial model. 2. Insufficient signal-to-noise in the data. 3. Number of classes is too high or too low. | 1. Generate a good initial model from a subset of the data or from a previous lower-resolution structure. 2. Improve particle alignment and use a larger number of particles. 3. Experiment with different numbers of classes and observe the resulting particle distribution and map quality. |
Experimental Protocols & Methodologies
Protocol 1: Ribosome Sample Vitrification
This protocol outlines the general steps for preparing vitrified cryo-EM grids of ribosome samples.
-
Grid Preparation: Glow-discharge holey carbon grids (e.g., Quantifoil R1.2/1.3) for 15-30 seconds to render the surface hydrophilic.[9][23]
-
Sample Application: Apply 3-4 µL of the purified ribosome solution (at an optimized concentration) to the glow-discharged grid.[23]
-
Blotting: In a vitrification robot (e.g., Vitrobot), blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. Blotting time and force should be optimized for the specific sample and grid type.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[24][25]
-
Storage: Store the vitrified grids in liquid nitrogen until ready for imaging.
Methodology 1: Addressing Preferred Orientation by Tilted Data Collection
A strategy to overcome preferred orientation is to collect data with the specimen stage tilted.
-
Initial Untilted Collection: Collect an initial dataset at 0° tilt to determine the extent of preferred orientation.
-
Tilted Data Collection: Collect subsequent datasets at one or more tilt angles, typically between 20° and 40°.[19] It is important to note that increasing the tilt angle can lead to a larger effective ice thickness and increased beam-induced motion, which needs to be corrected for during image processing.[26]
-
Data Processing: Process the tilted and untilted datasets together. Modern processing software can handle data from different tilt angles and combine them to improve the uniformity of the angular distribution of particles, leading to a more isotropic reconstruction.
Quantitative Data Summary
Table 1: Comparison of Modern Cryo-EM Microscopes for Ribosome Structure Determination
| Feature | Thermo Fisher Titan Krios G4 | JEOL CRYO ARM 300 |
| Accelerating Voltage | 300 kV | 300 kV |
| Electron Source | E-CFEG (Cold Field Emission Gun) | CFEG (Cold Field Emission Gun) |
| Energy Filter | Selectris X | Omega |
| Camera | Falcon 4 (in EER mode) | Gatan K3 (in CDS mode) |
| Achieved Resolution (Human Ribosome) | ~2 Å | ~2 Å |
| Reference | [1] | [1] |
Table 2: Impact of Direct Electron Detectors on Ribosome Resolution
| Detector Type | Typical Resolution Range for Ribosomes | Key Advantages |
| CCD Cameras | ~10-15 Å | Earlier technology, laid the groundwork for cryo-EM. |
| Direct Electron Detectors (e.g., Falcon, K2/K3) | < 3 Å | Higher detective quantum efficiency (DQE), movie-mode acquisition to correct for beam-induced motion, leading to significantly higher resolution.[4] |
| Reference | [4] | [4][22] |
Visualized Workflows and Relationships
High-Resolution Cryo-EM Workflow for Ribosome Structures
Caption: A generalized workflow for achieving high-resolution ribosome structures using cryo-EM.
Troubleshooting Logic for Preferred Orientation
Caption: A decision-making diagram for addressing the issue of preferred particle orientation.
References
- 1. High-resolution cryo-EM performance comparison of two latest-generation cryo electron microscopes on the human ribosome: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. irjms.com [irjms.com]
- 3. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 4. The impact of recent improvements in cryo-electron microscopy technology on the understanding of bacterial ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to altering particle distributions in cryo-electron microscopy sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Heterogeneities of the Ribosome: New Frontiers and Opportunities for Cryo-EM [mdpi.com]
- 8. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of Parameters in Cryo-EM Leading to an Improved Density Map of the E. coli Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pipeline approach to single-particle processing in RELION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. New tools for automated cryo-EM single-particle analysis in RELION-4.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Heterogeneities of the Ribosome: New Frontiers and Opportunities for Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Addressing Preferred Specimen Orientation in Single-Particle Cryo-EM through Tilting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming the preferred-orientation problem in cryo-EM with self-supervised deep learning | Springer Nature Experiments [experiments.springernature.com]
- 21. A new method for vitrifying samples for cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles | eLife [elifesciences.org]
- 23. Sample vitrification and cryo-EM data acquisition [protocols.io]
- 24. MyScope [myscope.training]
- 25. vitrification-techniques-mastering-cryo-em-sample-preservation | Shuimu Biosciences [shuimubio.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Metabolic Effects of Glucosamine and N-acetylglucosamine
A comprehensive review of the available scientific literature reveals a significant gap in the comparative metabolic research between ribosamine and glucosamine. While glucosamine has been extensively studied for its metabolic implications, particularly in the context of glucose metabolism and insulin sensitivity, "ribosamine" as a distinct molecular entity does not feature in metabolic studies. Searches for "ribosamine" predominantly yield results related to ribosomes, the cellular machinery for protein synthesis, indicating a likely misnomer or a compound not currently under metabolic investigation. In contrast, a robust body of evidence exists detailing the differential metabolic effects of glucosamine and its closely related analogue, N-acetylglucosamine. This guide, therefore, pivots to a data-supported comparison of these two widely researched compounds.
This publication provides a detailed comparison of the metabolic effects of Glucosamine (GlcN) and N-acetylglucosamine (GlcNAc). While both are amino sugars and precursors for the biosynthesis of glycosaminoglycans, their metabolic fates and cellular impacts differ significantly. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced metabolic roles of these compounds.
Quantitative Data Summary
The following table summarizes the key differential metabolic effects of Glucosamine and N-acetylglucosamine based on in vitro studies, primarily in human articular chondrocytes.
| Metabolic Parameter | Glucosamine (GlcN) | N-acetylglucosamine (GlcNAc) | Key Findings |
| Cellular Uptake & Metabolism | Actively imported and metabolized. | Not actively imported or metabolized in chondrocytes.[1][2] | This fundamental difference in cellular handling dictates their subsequent metabolic effects. |
| Glucose Transport | Inhibits facilitated glucose transport.[2][3] | Stimulates facilitated glucose transport.[2][3] | GlcN competes with glucose for transport and can deplete intracellular ATP, thereby inhibiting glucose uptake.[2][3] |
| Glycosaminoglycan (GAG) Synthesis | Inhibits sulfated GAG synthesis at higher concentrations.[1][2][3] | Stimulates hyaluronan synthesis.[2][3] | The inhibitory effect of GlcN on GAG synthesis is concentration-dependent.[1][3] |
| Hyaluronan Synthase-2 (HAS-2) Expression | No significant effect or inhibitory at high concentrations.[3] | Upregulates HAS-2 expression.[2][3] | The stimulation of hyaluronan synthesis by GlcNAc is linked to increased expression of this key enzyme. |
| GLUT Transporter Expression | Suppresses membrane incorporation of GLUT1 and GLUT6.[2][3] | No effect on GLUT expression.[3] | This provides a molecular basis for GlcN's inhibition of glucose transport. |
Signaling Pathways and Metabolic Interplay
The differential effects of Glucosamine and N-acetylglucosamine can be understood through their distinct entry points and subsequent influences on key metabolic and signaling pathways.
Experimental Workflow for Comparative Metabolic Analysis
The following diagram illustrates a typical experimental workflow to elucidate the differential metabolic effects of Glucosamine and N-acetylglucosamine in a cell culture model.
Key Signaling Pathway: Hexosamine Biosynthesis Pathway (HBP)
Both glucosamine and glucose (via fructose-6-phosphate) can enter the Hexosamine Biosynthesis Pathway (HBP). However, exogenous glucosamine bypasses the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), leading to a more direct and potent influx into the pathway. This can have significant downstream consequences on protein O-GlcNAcylation and cellular signaling.
References
- 1. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 3. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glucosamine in Cellular Glycosylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate pathways of glycosylation is paramount. This guide provides an objective comparison of glucosamine's role in these pathways, supported by experimental data, and contrasts its effects with alternative monosaccharides.
Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a critical post-translational modification that profoundly impacts protein folding, stability, and function.[1] The availability of precursor molecules is a key determinant in the fidelity of these pathways. Glucosamine, an amino sugar, serves as a primary substrate for the hexosamine biosynthesis pathway (HBP), which generates uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital building block for N-linked and O-linked glycosylation.[2][3] Experimental evidence demonstrates that modulating glucosamine levels can directly influence the extent and nature of glycosylation, offering a potential avenue for therapeutic intervention in various diseases.
Glucosamine's Impact on Glycosylation: Quantitative Insights
The supplementation of cells with glucosamine has been shown to increase the intracellular pool of UDP-GlcNAc, a key precursor for glycosylation. This increase in substrate availability can directly impact the glycosylation status of various proteins.
| Treatment | Cell Line | Measured Parameter | Result | Reference |
| Glucosamine (0.1 mM) | Mouse Heart | UDP-GlcNAc Concentration | Increased compared to lower concentrations | [4] |
| Glucosamine (2 mM) | DU145 (Prostate Cancer) | N-glycosylation of gp130 | Reduced molecular mass, indicating decreased glycosylation | [5][6] |
| Glucosamine (5 or 7.5 mM) | CD4 T Cells | N-linked glycosylation of CD25 | Down-regulated | [7] |
| Glucosamine | Human Chondrocyte Cells | N-glycosylation of gp130, EGFR, and N-cadherin | Suppressed | [8] |
| Mannosamine (0.5 mg/mL) | Bovine Articular Cartilage | Proteoglycan Release | Inhibited | [9] |
| Glucosamine (1.0 mg/mL) | Bovine Articular Cartilage | Proteoglycan Release | Inhibited | [9] |
Comparative Analysis with Other Monosaccharides
The effects of glucosamine on glycosylation are often compared with other monosaccharides to understand the specificity and mechanism of its action.
-
Mannosamine: An epimer of glucosamine, mannosamine can also enter the HBP. Studies have shown that both glucosamine and mannosamine can inhibit cartilage degradation, with mannosamine sometimes exhibiting a more potent effect at lower concentrations.[9] However, at higher concentrations, mannosamine has been observed to have a more pronounced toxic effect on chondrocytes compared to glucosamine.[9]
-
Glucose: As the primary entry point for the HBP, glucose levels can influence UDP-GlcNAc synthesis. Interestingly, excess glucose has been shown to rescue the effects of glucosamine on T-cell differentiation, suggesting a competitive interaction between the two sugars.[7]
-
N-Acetylglucosamine (GlcNAc): Directly entering the HBP downstream of the rate-limiting enzyme, GlcNAc can also increase UDP-GlcNAc levels and influence glycosylation.[1]
Experimental Protocols
1. Western Blot Analysis of Protein Glycosylation
This method is used to assess changes in the apparent molecular weight of a glycoprotein following treatment with glycosidases, which remove N-linked glycans. A shift to a lower molecular weight indicates that the protein was originally glycosylated.
-
Cell Lysis: Prepare whole-cell lysates from control and glucosamine-treated cells using a suitable lysis buffer containing protease inhibitors.
-
Enzymatic Deglycosylation: Treat a portion of the cell lysate with Peptide-N-Glycosidase F (PNGase F), an enzyme that cleaves N-linked glycans from glycoproteins.[6] Incubate at 37°C for the recommended time.
-
SDS-PAGE and Western Blotting: Separate the protein lysates (both treated and untreated with PNGase F) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target glycoprotein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A downward shift in the molecular weight of the protein in the PNGase F-treated lane compared to the untreated lane confirms N-linked glycosylation.[6]
2. Metabolic Flux Analysis using Labeled Substrates
This technique allows for the quantification of substrate flow through a metabolic pathway, such as the HBP.
-
Cell Culture and Labeling: Culture cells in a medium containing a stable isotope-labeled precursor, such as [U-¹³C₆]glucosamine or [U-¹³C₆]glucose.[4][10]
-
Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of the stable isotope into downstream metabolites like UDP-GlcNAc.[4][10]
-
Data Analysis: Calculate the molar percent enrichment (MPE) of the labeled metabolite to determine the flux through the pathway.
Signaling Pathways and Logical Relationships
The alteration of glycosylation patterns by glucosamine can have significant downstream effects on cellular signaling pathways. For instance, the inhibition of N-linked glycosylation of the gp130 receptor by glucosamine in DU145 prostate cancer cells leads to a reduction in IL-6 binding and subsequent impairment of the JAK/STAT3 signaling pathway.[5]
Caption: Glucosamine inhibits N-glycosylation of the gp130 receptor.
This inhibition reduces IL-6 binding and subsequently dampens the downstream JAK/STAT3 signaling cascade, which is often implicated in cancer cell proliferation and survival.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
This diagram illustrates how both glucose and glucosamine can serve as precursors for the synthesis of UDP-GlcNAc, the activated sugar nucleotide essential for glycosylation. Glucosamine can bypass the rate-limiting step catalyzed by GFAT, leading to a more direct increase in the UDP-GlcNAc pool.
References
- 1. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eukaryotic and Prokaryotic Ribosomes: Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Ribosomes, the cellular machinery responsible for protein synthesis, represent a fundamental component of all life. While their core function is conserved, significant structural and functional disparities exist between the ribosomes of eukaryotes and prokaryotes. These differences are not only crucial for understanding the diverse strategies of gene expression across the domains of life but also form the basis for the selective action of many life-saving antibiotics. This guide provides an in-depth, objective comparison of eukaryotic and prokaryotic ribosomes, supported by experimental data and methodologies, to aid researchers in their scientific and drug development endeavors.
At a Glance: Key Quantitative Differences
The most striking distinctions between eukaryotic and prokaryotic ribosomes can be quantified and are summarized below for ease of comparison.
Table 1: General Properties of Prokaryotic and Eukaryotic Ribosomes
| Feature | Prokaryotic Ribosome | Eukaryotic Ribosome |
| Sedimentation Coefficient | 70S[1][2][3] | 80S[1][2][3][4] |
| Molecular Mass | ~2.3 MDa[5] | ~4.3 MDa[5] |
| Subunit Composition | 30S and 50S[1][2][3][6] | 40S and 60S[1][2][3][4][6] |
| Location | Free in cytoplasm[7][8] | Free in cytoplasm and bound to the endoplasmic reticulum[2][7][8] |
Table 2: Detailed Composition of Ribosomal Subunits
| Subunit | Component | Prokaryotic (e.g., E. coli) | Eukaryotic (e.g., S. cerevisiae, Human) |
| Small Subunit | Sedimentation Coefficient | 30S[3][6] | 40S[3][6] |
| rRNA | 16S (~1540 nucleotides)[6][9] | 18S (~1900 nucleotides)[6][9] | |
| Proteins | ~21[6][10] | ~33[6][10] | |
| Large Subunit | Sedimentation Coefficient | 50S[3][6] | 60S[3][6] |
| rRNA | 23S (~2900 nucleotides) and 5S (120 nucleotides)[6][9] | 28S (~4700 nucleotides), 5.8S (160 nucleotides), and 5S (120 nucleotides)[6][9] | |
| Proteins | ~31-34[6][9][10] | ~46-50[6][10] |
Structural and Functional Divergence
The quantitative differences outlined above translate into significant functional distinctions throughout the process of protein synthesis.
In prokaryotes, the absence of a nuclear membrane allows for the coupling of transcription and translation, a process not possible in eukaryotes where transcription occurs in the nucleus and translation in the cytoplasm.[11][12][13] Prokaryotic mRNAs are often polycistronic, meaning a single mRNA molecule can encode for multiple proteins.[11] The initiation of translation in prokaryotes is facilitated by the Shine-Dalgarno sequence on the mRNA, which is recognized by the 16S rRNA of the 30S subunit.[14][15]
Conversely, eukaryotic mRNAs are typically monocistronic and undergo significant processing, including the addition of a 5' cap and a poly-A tail, before being exported from the nucleus.[11][15] The eukaryotic 40S ribosomal subunit recognizes and binds to the 5' cap and then scans the mRNA to locate the first AUG start codon, often within a Kozak consensus sequence.[6][12][15] The initiator tRNA also differs, with prokaryotes utilizing formylmethionyl-tRNA (fMet-tRNA) and eukaryotes using methionyl-tRNA (Met-tRNA).[15]
Therapeutic Implications: Selective Targeting of Ribosomes
The structural and functional differences between prokaryotic and eukaryotic ribosomes are a cornerstone of modern medicine, allowing for the development of antibiotics that selectively inhibit bacterial protein synthesis with minimal toxicity to the host. These antibiotics can target either the 30S or 50S subunit of the 70S ribosome.
Table 3: Antibiotic Selectivity for Prokaryotic Ribosomes
| Antibiotic Class | Target Subunit | Mechanism of Action | Examples |
| Aminoglycosides | 30S | Binds to the 16S rRNA A-site, causing codon misreading and inhibiting translocation. | Streptomycin, Gentamicin, Neomycin, Tobramycin |
| Tetracyclines | 30S | Binds to the 30S subunit and blocks the A-site, preventing the binding of aminoacyl-tRNAs. | Tetracycline, Doxycycline |
| Macrolides | 50S | Binds to the 23S rRNA within the polypeptide exit tunnel, inhibiting peptide elongation. | Erythromycin, Azithromycin, Clarithromycin |
| Lincosamides | 50S | Binds to the 23S rRNA and interferes with peptidyl transferase activity and peptide chain elongation. | Clindamycin, Lincomycin |
| Oxazolidinones | 50S | Binds to the 23S rRNA at the P-site and prevents the formation of the initiation complex. | Linezolid |
| Chloramphenicol | 50S | Binds to the 23S rRNA and inhibits the peptidyl transferase step. | Chloramphenicol |
It is noteworthy that while these antibiotics are highly selective, the similarity of mitochondrial ribosomes to prokaryotic ribosomes can sometimes lead to off-target effects.[9] For instance, some aminoglycosides can interfere with mitochondrial protein synthesis.
Experimental Protocols for Ribosome Analysis
The study and differentiation of eukaryotic and prokaryotic ribosomes rely on a set of established experimental techniques. Below are detailed methodologies for key experiments.
Sucrose Density Gradient Centrifugation
This technique separates ribosomal subunits, monosomes, and polysomes based on their size and shape as they move through a sucrose gradient under centrifugal force.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and RNase inhibitors to preserve ribosome integrity. The buffer composition is critical, with specific concentrations of magnesium ions being important for maintaining ribosome association.
-
Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes. This is typically done using a gradient maker to ensure a continuous gradient.
-
Loading and Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (ultracentrifugation) for a set time and temperature (e.g., 2-3 hours at 4°C).
-
Fractionation and Analysis: After centrifugation, the gradient is fractionated from top to bottom. The absorbance at 260 nm of each fraction is measured to generate a ribosome profile, which shows peaks corresponding to the 40S, 60S, 80S, and polysome fractions.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on mRNA at a given moment, revealing the translatome.
Methodology:
-
Ribosome Stalling: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Cell Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase to digest any mRNA not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient centrifugation or size exclusion chromatography.
-
RNA Extraction: Extract the mRNA fragments (ribosome footprints, typically ~28-30 nucleotides long) from the isolated ribosomes.
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and amplify the library via PCR. The resulting library is then sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to map the positions of the ribosomes and quantify translation levels.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a powerful tool for determining the high-resolution three-dimensional structure of ribosomes and their functional complexes.
Methodology:
-
Sample Preparation and Vitrification: A purified ribosome solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrification process freezes the ribosomes in a layer of non-crystalline ice, preserving their native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands to millions of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the ribosome is then reconstructed from the two-dimensional images.
-
Model Building and Refinement: An atomic model of the ribosome is built into the 3D map and refined to fit the density.
This guide provides a comprehensive comparison of eukaryotic and prokaryotic ribosomes, highlighting their key differences and the experimental approaches used to study them. A thorough understanding of these ancient molecular machines is essential for advancing our knowledge of fundamental biology and for the development of new therapeutic strategies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Ribosome preparation from turquoise killifish skeletal muscle for cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjms.com [irjms.com]
- 4. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 5. A Versatile Ribo-seq Workflow for Enhanced Analysis of Ribosome Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 7. Ribosome Fractionation in Yeast [en.bio-protocol.org]
- 8. Antibiotic selectivity for prokaryotic vs. eukaryotic decoding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basis for prokaryotic specificity of action of aminoglycoside antibiotics | The EMBO Journal [link.springer.com]
- 11. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 12. quora.com [quora.com]
- 13. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
Ribosamine vs. D-Ribose in ATP Production: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the roles of Ribosamine and D-Ribose in cellular energy metabolism. This document provides an objective comparison based on available scientific evidence, details experimental methodologies for ATP measurement, and visualizes key metabolic and experimental pathways.
Executive Summary
The demand for therapeutic agents capable of enhancing cellular energy production has led to the investigation of various metabolic precursors. Among these, D-ribose has been extensively studied for its role in replenishing adenosine triphosphate (ATP), the primary energy currency of the cell. This guide sought to compare the efficacy of ribosamine and D-ribose in ATP production. However, a thorough review of the scientific literature reveals a significant disparity in the available data. While there is a substantial body of evidence supporting the role of D-ribose in ATP synthesis, there is a notable lack of research on ribosamine in this context. In fact, studies on a related compound, glucosamine, suggest a potential for ATP depletion under certain conditions.[1][2]
This guide will therefore focus on presenting the established role of D-ribose in ATP production, supported by experimental data. It will also detail the standard methodologies used to quantify intracellular ATP levels, providing a framework for future research in this area.
D-Ribose and its Role in ATP Production
D-ribose is a naturally occurring five-carbon sugar that is a fundamental component of ATP.[3] Cellular synthesis of D-ribose occurs via the pentose phosphate pathway (PPP), a process that can be slow and rate-limited.[4] Supplementation with D-ribose has been shown to bypass these rate-limiting steps, thereby accelerating the synthesis of ATP precursors.[4] This is particularly beneficial in tissues with high energy demands, such as the heart and skeletal muscles, especially under conditions of stress, ischemia, or intense exercise where ATP levels are depleted.[3][5][6]
The primary mechanism by which D-ribose enhances ATP production is by increasing the pool of phosphoribosyl pyrophosphate (PRPP), a critical substrate for the de novo and salvage pathways of nucleotide synthesis.[3] By providing a readily available source of ribose, supplementation can lead to a more rapid replenishment of the adenine nucleotide pool and, consequently, ATP.
Quantitative Data on D-Ribose Supplementation and ATP Levels
The following table summarizes quantitative data from selected studies on the effects of D-ribose supplementation on ATP levels and related physiological markers.
| Study Focus | Subject | D-Ribose Dosage | Duration | Key Findings | Reference |
| Exercise Recovery | Healthy Males | 200mg/kg body weight (paired with sucrose) | 3 days | Restored muscle ATP concentrations to pre-exercise levels. | [3] |
| Chronic Fatigue Syndrome & Fibromyalgia | Patients | 15g/day (in three 5g doses) | 3 weeks | Subjective improvements in energy levels and well-being. | [4] |
| Ischemic Cardiovascular Disease | Pre-clinical (canine model) | Not specified (with adenine) | 24 hours | 85% return in ATP levels compared to no recovery in controls. | [6] |
| Healthy Middle-Aged Adults (as part of a combination supplement) | Healthy Adults | 1520mg of RiaGev (containing nicotinamide and D-ribose) twice daily | 7 days | Consistent increase in the ATP/AMP ratio and higher ATP + ADP levels compared to placebo. | [7] |
Experimental Protocols for Measuring Intracellular ATP
Accurate quantification of intracellular ATP is crucial for evaluating the efficacy of compounds like D-ribose. The two most common methods are the luciferase-based bioluminescence assay and high-performance liquid chromatography (HPLC).
Luciferase-Based Bioluminescence Assay
This method is highly sensitive and relies on the light-producing reaction of firefly luciferase, which utilizes ATP as a substrate.[8][9][10] The emitted light is directly proportional to the ATP concentration.
Principle: Luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + Light
General Protocol:
-
Cell Lysis: Cells are treated with a lysis reagent to release intracellular ATP.[11]
-
Reagent Preparation: A reaction cocktail is prepared containing luciferase, luciferin, and a buffer with magnesium ions.[9][12]
-
Luminescence Measurement: The cell lysate is mixed with the reaction cocktail, and the resulting luminescence is measured using a luminometer.[9]
-
Quantification: ATP concentration in the sample is determined by comparing the luminescence reading to a standard curve generated with known ATP concentrations.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying ATP, ADP, and AMP simultaneously, allowing for the determination of the cellular energy charge.[13]
Principle: Reversed-phase HPLC separates nucleotides based on their polarity. The separated nucleotides are then detected by UV absorbance.[13]
General Protocol:
-
Extraction: Intracellular nucleotides are extracted from cells, typically using an acid like perchloric acid, followed by neutralization.[14]
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A mobile phase, often a phosphate buffer, is used to elute the nucleotides.[13][15]
-
Detection: A UV detector, typically set at 254 or 259 nm, measures the absorbance of the eluting nucleotides.[15]
-
Quantification: The concentration of each nucleotide is determined by comparing the peak area from the sample to that of known standards.[15][16]
Visualizing Metabolic and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of D-ribose and the workflows for the primary ATP measurement techniques.
Caption: Metabolic pathway of D-ribose in ATP synthesis.
Caption: Experimental workflows for ATP measurement.
Conclusion
Based on the current body of scientific literature, D-ribose is a well-documented precursor for ATP synthesis with evidence supporting its role in enhancing cellular energy levels, particularly under conditions of metabolic stress. In stark contrast, there is a lack of scientific evidence to support the use of ribosamine for ATP production. Therefore, for researchers, scientists, and professionals in drug development focused on cellular bioenergetics, D-ribose remains a compound of significant interest. Future research could explore novel compounds, but such investigations would require rigorous evaluation using established methodologies for ATP quantification as detailed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. D-Ribose for Cellular Energy Support | Designs for Health [casi.org]
- 5. Ribose as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
- 6. Potential Clinical Benefits of D-ribose in Ischemic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Combination of Nicotinamide and D-Ribose (RiaGev) Is Safe and Effective to Increase NAD+ Metabolome in Healthy Middle-Aged Adults: A Randomized, Triple-Blind, Placebo-Controlled, Cross-Over Pilot Clinical Trial | MDPI [mdpi.com]
- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling the Binding Dynamics of Ribosamine Precursors in Purine Biosynthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the de novo synthesis of purines is a fundamental process essential for the formation of DNA, RNA, and vital cofactors. A key enzyme in this pathway, phosphoribosylamine-glycine ligase (GARS), catalyzes the condensation of 5-phospho-D-ribosylamine (a ribosamine derivative), glycine, and ATP. Understanding the binding affinity of these substrates to GARS is paramount for developing novel therapeutics targeting nucleotide metabolism, particularly in oncology and immunology. This guide provides a comparative analysis of the binding affinities of GARS substrates, supported by detailed experimental protocols for measuring these interactions.
Comparative Binding Affinity of GARS Substrates
The interaction of substrates with phosphoribosylamine-glycine ligase (GARS) is characterized by a specific order of binding, with 5-phospho-D-ribosylamine binding first, followed by ATP, and finally glycine[1]. The strength of these interactions can be quantified by the Michaelis constant (Km), which represents the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value typically indicates a higher binding affinity. The following table summarizes the Km values for the substrates of E. coli GARS.
| Substrate | Enzyme | Km Value (μM) | Organism |
| 5-phospho-β-D-ribosylamine | Phosphoribosylamine-glycine ligase (GARS) | 70 | Escherichia coli |
| ATP | Phosphoribosylamine-glycine ligase (GARS) | 170 | Escherichia coli |
| Glycine | Phosphoribosylamine-glycine ligase (GARS) | 270 | Escherichia coli |
Table 1: Michaelis-Menten constants (Km) for the substrates of E. coli phosphoribosylamine-glycine ligase (GARS)[2].
De Novo Purine Biosynthesis Pathway
The synthesis of purine nucleotides is a multi-step enzymatic pathway. GARS catalyzes the second committed step in this process, leading to the formation of glycinamide ribonucleotide (GAR). The pathway's reliance on GARS activity makes this enzyme a potential target for therapeutic intervention.
Experimental Protocols for Measuring Binding Affinity
Accurate determination of binding affinity is crucial for drug discovery and biochemical research. Several biophysical techniques can be employed to quantify enzyme-substrate interactions. Below are detailed protocols for three widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of GARS at a known concentration (e.g., 10-50 µM) in a suitable, degassed buffer (e.g., HEPES or Tris with a defined pH and salt concentration).
-
Prepare a solution of the ligand (5-phospho-D-ribosylamine, ATP, or glycine) at a concentration 10-20 times that of the enzyme in the exact same degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the enzyme and ligand solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells and the injection syringe.
-
Load the GARS solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand solution into the sample cell containing the GARS solution.
-
Allow the system to return to thermal equilibrium between each injection. The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize GARS onto the activated sensor surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the analyte (5-phospho-D-ribosylamine, ATP, or glycine) in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized GARS. A reference flow cell without immobilized GARS should be used to subtract non-specific binding.
-
Monitor the association of the analyte to the immobilized GARS in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte from the GARS.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule.
Detailed Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of one of the substrates (e.g., a fluorescent analog of ATP or glycine) to act as the tracer. The tracer must retain its binding affinity for GARS.
-
Determine the optimal concentration of the tracer that gives a stable and sufficient fluorescence signal.
-
Perform a saturation binding experiment by titrating increasing concentrations of GARS into a fixed concentration of the tracer to determine the Kd of the tracer for GARS.
-
-
Competitive Binding Assay:
-
Prepare a mixture of GARS and the fluorescent tracer at concentrations determined in the assay development step.
-
Prepare a serial dilution of the unlabeled competitor ligand (5-phospho-D-ribosylamine, ATP, or glycine).
-
Add the different concentrations of the competitor to the GARS-tracer mixture in a microplate.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which provides a measure of the binding affinity of the unlabeled ligand.
-
Conclusion
The binding of 5-phospho-D-ribosylamine and its co-substrates, ATP and glycine, to phosphoribosylamine-glycine ligase is a critical juncture in the de novo purine biosynthesis pathway. A thorough understanding of the binding affinities of these molecules is essential for the rational design of inhibitors that could serve as effective therapeutic agents. The experimental techniques detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—provide robust and quantitative methods for elucidating these crucial biomolecular interactions, thereby empowering researchers in their drug discovery and development endeavors.
References
A Comparative Guide to the Quantification of Ribosamine: Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ribosamine, a critical component of the ribosome, is paramount in various fields of biological research and drug development. Understanding the concentration of this amino sugar can provide insights into ribosomal biosynthesis, cellular metabolism, and the mechanism of action of certain therapeutic agents. This guide offers a comparative analysis of three widely used methods for ribosamine quantification: the classic Elson-Morgan colorimetric assay, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The selection of an appropriate method for ribosamine quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key quantitative parameters of the three methods discussed in this guide.
| Feature | Elson-Morgan Method | HPLC with FMOC Derivatization | LC-MS/MS with OPA Derivatization |
| Principle | Colorimetric | Fluorometric/UV | Mass-based |
| Linearity Range | 0.03 - 0.14 mg | 2.0 - 150 µg/mL[1] | 0.012 - 8.27 µg/mL (plasma)[2] |
| Limit of Detection (LOD) | ~5 µg[3] | 0.3 µg/mL[1] | Not explicitly stated, but LLOQ is very low |
| Limit of Quantification (LOQ) | Not explicitly stated | 1 µg/mL[1] | 12 ng/mL (plasma)[2] |
| Accuracy (% Recovery) | Prone to interference | 93.5 - 102.8%[1][4] | 93.7% - 102.6%[5] |
| Precision (%RSD) | Variable | <2.0%[1] | <10%[5] |
| Throughput | Moderate | High | High |
| Specificity | Lower, prone to interference from other hexosamines and interfering chromogens[6] | High | Very High |
| Instrumentation | Spectrophotometer | HPLC with Fluorescence or UV detector | LC-MS/MS system |
| Sample Preparation | Hydrolysis, neutralization, derivatization | Derivatization | Protein precipitation, derivatization |
Experimental Protocols
Detailed methodologies for each of the three quantification techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
Elson-Morgan Method
This colorimetric method is based on the reaction of hexosamines with acetylacetone to form a pyrrole derivative, which then condenses with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored compound.[3]
Materials:
-
Hydrochloric acid (HCl), 2 N
-
Sodium carbonate (Na₂CO₃), 1.25 N
-
Acetylacetone
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
Ethanol, 96%
-
Glucosamine hydrochloride (for standard curve)
Procedure:
-
Hydrolysis: The sample containing ribosamine is hydrolyzed by heating with 2 N HCl at 100°C for 14 hours in a sealed glass bulb to liberate the hexosamine.[7]
-
Neutralization: The hydrolysate is neutralized.
-
Acetylation: 2 mL of the neutralized hydrolysate is mixed with 2 mL of freshly prepared acetylacetone reagent (0.75 mL pure acetylacetone in 25 mL of 1.25 N Na₂CO₃). The mixture is heated at 96°C for 20 minutes in a closed tube.[3][7]
-
Color Development: After cooling, 20 mL of 96% ethanol is added, followed by 2 mL of Ehrlich's reagent (1.6 g p-dimethylaminobenzaldehyde in a mixture of 30 mL concentrated HCl and 30 mL 96% alcohol).[3][7]
-
Measurement: The mixture is allowed to stand for 45-60 minutes, and the absorbance is measured at 530 nm using a spectrophotometer.[7]
-
Quantification: The concentration of ribosamine is determined by comparing the absorbance to a standard curve prepared with known concentrations of glucosamine hydrochloride.
High-Performance Liquid Chromatography (HPLC) with FMOC Derivatization
This method involves the pre-column derivatization of the amino group of ribosamine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su), followed by separation and quantification using reverse-phase HPLC with fluorescence or UV detection.[4][8][9]
Materials:
-
Acetonitrile, LC grade
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Water, LC grade
-
FMOC-Su derivatization solution (15 mM in acetonitrile)[8]
-
Glucosamine hydrochloride (for standard curve)
-
C18 HPLC column (e.g., 150 mm × 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: The sample is dissolved in water. For complex matrices, appropriate extraction and cleanup steps may be necessary.
-
Derivatization: To 1 mL of the sample solution, triethylamine is added to release the free base. Then, the FMOC-Su solution is added, and the mixture is allowed to react.[8] The reaction is then quenched.
-
Chromatographic Separation:
-
Detection: The derivatized ribosamine is detected by a fluorescence detector (excitation 265 nm, emission 315 nm) or a UV detector at 265 nm.[8][9]
-
Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with derivatized glucosamine standards. The sum of the areas of the two anomeric peaks (α and β) is used for quantification.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method involves pre-column derivatization to enhance chromatographic retention and ionization efficiency, followed by separation using LC and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Materials:
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) derivatizing agent
-
Acetonitrile, LC-MS grade
-
Internal Standard (IS) (e.g., Tolterodine tartrate)
-
Glucosamine hydrochloride (for standard curve)
-
C18 LC column (e.g., 150 mm × 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: For plasma samples, protein precipitation is performed by adding acetonitrile. The supernatant is collected for derivatization.
-
Derivatization: A portion of the sample extract is mixed with the OPA/3-MPA derivatizing reagent and allowed to react.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the derivatized ribosamine and the internal standard. For the glucosamine-OPA/3-MPA derivative, the transition m/z 384→118 can be used.[10]
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a standard curve.
Visualizing the Methodologies and Underlying Biology
To further clarify the experimental workflows and the biological context of ribosamine, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for the three ribosamine quantification methods.
Caption: A decision tree for selecting a suitable ribosamine quantification method.
Caption: The Hexosamine Biosynthesis Pathway leading to protein O-GlcNAcylation.[7][10][11][12][13]
Conclusion
The choice of method for ribosamine quantification is a critical decision in experimental design. The Elson-Morgan method, while being the most accessible in terms of instrumentation, lacks the specificity and sensitivity of modern chromatographic techniques. HPLC with pre-column derivatization offers a significant improvement in sensitivity and specificity and is suitable for high-throughput analysis. For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS stands out as the gold standard. By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers can select the most appropriate approach to achieve accurate and reliable quantification of ribosamine in their studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of glucosamine in functional food samples by high performance liquid chromatography (HPLC-FLD) [vjfc.nifc.gov.vn]
- 10. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Ribosome Heterogeneity in Neurons and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The long-held view of the ribosome as a uniform and passive protein synthesis machine has been replaced by a more nuanced understanding of its role as a dynamic and specialized regulator of gene expression.[1] Emerging evidence reveals that ribosomes are heterogeneous, with their composition varying between cell types, developmental stages, and disease states.[1] This heterogeneity allows for the preferential translation of specific mRNAs, a phenomenon termed "specialized translation," which has profound implications for cellular function and pathology.[1][2]
This guide provides a comparative analysis of ribosome heterogeneity, focusing on the differences between neuronal cells and cancer cells, particularly glioblastoma. We will explore the quantitative differences in ribosomal protein (RP) composition, outline the experimental methods used to uncover these differences, and discuss the signaling pathways that regulate this heterogeneity, offering insights for basic research and therapeutic development.
Data Presentation: Quantitative Comparison of Ribosomal Proteins
Notably, studies have identified the upregulation of specific ribosomal proteins in glioma, the most common type of primary brain tumor.[3][4][5][6][7] For instance, Ribosomal Protein S6 (RPS6) and Ribosomal Protein S27 (RPS27) have been found to be significantly upregulated in high-grade gliomas compared to normal brain tissue.[2] This suggests a remodeling of the ribosomal machinery in cancer cells to support malignant phenotypes like increased proliferation.
Below is a representative table summarizing findings on differentially expressed ribosomal proteins in glioblastoma compared to normal brain tissue, as reported in the literature.
| Ribosomal Protein | Cell/Tissue Type | Direction of Change in Cancer | Implication/Function | Reference |
| RPS6 | High-Grade Glioma vs. Low-Grade/Normal | Upregulated | Correlates with tumor grade; promotes stem-cell-like phenotypes. | [2] |
| RPS27 | Glioma vs. Normal Brain | Upregulated | Enhanced expression in gliomas; potential early detection marker. | [2] |
| RPL34 | Glioblastoma vs. Low-Grade/Normal | Upregulated | Higher expression correlates with poor survival and increased proliferation. | [2] |
| RPS15A | Glioblastoma vs. Normal Brain | Upregulated | Knockdown inhibits cell proliferation and induces apoptosis. | [2] |
| RPL22L1 | Glioblastoma (Core vs. Edge) | Isoform Switching | Alternative splicing leads to RPL22L1b isoform, promoting survival in acidic tumor core. | [1] |
This table is a synthesis of findings from multiple studies. The quantitative values vary between studies and are presented here as directional changes.
Signaling Pathways and Regulation
The composition of the ribosome is not static but is dynamically regulated by intracellular signaling pathways that respond to environmental cues. The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and it plays a key role in controlling ribosome biogenesis and protein synthesis.
Under favorable growth conditions (e.g., presence of growth factors and nutrients), the mTORC1 complex is active and promotes ribosome production through several mechanisms, including the phosphorylation of downstream effectors that regulate the transcription of genes encoding ribosomal RNAs (rRNAs) and ribosomal proteins (RPs). Dysregulation of the mTOR pathway is a common feature in many cancers, leading to uncontrolled ribosome production that fuels tumor growth.
Experimental Protocols
The study of ribosome heterogeneity relies on sophisticated experimental techniques to isolate ribosomes and quantify their components. The two primary methods discussed here are Ribosome Profiling (Ribo-Seq) and Ribosome Isolation for Mass Spectrometry.
Experimental Protocol 1: Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a "snapshot" of all the mRNAs being actively translated in a cell at a specific moment. It allows researchers to determine the precise location of ribosomes on mRNA transcripts, providing insights into translational control.
Methodology:
-
Cell Lysis and Ribosome Stalling: Cells are treated with a translation inhibitor, such as cycloheximide, to "freeze" ribosomes on the mRNA. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: The cell lysate is treated with RNase I, which digests all mRNA that is not protected by the bound ribosomes. This leaves behind "ribosome footprints," which are the mRNA fragments shielded by the ribosome.
-
Monosome Isolation: The ribosome-footprint complexes (monosomes) are isolated from the digested lysate, typically through sucrose gradient ultracentrifugation.
-
Footprint RNA Extraction: The RNA fragments (footprints) are extracted from the purified monosomes.
-
Library Preparation and Sequencing: The extracted footprints are converted into a cDNA library, which is then subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped back to the transcriptome to determine the density and position of ribosomes on each mRNA.
Experimental Protocol 2: Ribosome Isolation for Quantitative Mass Spectrometry
To determine the protein composition of ribosomes, they must first be purified away from other cellular components. This is followed by proteomic analysis to identify and quantify the ribosomal proteins.
Methodology:
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and inhibitors to preserve ribosome integrity.
-
Sucrose Cushion Ultracentrifugation: The cell lysate is layered on top of a high-density sucrose cushion. Through high-speed ultracentrifugation, ribosomes, being large and dense, will pellet through the cushion, while most other cellular proteins remain in the supernatant.
-
Ribosome Pellet Resuspension: The resulting ribosome pellet is carefully washed and resuspended in an appropriate buffer.
-
Protein Extraction and Digestion: Proteins are extracted from the purified ribosomes. These proteins are then digested, typically with trypsin, into smaller peptides suitable for mass spectrometry.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, which are then fragmented to determine their amino acid sequence.
-
Protein Identification and Quantification: The peptide sequences are matched to a protein database to identify the ribosomal proteins present in the sample. Quantitative techniques, such as label-free quantification or isotopic labeling, are used to determine the relative abundance of each protein.[8]
Conclusion and Future Directions
The study of ribosome heterogeneity is a rapidly evolving field that is changing our understanding of gene expression regulation. The comparison between neuronal and cancer cells highlights how this heterogeneity can be co-opted in disease states to promote survival and proliferation. The quantitative differences in ribosomal protein composition underscore the potential for developing novel therapeutic strategies that target these "onco-ribosomes" specifically, potentially offering a new class of anti-cancer drugs with higher specificity and lower toxicity.
Future research, leveraging single-cell proteomic technologies, will be crucial to unravel the full extent of ribosome heterogeneity within complex tissues like the brain and within heterogeneous tumors.[9] A deeper understanding of the mechanisms that govern the assembly and function of specialized ribosomes will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from neurodevelopmental disorders to cancer.
References
- 1. Alternative RNA splicing modulates ribosomal composition and determines the spatial phenotype of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomes and Ribosomal Proteins Promote Plasticity and Stemness Induction in Glioma Cells via Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain tumors: overview of types, diagnosis, treatment options | Cincinnati, OH Mayfield Brain & Spine [mayfieldclinic.com]
- 4. cancercenter.com [cancercenter.com]
- 5. Brain Tumor Types | The University of Kansas Cancer Center [kucancercenter.org]
- 6. Brain tumor - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Proteomic analyses of brain tumor cell lines amidst the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glial U87 cells protect neuronal SH-SY5Y cells from indirect effect of radiation by reducing oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Ribosomal Protein-Targeting Antibodies
For researchers and drug development professionals, the precise characterization of antibody specificity is paramount to ensure accurate experimental outcomes and therapeutic efficacy. This guide provides a detailed comparison of antibodies targeting ribosomal proteins, with a focus on the well-characterized anti-ribosomal P protein antibodies, often implicated in autoimmune diseases such as Systemic Lupus Erythematosus (SLE). We present experimental data, detailed protocols, and visual workflows to aid in the assessment of antibody specificity.
Introduction to Anti-Ribosomal P Antibodies
Anti-ribosomal P protein antibodies (anti-P) are autoantibodies that target a common epitope on three phosphoproteins of the large ribosomal subunit: P0 (38 kDa), P1 (19 kDa), and P2 (17 kDa)[1]. These proteins form a pentameric complex (P0-(P1/P2)₂) on the ribosome stalk, which is involved in the elongation phase of protein synthesis. The primary epitope for these antibodies is located at the conserved C-terminus of the three proteins[1]. While highly specific for SLE, the prevalence and clinical associations of antibodies targeting the individual P proteins versus the entire complex can vary, underscoring the need for precise specificity assessment.
Comparative Performance of Anti-Ribosomal P Antibody Detection Methods
The selection of an appropriate assay is critical for the reliable detection and characterization of anti-ribosomal P antibodies. The following tables summarize the performance of different antibodies and detection methods based on published data.
Table 1: Sensitivity and Specificity of Anti-Ribosomal P Antibodies by ELISA
This table compares the sensitivity of various anti-ribosomal P antibody ELISAs at a high specificity (99%), as reported in a study of 82 SLE patients and 22 healthy donors[2][3].
| Antibody Target | Antigen Used in ELISA | Sensitivity (%) at 99% Specificity | Reference |
| Ribosomal P0 | Recombinant P0 protein | 45.1 | [2][3] |
| Ribosomal P2 | Recombinant P2 protein | 40.2 | [2][3] |
| Ribosomal P Complex | Native Ribosomal P Proteins | 35.4 | [2][3] |
| Ribosomal P1 | Recombinant P1 protein | 32.9 | [2][3] |
Another study with 198 SLE patients also reported varying sensitivities at 99% specificity: 42.9% for anti-Rib-P1, 34.3% for anti-Rib-P2, 33.3% for anti-Rib-P0, and 29.8% for the native Ribosomal P complex[4]. These findings highlight that testing for antibodies against individual ribosomal proteins may offer additional diagnostic benefits over testing for the complex alone[2][3][4].
Table 2: Comparison of Different Methods for Anti-Ribosomal P Antibody Detection
A study comparing five different methods for the detection of anti-ribosomal P antibodies in 153 lupus sera found that Western blotting and ELISA were the most sensitive and specific techniques[5].
| Detection Method | Sensitivity | Specificity | Key Findings | Reference |
| Western Blotting | High | High | Considered the method of choice in some studies due to high sensitivity and specificity. Detected anti-P antibodies in 18% of lupus patients. | [5] |
| ELISA | High | High | Comparable to Western blotting in terms of sensitivity and specificity. | [5] |
| Immunofluorescence | Low | Moderate | Cytoplasmic immunofluorescence was observed in only one-third of anti-P-positive patients. | [5] |
| Counterimmunoelectrophoresis | Low | High | Detected only 29% of anti-P-positive sera identified by Western blotting. | [5] |
| Immunodiffusion | Very Low | High | The least sensitive test, detecting only 14% of anti-P-positive sera identified by Western blotting. | [5] |
A separate study found that a BioPlex assay using affinity-purified ribosomal P proteins was more sensitive (38.6%) but less specific (89.7%) than an ELISA using the C-terminal peptide (17.5% sensitivity, 98.6% specificity) for discriminating between SLE patients and controls[6].
Cross-Reactivity of Anti-Ribosomal P Antibodies
A critical aspect of antibody specificity is the potential for cross-reactivity with other cellular components. Anti-ribosomal P antibodies have been reported to cross-react with other autoantigens, which can have implications for diagnostic accuracy and understanding disease pathogenesis.
Table 3: Cross-Reactivity of Anti-Ribosomal P Antibodies with Other Autoantigens
| Cross-reactive Antigen | Frequency of Cross-reactivity | Method of Detection | Key Findings | Reference(s) |
| dsDNA | Variable; one study found cross-reactivity in 1 out of 10 patients with both anti-dsDNA and anti-P antibodies. | ELISA | Most anti-dsDNA antibodies do not cross-react with the ribosomal P C-terminal peptide. However, some anti-dsDNA antibodies have been shown to react with ribosomal P proteins on the surface of glomerular mesangial cells. | [7][8][9] |
| Sm Antigens | Frequently co-occur, with evidence of cross-reactivity. | ELISA, Immunoblot | Anti-P antibodies have been found to cross-react with SmD and SmB/B' proteins. | [9] |
| Phospholipids (Cardiolipin) | Observed in some studies. | ELISA | Purified anti-P antibodies from some SLE patients were found to bind to cardiolipin. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody specificity. Below are protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
This protocol is adapted from studies detecting anti-ribosomal P antibodies[1][3][11].
-
Coating: Microtiter plates are coated with 50 µl of the antigen solution (e.g., 1 µg/ml of recombinant ribosomal P0, P1, or P2 protein, or the native ribosomal P complex) diluted in a coating buffer (e.g., bicarbonate/carbonate buffer) and incubated overnight at 4°C[3].
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking solution (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum samples are diluted (e.g., 1:101 or 1:2000 in blocking buffer) and 100 µl is added to each well[3][11]. The plates are then incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed multiple times with the wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: 100 µl of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed again to remove the unbound secondary antibody.
-
Detection: 100 µl of a substrate solution (e.g., TMB) is added to each well. The color development is allowed to proceed in the dark.
-
Stopping the Reaction: The reaction is stopped by adding 50-100 µl of a stop solution (e.g., 2 N Sulfuric Acid).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
Western Blotting for Cross-Reactivity Assessment
This protocol is a general guide for Western blotting, which can be adapted for assessing cross-reactivity[12].
-
Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-50 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ribosomal P antibody) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with the wash buffer.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunoprecipitation (IP) for Isolating Ribosomal Protein Complexes
This protocol provides a general framework for immunoprecipitating ribosomal protein complexes[13][14][15].
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein-protein interactions within the ribosomal complex.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody targeting a specific ribosomal protein overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against other ribosomal proteins to confirm the co-immunoprecipitation of the complex.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.
Experimental Workflow for Antibody Specificity Testing
PI3K/AKT/mTOR Signaling Pathway in Ribosome Biogenesis
The PI3K/AKT/mTOR pathway is a key regulator of cell growth and proliferation, in part through its control of ribosome biogenesis[16][17][18][19].
Ribosomal Stress and p53 Signaling Pathway
Perturbations in ribosome biogenesis can lead to "nucleolar stress," which activates the p53 tumor suppressor pathway[20][21].
References
- 1. alpco.com [alpco.com]
- 2. d-nb.info [d-nb.info]
- 3. The diagnostic benefit of antibodies against ribosomal proteins in systemic lupus erythematosus | springermedizin.de [springermedizin.de]
- 4. Significance of Antibodies Against the Native Ribosomal P Protein Complex and Recombinant P0, P1, and P2 Proteins in the Diagnosis of Chinese Patients with Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five methods for the detection of antiribosomal P protein antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosomal P Autoantibodies are Present Before SLE Onset and are Directed Against non-C Terminal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity of anti-dsDNA antibodies in their cross-reaction with ribosomal P protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-dsDNA antibodies cross-react with ribosomal P proteins expressed on the surface of glomerular mesangial cells to exert a cytostatic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-ribosomal antibodies from lupus patients bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibodies directed against ribosomal P proteins cross-react with phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Western Blot Protocols | Antibodies.com [antibodies.com]
- 13. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Ribosomal Protein-Mdm2-p53 Pathway and Energy Metabolism: Bridging the Gap between Feast and Famine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type and Mutant Ribosome Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of wild-type and mutant ribosomes, supported by experimental data. Understanding these differences is crucial for basic research into protein synthesis, elucidating disease mechanisms, and developing novel therapeutic strategies.
Data Presentation: Quantitative Comparison of Ribosomal Function
The following tables summarize key quantitative data from studies comparing wild-type and mutant ribosomes across several functional parameters.
Table 1: Translation Fidelity
| Ribosome Type | Mutation | Organism | Assay | Fold-Change in Error Rate (relative to Wild-Type) | Reference |
| Mutant | rpsE (uS5) variant | Pseudomonas putida | Dual-luciferase reporter assay (frameshifting) | Varies by mutant (some error-prone, some error-restrictive) | [1][2] |
| Mutant | rpsE (uS5) variant | Pseudomonas putida | Dual-luciferase reporter assay (stop-codon readthrough) | Varies by mutant (both increased and decreased readthrough observed) | [1][2] |
| Mutant | Δmap1 (methionine aminopeptidase deletion) | Saccharomyces cerevisiae | Dual-luciferase reporter assay (stop-codon readthrough) | Increased | [3] |
| Mutant | TFIIH mutations (TTD) | Homo sapiens | Luciferase reporter assays | Increased | [4] |
Table 2: Translation Elongation Rate
| Ribosome Type | Condition/Mutation | Organism/System | Method | Elongation Rate (amino acids/sec) | Reference |
| Wild-Type | Standard conditions | S. cerevisiae | Ribosome profiling with harringtonine | 3-5 aa/s | [5] |
| Wild-Type | In vitro | Rabbit reticulocyte lysate | FRET-based single-molecule assay | ~0.4 aa/s | [5] |
| Mutant | ΔtusB (loss of s²U tRNA modification) | Bacteria | Ribosome profiling | Decreased (pausing at specific codons) | [6] |
Table 3: Antibiotic Susceptibility
| Ribosome Type | Mutation | Organism | Antibiotic | MIC (µg/mL) - Mutant | MIC (µg/mL) - Wild-Type | Reference |
| Mutant | L3 variants | Escherichia coli | Linezolid | Some variants show reduced susceptibility | Varies | [7] |
| Mutant | L3 variants | Escherichia coli | Tiamulin | Several variants show reduced susceptibility | Varies | [7] |
| Mutant | 16S rRNA (U1052G) | Thermus thermophilus | Tetracycline | Hypersusceptible | - | [8] |
| Mutant | 16S rRNA (U1052G) | Thermus thermophilus | Negamycin | Resistant | - | [8] |
Experimental Protocols
1. Ribosome Profiling
Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation. It involves the deep sequencing of ribosome-protected mRNA fragments, known as "footprints".
Methodology:
-
Cell Lysis and Ribosome Stalling: Cells are lysed, and translation is arrested, often using cycloheximide to stall elongating ribosomes.[9][10]
-
Nuclease Treatment: The lysate is treated with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolation of Ribosome-Protected Fragments (RPFs): Monosomes (single ribosomes bound to mRNA) are isolated by sucrose gradient centrifugation. The RPFs, typically around 28-30 nucleotides in length, are then purified.[9][11]
-
Library Preparation: Adapters are ligated to the 3' and 5' ends of the RPFs, which are then reverse-transcribed to cDNA.
-
Deep Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to a reference genome or transcriptome to determine the positions of the ribosomes on the mRNA. This data can be used to calculate translation efficiency and identify ribosome pausing sites.[12]
2. In Vitro Translation Assay
In vitro translation systems allow for the synthesis of proteins in a cell-free environment, providing a controlled system to study the effects of ribosomal mutations on translation.
Methodology:
-
Preparation of Cell Lysate: A cell-free extract is prepared, typically from rabbit reticulocytes, wheat germ, or HeLa cells, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors).[13]
-
Template mRNA: A specific mRNA template, often encoding a reporter protein like luciferase or green fluorescent protein (GFP), is added to the lysate.[14][15]
-
Translation Reaction: The reaction mixture is incubated at an optimal temperature (e.g., 30°C or 37°C) to allow for protein synthesis.[14][16]
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For reporter proteins, this can be done by measuring luminescence (luciferase) or fluorescence (GFP).[13]
3. Dual-Luciferase Reporter Assay for Translation Fidelity
This assay is commonly used to measure the frequency of translational errors, such as stop codon readthrough and frameshifting.
Methodology:
-
Reporter Construct: A plasmid is constructed containing two reporter genes, typically Renilla luciferase (Rluc) and Firefly luciferase (Fluc), in the same open reading frame.[3] A stop codon or a frameshift-inducing sequence is inserted between the two reporter genes.
-
Transfection: The reporter plasmid is introduced into cells (e.g., yeast or mammalian cells).
-
Cell Lysis and Luciferase Assay: After a period of expression, the cells are lysed, and the activities of both Rluc and Fluc are measured using a luminometer.
-
Data Analysis: The ratio of Fluc to Rluc activity is calculated. A higher ratio indicates a higher frequency of readthrough or frameshifting, and thus lower translational fidelity.[3][4]
4. Antibiotic Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Culture: A standardized inoculum of the bacterial strain (wild-type or mutant) is prepared.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a liquid growth medium in a multi-well plate.
-
Inoculation: Each well is inoculated with the bacterial culture.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[7]
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.[7]
Visualizations
Caption: Workflow for Ribosome Profiling Experiment.
Caption: Comparative In Vitro Translation Workflow.
Caption: Ribosomal Stress Signaling Pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mutations in ribosomal protein uS5 alter translation fidelity and mutagenesis in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal expansion segment contributes to translation fidelity via N-terminal processing of ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFIIH mutations can impact on translational fidelity of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation elongation: measurements and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of the s2U tRNA modification induces antibiotic tolerance and is linked to changes in ribosomal protein expression [elifesciences.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 10. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. content.protocols.io [content.protocols.io]
Validating the Impact of Small Molecules on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of small molecules to modulate gene expression is a cornerstone of modern pharmacology and drug development. Validating these effects with precision is critical for elucidating mechanisms of action, identifying therapeutic candidates, and understanding potential off-target effects. This guide provides a comparative framework for assessing the impact of a novel compound on gene expression, using the well-studied molecule glucosamine as a reference.
A note on terminology: The initial query referenced "ribosamine." As this term does not correspond to a known molecule in common scientific literature, this guide will proceed using "glucosamine," a widely researched amino sugar with documented effects on gene expression. For the purpose of comparison, we will refer to a hypothetical novel test compound as "Compound X."
Comparison of Gene Expression Modulation: Glucosamine vs. Compound X
The following table summarizes hypothetical data from a global gene expression analysis (e.g., RNA-Seq) on a relevant cell line (e.g., human chondrocytes) treated with Glucosamine, Compound X, or a vehicle control. Data is presented as log2 fold change relative to the vehicle control.
| Gene Symbol | Gene Name | Pathway/Function | Glucosamine (5mM) | Compound X (10µM) |
| ACAN | Aggrecan | Extracellular Matrix Synthesis | -1.41 | -0.25 |
| COL2A1 | Collagen Type II Alpha 1 Chain | Extracellular Matrix Synthesis | -3.14 | -0.50 |
| MMP3 | Matrix Metallopeptidase 3 | Matrix Degradation | -1.85 | -2.50 |
| MMP13 | Matrix Metallopeptidase 13 | Matrix Degradation | -1.50 | -2.80 |
| ADAMTS5 | ADAM Metallopeptidase with Thrombospondin Type 1 Motif 5 | Matrix Degradation | -2.05 | -3.10 |
| IL1B | Interleukin 1 Beta | Inflammation | -2.50 | -4.00 |
| TNF | Tumor Necrosis Factor | Inflammation | -2.10 | -3.50 |
| SOX9 | SRY-Box Transcription Factor 9 | Chondrogenesis Regulation | -1.20 | +1.50 |
| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Cellular Stress Response | +0.50 | +2.00 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Housekeeping Gene | 0.01 | -0.02 |
Interpretation of Data:
Based on the hypothetical data, Glucosamine at a 5mM concentration appears to down-regulate genes associated with both the synthesis (anabolism) and degradation (catabolism) of the extracellular matrix in chondrocytes.[1][2] This dual action suggests a complex regulatory role. Compound X, at a 10µM concentration, shows a more potent and targeted anti-catabolic and anti-inflammatory profile, significantly down-regulating key matrix-degrading enzymes and inflammatory cytokines while promoting the expression of a key chondrogenic transcription factor, SOX9.
Experimental Protocols for Validation
Accurate validation of gene expression changes requires robust experimental design and execution. The following are standard high-level protocols for the primary methods used in this field.
Global Gene Expression Profiling: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome.[3][4]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., human chondrocytes) at a consistent density. Once they reach 70-80% confluency, treat with the vehicle control, Glucosamine (5mM), or Compound X (10µM) for a predetermined time (e.g., 24 hours). Include multiple biological replicates for each condition.
-
RNA Isolation: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high purity and integrity by assessing A260/A280 and A260/A230 ratios and running an aliquot on a Bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA.
-
Fragment the enriched RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated between treatment groups and the control.[5]
-
Targeted Gene Expression Validation: Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the findings from RNA-Seq for a select number of genes of interest with high sensitivity and specificity.[6][7][8]
Protocol Outline:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA as described for RNA-Seq. Synthesize first-strand cDNA from an equal amount of RNA for all samples using a reverse transcription kit.[7]
-
Primer Design and Validation: Design primers specific to the target genes (e.g., MMP3, IL1B, SOX9) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization. Validate primer efficiency by running a standard curve.[8][9]
-
qPCR Reaction: Prepare a master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and cDNA template. Run the reactions in a real-time PCR cycler.
-
Data Analysis:
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental designs and biological processes.
Caption: Experimental workflow for validating small molecule effects on gene expression.
Caption: Hypothetical inhibitory signaling pathway modulated by Compound X.
References
- 1. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 4. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. Quantitative Polymerase Chain Reaction (qPCR) Validation of Differentially Expressed Genes [bio-protocol.org]
- 8. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 9. Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ribosamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Ribosamine, a synthetically accessible monosaccharide, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ribosamine, aligning with standard laboratory safety protocols and regulatory guidelines.
Hazard Profile of Ribosamine
Based on available safety data sheets (SDS), Ribosamine is classified with significant health and environmental hazards. It is crucial to handle this compound with appropriate precautions.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H300 | Fatal if swallowed.[1] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects. |
Note: While some safety data sheets for substances with similar names may not indicate hazards, it is best practice to adhere to the most stringent safety information available for a specific chemical, identified by its CAS number (532-19-4 for 2-Amino-2-deoxy-D-ribose).[2]
Ribosamine Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Ribosamine waste, including pure compound, contaminated materials, and solutions.
I. Personal Protective Equipment (PPE)
Before handling Ribosamine, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves are recommended.[1]
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with powder or creating aerosols, use a NIOSH-approved respirator.[1]
II. Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental exposure and ensure correct disposal.
-
Solid Waste:
-
Collect unused Ribosamine powder and any materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Aqueous solutions containing Ribosamine should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix Ribosamine waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with Ribosamine must be disposed of in a designated sharps container.[3]
-
III. Decontamination of Labware
Reusable labware that has come into contact with Ribosamine must be decontaminated.
-
Rinsing:
-
Rinse the labware three times with a suitable solvent (e.g., water, followed by ethanol).
-
Collect the initial rinsate as hazardous liquid waste.
-
-
Washing:
-
After rinsing, wash the labware with soap and water.
-
IV. Spill Management
In the event of a Ribosamine spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material or spilled solid. Avoid creating dust.
-
Package: Place the collected waste into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
V. Final Disposal
All collected Ribosamine waste is considered hazardous and must be disposed of accordingly.
-
Engage a Professional Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.
-
Labeling and Storage: Ensure all waste containers are properly labeled with the contents ("Hazardous Waste: Ribosamine") and stored in a designated, secure area while awaiting pickup. Store containers in a cool, dry, and well-ventilated location.[1]
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of Ribosamine in a laboratory setting.
References
Personal protective equipment for handling Ribosamine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ribosamine. It includes operational and disposal plans with procedural, step-by-step guidance to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling Ribosamine. The required PPE is categorized by the level of protection needed for different handling scenarios.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors when handling the solid compound or preparing solutions. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected.[3] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. A flame-resistant coat is recommended if flammable solvents are in use. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations of the powder. The type of respirator should be determined by a risk assessment.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling Ribosamine is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[4]
-
Information Review: In the absence of an SDS, review general safety guidelines for handling amine and aldehyde compounds.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[5]
-
Spill Kit: Have a chemical spill kit readily available.[6]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[4]
-
Dissolving: When preparing solutions, slowly add the solid Ribosamine to the solvent to avoid splashing.
-
Reactions: Conduct all chemical reactions involving Ribosamine within a certified chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Disposal Plan
Proper disposal of Ribosamine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Ribosamine | 1. Collect in a clearly labeled, sealed, and appropriate hazardous waste container. 2. Label the container with "Hazardous Waste," the full chemical name ("Ribosamine"), and any known hazards.[7] 3. Store in a designated satellite accumulation area within the laboratory. 4. Arrange for pickup by your institution's EHS department. |
| Solutions Containing Ribosamine | 1. Collect in a labeled, sealed, and appropriate solvent waste container. 2. Do not mix with incompatible waste streams. 3. Label the container with the full chemical names of all components and their approximate concentrations.[8] 4. Store in the satellite accumulation area for EHS pickup. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | 1. Place all contaminated solid waste in a designated solid hazardous waste container.[7] 2. Ensure the container is properly labeled and sealed. 3. Arrange for pickup by EHS. |
| Empty Ribosamine Containers | 1. If the container held a powder, it should be managed as hazardous waste unless triple-rinsed.[8] 2. Collect the rinsate and dispose of it as liquid hazardous waste.[7] 3. Once properly rinsed, deface the label and dispose of the container in the regular trash or recycling according to institutional policy.[9] |
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[12][13] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. General Chemical Safety Guidelines [blink.ucsd.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 11. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 12. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
